Product packaging for 4-Amino-N-methylbenzeneethanesulfonamide(Cat. No.:CAS No. 98623-16-6)

4-Amino-N-methylbenzeneethanesulfonamide

Número de catálogo: B113387
Número CAS: 98623-16-6
Peso molecular: 214.29 g/mol
Clave InChI: SDXLSPCIRDEJKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Amino-N-methylbenzeneethanesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2S B113387 4-Amino-N-methylbenzeneethanesulfonamide CAS No. 98623-16-6

Propiedades

IUPAC Name

2-(4-aminophenyl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXLSPCIRDEJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541747
Record name 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98623-16-6
Record name 4-Amino-N-methylbenzeneethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98623-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanesulfonamide, 4-amino-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylbenzeneethanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a primary aromatic amine and an N-methylsulfonamide group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound, based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 98623-16-6[1][2]
Molecular Formula C₉H₁₄N₂O₂S[1][2]
Molecular Weight 214.28 g/mol [1]
Boiling Point 398.8°C at 760 mmHg[2]
Density 1.253 g/cm³[2]
Flash Point 195°C[2]
LogP 2.41340[2]
Topological Polar Surface Area (TPSA) 80.57 Ų[2]

Synthesis Protocol

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. Therefore, a two-step synthesis is proposed for this compound, starting from the commercially available 2-(4-nitrophenyl)ethane-1-sulfonyl chloride.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction A 2-(4-nitrophenyl)ethane- 1-sulfonyl chloride C N-methyl-2-(4-nitrophenyl)- ethanesulfonamide A->C Reaction B Methylamine B->C D N-methyl-2-(4-nitrophenyl)- ethanesulfonamide F 4-Amino-N-methylbenzene- ethanesulfonamide D->F Reduction E Reducing Agent (e.g., Hydrazine Hydrate) E->F

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-methyl-2-(4-nitrophenyl)ethanesulfonamide

This step involves the reaction of 2-(4-nitrophenyl)ethane-1-sulfonyl chloride with methylamine to form the corresponding sulfonamide.

Materials:

  • 2-(4-nitrophenyl)ethane-1-sulfonyl chloride

  • Methylamine (e.g., 40% in water)

  • A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • A base (e.g., Triethylamine or Pyridine)

Procedure:

  • Dissolve 2-(4-nitrophenyl)ethane-1-sulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add an excess of methylamine solution to the stirred mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-methyl-2-(4-nitrophenyl)ethanesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to a primary amine. Several methods can be employed for this transformation. A method using hydrazine hydrate and a catalyst is described here, which is often efficient and scalable.[3]

Materials:

  • N-methyl-2-(4-nitrophenyl)ethanesulfonamide

  • Hydrazine hydrate (80% solution)

  • A catalyst (e.g., Raney Nickel or Palladium on carbon)

  • A solvent (e.g., Ethanol, Methanol)[3]

Procedure:

  • In a round-bottom flask, dissolve N-methyl-2-(4-nitrophenyl)ethanesulfonamide in the chosen alcohol solvent.[3]

  • Add the catalyst (e.g., a small amount of Raney Nickel) to the solution.

  • Heat the mixture to a suitable temperature (e.g., 60-80°C).[3]

  • Slowly add hydrazine hydrate dropwise to the reaction mixture. The reaction can be exothermic and may produce gas, so careful addition and proper ventilation are necessary.

  • After the addition is complete, continue to stir the reaction at the elevated temperature for a few hours, monitoring the progress by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The resulting residue can be purified by recrystallization from a suitable solvent system to yield this compound as a solid.

Characterization

Due to the limited availability of specific experimental data for this compound, the following characterization is based on expected values derived from its structure and data from analogous compounds.

Expected Spectroscopic Data

The following tables summarize the expected signals in the key spectroscopic analyses.

Table 2: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2Doublet2HAr-H (ortho to -CH₂-)
~ 6.6 - 6.8Doublet2HAr-H (ortho to -NH₂)
~ 4.0 - 4.5Broad singlet2H-NH₂
~ 3.2 - 3.4Triplet2H-CH₂-SO₂-
~ 2.9 - 3.1Triplet2HAr-CH₂-
~ 2.6 - 2.8Singlet3H-N-CH₃

Table 3: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 145 - 148C-NH₂
~ 130 - 132C-H (ortho to -CH₂-)
~ 128 - 130C-CH₂-
~ 114 - 116C-H (ortho to -NH₂)
~ 55 - 58-CH₂-SO₂-
~ 35 - 38Ar-CH₂-
~ 29 - 32-N-CH₃

Table 4: Expected IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretching (amine)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching
1620 - 1580N-H bending (amine)
1350 - 1300Asymmetric SO₂ stretching
1170 - 1140Symmetric SO₂ stretching

Mass Spectrometry: In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 215.08. High-resolution mass spectrometry should confirm the elemental composition.

Safety and Handling

  • General Precautions: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Toxicity: The toxicological properties of this compound have not been fully investigated. It should be treated as a potentially hazardous substance.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound and provides a framework for its analytical characterization. The proposed two-step synthesis, involving the formation of an N-methylsulfonamide from its corresponding sulfonyl chloride followed by the reduction of a nitro group, is a standard and reliable approach for this class of compounds. The expected characterization data, based on analogous structures, will be crucial for confirming the identity and purity of the synthesized molecule. This information serves as a valuable resource for researchers and scientists working on the synthesis and application of novel sulfonamide derivatives in drug discovery and development.

References

Physicochemical Properties of 4-Amino-N-methylbenzeneethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylbenzeneethanesulfonamide is a chemical compound with the CAS number 98623-16-6. It is a notable intermediate in the synthesis of Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1] A thorough understanding of its physicochemical properties is crucial for researchers and professionals involved in drug discovery, development, and chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below. It is important to note that some reported values, particularly computational predictions, may vary between different sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₄N₂O₂S[2][3]
Molecular Weight 214.28 g/mol [2][3]
Density 1.253 g/cm³[2]
Boiling Point 398.8 °C at 760 mmHg[2]
Flash Point 195 °C[2]
Storage Condition 2-8 °C, Sealed in dry environment[2][3]
Table 2: Calculated and Partitioning Properties
PropertyValue(s)Source(s)
LogP (Octanol-Water Partition Coefficient) 2.41340 / 0.3605[2][3]
Topological Polar Surface Area (TPSA) 80.57 Ų / 72.19 Ų[2][3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 4[3]

Note: Discrepancies in LogP and TPSA values are noted from different suppliers, likely due to different calculation methods.

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A common method is the capillary tube method.[4][5]

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[6]

  • The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[4][5]

  • The sample is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.[5]

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied is recorded as the melting point range.[4][6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[4]

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a standard approach.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding. Potentiometric titration or UV-Vis spectrophotometry are common methods.

Methodology (Spectrophotometric):

  • A series of buffer solutions with a range of known pH values are prepared.[9]

  • A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.

  • The UV-Vis absorbance spectrum of each solution is recorded.

  • The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The Henderson-Hasselbalch equation is then used to calculate the pKa from the inflection point of the resulting sigmoidal curve.[9] Alternatively, HPLC-based methods can be employed for sulfonamides.[10][11]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties. The shake-flask method is the traditional approach.

Methodology:

  • A solution of the compound is prepared in either water or 1-octanol.

  • This solution is mixed with an equal volume of the other immiscible solvent (1-octanol or water, respectively) in a separatory funnel. The two solvents should be mutually saturated beforehand.[12]

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.[12]

  • The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12] Reversed-phase HPLC can also be used as a faster alternative for determining LogP values of sulfonamides.[13]

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for determining the key physicochemical properties of a compound like this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting start Obtain Pure Sample of This compound mp Melting Point (Capillary Method) start->mp sol Solubility (Shake-Flask Method) start->sol pka pKa (Spectrophotometry/Titration) start->pka logp LogP (Shake-Flask/HPLC) start->logp analysis Analyze Results mp->analysis sol->analysis pka->analysis logp->analysis report Compile Technical Data Sheet analysis->report

Workflow for Physicochemical Property Determination.
Synthesis Pathway to Naratriptan

This compound is a key precursor in several synthetic routes to Naratriptan. A generalized pathway is depicted below.

G A 4-Amino-N-methyl- benzeneethanesulfonamide B Diazotization A->B NaNO₂, HCl C 4-Hydrazino-N-methyl- benzeneethanesulfonamide B->C Reduction D Cyclization (e.g., with an aldehyde/ketone) C->D E Naratriptan D->E

Generalized Synthesis of Naratriptan.
Associated Signaling Pathway: Serotonin 5-HT1B/1D Receptor

As this compound is a direct precursor to Naratriptan, understanding the signaling pathway of Naratriptan's targets, the 5-HT1B and 5-HT1D receptors, is of significant interest. Naratriptan acts as an agonist at these receptors.[1][14][15]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Smooth Muscle Cell Naratriptan Naratriptan Receptor_pre 5-HT1D Receptor (Autoreceptor) Naratriptan->Receptor_pre Receptor_post 5-HT1B Receptor Naratriptan->Receptor_post Vesicle Vesicles with Neurotransmitters (e.g., CGRP) Receptor_pre->Vesicle Inhibits fusion Release Inhibition of Neurotransmitter Release Vesicle->Release G_protein Gi/o Protein Receptor_post->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Vasoconstriction cAMP->Response Leads to

Naratriptan's Agonist Action at 5-HT1B/1D Receptors.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and for the compound . All laboratory work should be conducted with appropriate safety precautions.

References

4-Amino-N-methylbenzeneethanesulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-Amino-N-methylbenzeneethanesulfonamide and Related Sulfonamides

Introduction

This compound is a sulfonamide compound primarily recognized as a key intermediate in the synthesis of the anti-migraine drug Naratriptan.[1] While detailed studies on the specific mechanism of action of this compound itself are not extensively available in public literature, its structural classification as a sulfonamide allows for an in-depth exploration of its probable biological activities. This guide elucidates the well-established mechanisms of action for the sulfonamide class of compounds, which are the most likely pathways through which this compound would exert a biological effect.

The broader family of sulfonamides is known for a range of biological activities, including antimicrobial, anti-inflammatory, and diuretic effects.[2][3] These activities stem from their ability to interfere with specific enzymatic pathways. This document will detail these mechanisms, provide common experimental protocols for their investigation, and present relevant data for context.

Table 1: Related Sulfonamide Compounds and Their Primary Roles

Compound NameCAS NumberPrimary Role / Noted Activity
4-Amino-N-methylbenzeneethane sulfonamide98623-16-6Intermediate in the synthesis of Naratriptan.[1]
4-Amino-N-methylbenzenemethane sulfonamide109903-35-7Intermediate in the synthesis of Sumatriptan.[2][4]
4-amino-N-methylbenzene-1-sulfonamide1709-52-0A related sulfonamide structure.[5]

Core Mechanisms of Action for Sulfonamides

The biological activity of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of enzymes. The core mechanisms include inhibition of folic acid synthesis in microorganisms and inhibition of carbonic anhydrase in mammals.

Antimicrobial Activity: Inhibition of Folic Acid Synthesis

The most classic mechanism of action for sulfonamide drugs is their bacteriostatic effect, achieved by disrupting the folic acid (vitamin B9) synthesis pathway in bacteria.[6] Bacteria synthesize their own folic acid, which is essential for DNA and RNA synthesis.

Mechanism: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the folic acid pathway. Due to this structural mimicry, sulfonamides competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the synthesis of folic acid. By blocking this step, sulfonamides halt the production of folic acid, leading to the cessation of bacterial growth and replication.[6]

Folic_Acid_Pathway_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines Sulfonamide 4-Amino-N-methylbenzene- ethanesulfonamide (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition

Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CAs are involved in various physiological processes, including pH regulation, fluid secretion, and bone resorption.

Mechanism: The primary sulfonamide group (-SO₂NH₂) is crucial for this inhibitory activity. It coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the enzyme from performing its function. Different CA isoforms exist, and the selectivity of sulfonamide inhibitors can be modulated by modifications to their aromatic ring and other substituents.[3]

Carbonic_Anhydrase_Inhibition cluster_enzyme_active_site Carbonic Anhydrase Active Site Enzyme Carbonic Anhydrase (CA) with Zn²⁺ ion Product H₂CO₃ ⇌ H⁺ + HCO₃⁻ Enzyme->Product Catalyzes Substrate CO₂ + H₂O Substrate->Enzyme Binds to Sulfonamide Sulfonamide (-SO₂NH₂ group) Sulfonamide->Enzyme Binds to Zn²⁺ ion, Inhibits catalysis

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Role as a Synthetic Intermediate for Naratriptan

While this compound may possess intrinsic biological activity, its primary documented role is as a precursor in the chemical synthesis of Naratriptan.[1] Naratriptan is a selective serotonin (5-hydroxytryptamine; 5-HT) receptor agonist used for the treatment of migraine headaches. It specifically targets the 5-HT₁B and 5-HT₁D receptor subtypes. The mechanism of action of the final drug product, Naratriptan, involves vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.

Experimental Protocols

To evaluate the potential mechanisms of action of a sulfonamide compound like this compound, standard in vitro assays are employed.

Protocol for Assessing Antimicrobial Activity (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test sulfonamide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed esterase activity.

Methodology:

  • Reagents:

    • Purified human carbonic anhydrase isoform (e.g., CA II).

    • 4-Nitrophenyl acetate (NPA) as the substrate.

    • Buffer solution (e.g., Tris-SO₄, pH 7.6).

    • Test sulfonamide compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the CA enzyme solution, and varying concentrations of the sulfonamide inhibitor.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow Compound 4-Amino-N-methylbenzene- ethanesulfonamide Assay1 Antimicrobial Assay (Broth Microdilution) Compound->Assay1 Assay2 Enzyme Inhibition Assay (Carbonic Anhydrase) Compound->Assay2 Result1 Determine MIC (Minimum Inhibitory Concentration) Assay1->Result1 Result2 Determine IC₅₀ (Half-maximal Inhibitory Concentration) Assay2->Result2

Caption: General workflow for evaluating sulfonamide biological activity.

Conclusion

While this compound is principally utilized as a chemical intermediate, its sulfonamide structure strongly suggests potential biological activity through well-established mechanisms, primarily the inhibition of bacterial dihydropteroate synthase and mammalian carbonic anhydrases. Further empirical studies employing the protocols outlined above would be necessary to definitively characterize its specific mechanism of action and pharmacological profile. The true biological significance of this molecule is realized through its conversion to Naratriptan, a potent and selective 5-HT₁B/₁D receptor agonist.

References

The Multifaceted Biological Activities of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 4-Amino-N-methylbenzeneethanesulfonamide and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their quantitative biological data, experimental methodologies, and mechanisms of action. The primary biological activities associated with these sulfonamide derivatives include carbonic anhydrase inhibition, antimicrobial effects, and anticancer properties.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been extensively studied for their therapeutic potential. The core scaffold, a benzenesulfonamide moiety, is a well-established pharmacophore known to interact with various enzymes.[1] The biological activities of these derivatives are largely attributed to substitutions on the benzene ring and the sulfonamide nitrogen, which allows for a wide range of chemical modifications to tune their therapeutic properties.[1]

Carbonic Anhydrase Inhibition

A prominent biological activity of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[1] Primary sulfonamides are a classic and extensively investigated class of CA inhibitors.[1][2] The inhibitory activity of various 4-amino-substituted benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below.

Compound IDDerivative ClasshCA I (Kd/Ki, µM)hCA II (Kd/Ki, µM)hCA VI (Kd, µM)hCA VII (Kd, µM)hCA XII (Kd/Ki, µM)hCA XIII (Kd, µM)Reference
20 N-aryl-β-alanine derivative----1.85-[2]
31 Diazobenzenesulfonamide0.006-----[2]
10a N-[4-(Aminosulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide>1000022.1----
10b N-[4-(Aminosulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide>1000033.5----
10c N-[4-(Aminosulfonyl)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide>1000048.9----
10d N-[4-(Aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide102.311.2----
AAZ Acetazolamide (Standard)25012--30-

Kd values were determined by fluorescent thermal shift assay, while Ki values were determined by a stopped-flow CO₂ hydration assay.

Antimicrobial Activity

Sulfonamides were among the first effective systemic antibacterial agents discovered and their mechanism of action is well-understood.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[3] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, thereby halting bacterial growth.[3]

Compound IDDerivative ClassStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
I N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide32-512-
II N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide64-512-
III N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide128-512-
1A 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide250 (B. licheniformis)100
1C 4-methyl-N-(2-nitrophenyl) benzene sulfonamide100 (B. licheniformis)50
Anticancer Activity

Recent research has focused on the anticancer potential of benzenesulfonamide derivatives, particularly as inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX.[1] Furthermore, some derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.

| Compound ID | Derivative Class | HCT-116 (Colon) (IC50, µM) | MCF-7 (Breast) (IC50, µM) | HeLa (Cervical) (IC50, µM) | Reference | |---|---|---|---|---| | 150 | 2-[(4-Amino-6-(3,5-bis(trifluoromethyl)benzyl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide | 3.6 | 4.5 | - |[4] | | 7 | 4-Methyl-N-(2,6-dichloro-9H-purin-9-yl)benzamide | - | >100 | >100 |[5] | | 10 | 4-Methyl-N-(2,6-dichloro-7-methyl-9H-purin-9-yl)benzamide | - | >100 | >100 |[5] | | Cisplatin | Standard | 6.2 | 8.1 | 5.5 |[4] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Methodology: The inhibitory activity against various hCA isoforms is determined by a stopped-flow CO₂ hydration assay.

Procedure:

  • An Applied Photophysics stopped-flow instrument is used to measure the kinetics of CO₂ hydration.

  • The assay is performed at 25 °C in a buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄).

  • The enzyme concentration is typically in the nanomolar range.

  • A pH indicator (e.g., 0.2 mM p-nitrophenol) is included in the assay buffer to monitor the pH change.

  • The reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with a CO₂-saturated solution.

  • The initial rate of the catalyzed reaction is monitored by the change in absorbance of the pH indicator.

  • Inhibitor concentrations are varied to determine the IC₅₀ value, which is then converted to the Kᵢ using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Methodology: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Each well is inoculated with the bacterial suspension.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

Methodology: The cytotoxic effect of the compounds on cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition. These compounds are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Normal Reaction Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis

Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Carbonic Anhydrase IX in Cancer Progression

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis. Its extracellular catalytic domain contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. CA IX is also involved in cell adhesion and signaling pathways that regulate cell proliferation and survival. Therefore, inhibitors of CA IX, such as certain this compound derivatives, are being investigated as potential anticancer agents.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CAIX_ext CA IX (Extracellular Domain) H2CO3 H₂CO₃ HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Acidic_TME Acidic Tumor Microenvironment H_ion->Acidic_TME Invasion_Metastasis Invasion & Metastasis Acidic_TME->Invasion_Metastasis CAIX_intra CA IX (Intracellular Domain) Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt) CAIX_intra->Signaling_Pathways Cell_Proliferation Cell Proliferation & Survival Signaling_Pathways->Cell_Proliferation Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA IX Gene Transcription HIF1a->CAIX_Gene CAIX_protein CA IX Protein CAIX_Gene->CAIX_protein CAIX_protein->CAIX_ext CAIX_protein->CAIX_intra

Role of Carbonic Anhydrase IX in cancer progression.

Conclusion

The derivatives of this compound represent a versatile class of compounds with a broad spectrum of biological activities. Their efficacy as carbonic anhydrase inhibitors, antimicrobial agents, and potential anticancer drugs warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, experimental protocols, and the underlying mechanisms of action to facilitate future drug discovery and development efforts.

References

In Silico Modeling of 4-Amino-N-methylbenzenesulfonamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified "4-Amino-N-methylbenzeneethanesulfonamide". However, publicly available data for this exact compound is scarce. This guide will focus on the closely related and well-documented compound, 4-Amino-N-methylbenzenemethanesulfonamide , as a representative molecule for in silico modeling of this class of sulfonamides. The principles and methodologies described herein are broadly applicable to related sulfonamide derivatives.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[][2] 4-Amino-N-methylbenzenemethanesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceuticals, such as the migraine medication Sumatriptan.[3] Understanding the interactions of this and related compounds with biological targets at a molecular level is paramount for rational drug design and lead optimization. In silico modeling provides a powerful and cost-effective approach to investigate these interactions, predict compound activity, and assess pharmacokinetic properties.[4]

This technical guide provides an in-depth overview of the core in silico methodologies for modeling the interactions of 4-Amino-N-methylbenzenemethanesulfonamide, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Data Presentation: In Silico Interaction Analysis

Quantitative data from in silico studies are essential for comparing and prioritizing potential drug candidates. The table below presents a hypothetical summary of results from a molecular docking study of 4-Amino-N-methylbenzenemethanesulfonamide and its analogs against a common sulfonamide target, Dihydropteroate Synthase (DHPS).

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
4-Amino-N-methylbenzenemethanesulfonamideDHPS (E. coli)-8.50.52Arg63, Ser219, Arg220
Analog A (N-ethyl)DHPS (E. coli)-8.20.75Arg63, Phe190, Ser219
Analog B (3-chloro)DHPS (E. coli)-9.10.21Arg63, Ser219, Arg220, Pro232
Sulfanilamide (Control)DHPS (E. coli)-7.91.20Arg63, Ser219, Arg220

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico experiments. The following sections outline the standard protocols for molecular docking, molecular dynamics simulations, and ADMET prediction.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[5]

  • Protein Preparation:

    • The 3D structure of the target protein (e.g., Dihydropteroate Synthase, PDB ID: 1AJ0) is obtained from the Protein Data Bank.[6]

    • Water molecules and co-crystalized ligands are removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a suitable force field (e.g., CHARMM36).

  • Ligand Preparation:

    • The 2D structure of 4-Amino-N-methylbenzenemethanesulfonamide is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's geometry is optimized, and partial charges are assigned using a force field like MMFF94.[6]

  • Docking Simulation:

    • A docking software (e.g., AutoDock, MOE, or ArgusLab) is used to perform the simulation.[4][6][7]

    • The binding site on the receptor is defined, typically based on the position of a known inhibitor or through pocket detection algorithms.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • The resulting poses are ranked based on a scoring function that estimates the binding free energy.

    • The pose with the best score is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's active site residues.[5]

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[8][9][10]

  • System Preparation:

    • The best-ranked docked pose of the protein-ligand complex is used as the starting structure.

    • The complex is placed in a periodic box of a specific shape (e.g., cubic or dodecahedron).

    • The box is solvated with an explicit water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • The entire system (protein, ligand, water, and ions) is energy minimized to remove steric clashes and bad contacts.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system is then equilibrated at the desired pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the correct density. Position restraints on the protein and ligand are often applied and gradually released during equilibration.

  • Production MD:

    • The production simulation is run for a significant period (e.g., 100 ns or more) without restraints.

    • The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD).

    • The flexibility of the protein is analyzed using the root-mean-square fluctuation (RMSF).

    • The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein is monitored throughout the simulation.

ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound.[11][12][13][14]

  • Input Preparation:

    • The chemical structure of 4-Amino-N-methylbenzenemethanesulfonamide is provided as a SMILES string or in a 2D/3D file format.

  • Property Calculation:

    • A variety of computational tools and web servers (e.g., ADMETlab, pkCSM, or SwissADME) are used to predict ADMET properties.[14]

    • These tools employ various models, including quantitative structure-activity relationship (QSAR) models, to make predictions.[15]

  • Predicted Properties:

    • Absorption: Caco-2 permeability, human intestinal absorption, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal organic cation transporter substrate.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • The predicted properties are analyzed to assess the "drug-likeness" of the compound and to identify potential liabilities that may need to be addressed through chemical modification.

Visualizations

in_silico_workflow cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_prediction Property Prediction cluster_analysis Analysis & Optimization ligand_prep Ligand Preparation (2D to 3D, Optimization) docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Protein Preparation (PDB, Add Hydrogens) protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim Best Pose binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis stability_analysis Stability & Fluctuation Analysis md_sim->stability_analysis pk_tox_analysis PK/PD & Toxicity Assessment admet->pk_tox_analysis lead_opt Lead Optimization binding_analysis->lead_opt stability_analysis->lead_opt pk_tox_analysis->lead_opt

Caption: Workflow for in silico modeling of ligand-protein interactions.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP pteridine precursor DHF Dihydrofolic Acid (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolic Acid (THF) DHFR->THF DHF->DHFR NucleicAcids Purines & Pyrimidines (DNA/RNA Synthesis) THF->NucleicAcids Sulfonamide 4-Amino-N-methyl- benzenemethanesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.[][16]

References

Spectroscopic and Synthetic Profile of 4-Amino-N-methylbenzeneethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Amino-N-methylbenzeneethanesulfonamide, a key intermediate in the synthesis of pharmaceutically active compounds such as the migraine therapeutic, Naratriptan. This document outlines detailed experimental protocols for spectroscopic analysis, presents predicted spectral data for the compound, and illustrates a plausible synthetic and analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on its chemical structure and known spectral characteristics of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.9 - 7.1Doublet2HAr-H (ortho to -CH₂CH₂SO₂NHCH₃)
~ 6.6 - 6.8Doublet2HAr-H (ortho to -NH₂)
~ 3.6 - 3.8Broad Singlet2H-NH₂
~ 3.1 - 3.3Triplet2HAr-CH₂-
~ 2.9 - 3.1Triplet2H-CH₂-SO₂-
~ 2.6Singlet3H-NH-CH₃
~ 2.5Singlet1H-SO₂-NH-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 148Ar-C (C-NH₂)
~ 130Ar-C (ipso, C-CH₂CH₂SO₂NHCH₃)
~ 129Ar-CH (ortho to -CH₂CH₂SO₂NHCH₃)
~ 114Ar-CH (ortho to -NH₂)
~ 55-CH₂-SO₂-
~ 34-NH-CH₃
~ 28Ar-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands
Frequency (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (primary amine)
3350 - 3310MediumN-H stretch (secondary sulfonamide)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (primary amine)
1520StrongAromatic C=C stretch
1330 - 1300StrongS=O asymmetric stretch (sulfonamide)
1160 - 1130StrongS=O symmetric stretch (sulfonamide)
850 - 800Strongpara-disubstituted C-H bend
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
214[M]⁺ (Molecular Ion)
215[M+1]⁺
156[M - C₂H₄SO₂NHCH₃]⁺
106[C₇H₈N]⁺
92[C₆H₆N]⁺

Ionization Mode: Electron Ionization (EI)

Synthetic and Analytical Workflow

The following diagram illustrates a plausible synthetic route to this compound, followed by its spectroscopic analysis and subsequent utilization in the synthesis of Naratriptan.

G Synthetic and Analytical Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_further_synthesis Application in Naratriptan Synthesis Start 4-Nitrobenzeneethanesulfonyl chloride Reaction1 Sulfonamide Formation Start->Reaction1 Methylamine Methylamine (CH3NH2) Methylamine->Reaction1 Intermediate 4-Nitro-N-methylbenzeneethanesulfonamide Reaction1->Intermediate Reduction Nitro Group Reduction (e.g., H2/Pd-C or SnCl2/HCl) Intermediate->Reduction Product This compound Reduction->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Naratriptan_Start This compound Diazotization Diazotization (NaNO2, HCl) Naratriptan_Start->Diazotization Hydrazine_Formation Reduction to Hydrazine (e.g., SnCl2) Diazotization->Hydrazine_Formation Hydrazine_Intermediate 4-Hydrazino-N-methylbenzeneethanesulfonamide Hydrazine_Formation->Hydrazine_Intermediate Fischer_Indole Fischer Indole Synthesis with N-methyl-4-piperidone derivative Hydrazine_Intermediate->Fischer_Indole Naratriptan Naratriptan Fischer_Indole->Naratriptan

Unraveling the Therapeutic Potential of 4-Amino-N-methylbenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 3, 2025 – In the dynamic landscape of drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, boasting a rich history of antibacterial applications.[1][2] This in-depth guide focuses on a specific sulfonamide derivative, exploring the potential therapeutic targets of compounds structurally related to 4-Amino-N-methylbenzeneethanesulfonamide. Due to the limited public data on this exact molecule, this paper will analyze closely related and well-documented analogs, namely 4-Amino-N-methylbenzenemethanesulfonamide and other benzenesulfonamide derivatives, to extrapolate potential avenues for research and development.

Chemical and Physical Properties

Property4-amino-N-methylbenzenesulfonamide4-Amino-N-methylbenzenemethanesulfonamide
Molecular Formula C₇H₁₀N₂O₂S[3][4]C₈H₁₂N₂O₂S[2][5]
Molecular Weight 186.24 g/mol [3]200.26 g/mol [1][2][5]
CAS Number 1709-52-0[4]109903-35-7[1][2][5][6]
Melting Point 382.20 ± 0.20 K[3]140-142 °C[6]
LogP (Octanol/Water) 0.177[3]0.1[5]
Water Solubility (log10WS) -0.98[3]Not Available

These properties, particularly the LogP and water solubility, are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Known Biological Activity and Therapeutic Applications of Related Compounds

The primary significance of 4-Amino-N-methylbenzenemethanesulfonamide in the current pharmaceutical landscape is its role as a key intermediate in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches.[1][6] This highlights the structural importance of the aminophenyl and methylsulfonamide moieties for interaction with specific biological targets.

Furthermore, the broader class of sulfonamides has been investigated for a wide range of biological activities beyond their initial antibacterial applications. Research has explored their potential as:

  • Carbonic Anhydrase Inhibitors: Certain benzenesulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes.[1]

  • Anti-hepatic Fibrosis Agents: Some derivatives have shown promise in preclinical studies for the treatment of liver fibrosis.[1]

  • Cardiovascular Agents: Studies on compounds like 4-(2-aminoethyl)benzenesulfonamide have indicated effects on perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular disorders.[7] Specifically, this compound was shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model, with theoretical data suggesting interaction with calcium channels.[7]

  • Anticancer and Antibacterial Agents: The hydrochloride derivative of 4-Amino-N-methylbenzenemethanesulfonamide has demonstrated antibacterial and anticancer properties in research settings.[1]

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of related compounds, several potential therapeutic targets can be proposed for novel derivatives of this compound.

Serotonin Receptors

Given that 4-Amino-N-methylbenzenemethanesulfonamide is a precursor to Sumatriptan, a serotonin (5-HT) receptor agonist, it is highly probable that novel derivatives could be designed to target various 5-HT receptor subtypes.[1]

G Derivative Derivative 5_HT_Receptor 5-HT Receptor (e.g., 5-HT1B/1D) Derivative->5_HT_Receptor Agonism/Antagonism Downstream_Signaling Downstream Signaling (e.g., ↓ cAMP) 5_HT_Receptor->Downstream_Signaling Therapeutic_Effect Therapeutic Effect (e.g., Vasoconstriction, ↓ Neurogenic Inflammation) Downstream_Signaling->Therapeutic_Effect

Caption: Proposed interaction with 5-HT receptors.

Carbonic Anhydrases

The inhibition of carbonic anhydrases is a well-established mechanism for various diuretics and treatments for glaucoma. The benzenesulfonamide scaffold is a known pharmacophore for this enzyme class.

G Derivative Derivative Carbonic_Anhydrase Carbonic Anhydrase (e.g., CA-II, CA-IX) Derivative->Carbonic_Anhydrase Inhibition Physiological_Process Physiological Process (e.g., pH regulation, fluid secretion) Derivative->Physiological_Process Modulates Carbonic_Anhydrase->Physiological_Process Catalyzes Therapeutic_Effect Therapeutic Effect (e.g., Diuresis, ↓ Intraocular Pressure) Physiological_Process->Therapeutic_Effect

Caption: Potential inhibition of carbonic anhydrase.

Voltage-Gated Calcium Channels

The observed cardiovascular effects of 4-(2-aminoethyl)benzenesulfonamide suggest a potential interaction with ion channels, particularly voltage-gated calcium channels (VGCCs).[7]

G Derivative Derivative VGCC Voltage-Gated Calcium Channel Derivative->VGCC Blockade Calcium_Influx Calcium Influx VGCC->Calcium_Influx Mediates Cellular_Response Cellular Response (e.g., Muscle Contraction) Calcium_Influx->Cellular_Response Therapeutic_Effect Therapeutic Effect (e.g., Vasodilation) Cellular_Response->Therapeutic_Effect G Start 4-Nitrobenzeneethanesulfonyl Chloride Intermediate_1 4-Nitro-N-methylbenzeneethanesulfonamide Start->Intermediate_1 Methylamine Final_Product This compound Intermediate_1->Final_Product Reduction (e.g., H2/Pd-C)

References

Structure-Activity Relationship (SAR) Studies of 4-Amino-N-methylbenzeneethanesulfonamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Amino-N-methylbenzeneethanesulfonamide analogues. While this specific scaffold is a known intermediate in the synthesis of pharmaceuticals such as Sumatriptan, its own biological activity and that of its analogues are areas of growing interest. This document explores potential biological targets, details synthetic methodologies, and presents a hypothetical SAR study based on established principles for related sulfonamide compounds. The primary focus is on the potential of these analogues as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The compound this compound serves as a versatile scaffold for chemical modification. Understanding the relationship between the structural modifications of this scaffold and the resulting biological activity is crucial for the rational design of novel therapeutics. This guide will focus on the SAR of analogues, with a particular emphasis on their potential as selective COX-2 inhibitors.

Potential Signaling Pathway: Cyclooxygenase-2 (COX-2) Inhibition

Many benzenesulfonamide derivatives are known to exhibit anti-inflammatory effects through the inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. The proposed mechanism of action for this compound analogues is the inhibition of the COX-2 pathway.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogues 4-Amino-N-methylbenzene- ethanesulfonamide Analogues Analogues->COX2 Inhibition

Figure 1: Proposed mechanism of action via COX-2 inhibition.

Hypothetical Structure-Activity Relationship (SAR) Study

Core Structure:

Core structure of this compound

Table 1: Hypothetical SAR Data for this compound Analogues as COX-2 Inhibitors

Compound IDR1 (at 4-amino position)R2 (on benzene ring)R3 (on sulfonamide nitrogen)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 (Parent) -H-H-CH315.2>100>6.6
2 -COCH3-H-CH35.8>100>17.2
3 -H3-Cl-CH38.1>100>12.3
4 -H3-F-CH37.5>100>13.3
5 -H2-Cl-CH312.9>100>7.8
6 -H-H-H25.4>100>3.9
7 -H-H-C2H518.9>100>5.3
8 -COCH33-Cl-CH32.185.540.7
9 -COCH33-F-CH31.978.241.2
10 -H3-CH3-CH39.3>100>10.8

SAR Analysis:

  • Substitution on the 4-amino group (R1): Acetylation of the 4-amino group (e.g., compound 2 vs. 1 , and compounds 8 and 9 vs. their respective parent compounds) appears to significantly increase COX-2 inhibitory activity. This is a common observation in other classes of sulfonamide inhibitors.

  • Substitution on the benzene ring (R2): Small electron-withdrawing groups at the 3-position of the benzene ring, such as chloro (compound 3 ) and fluoro (compound 4 ), seem to enhance potency compared to the unsubstituted parent compound (1 ). Substitution at the 2-position (compound 5 ) appears to be less favorable. A small alkyl group at the 3-position (compound 10 ) shows a modest improvement in activity.

  • Substitution on the sulfonamide nitrogen (R3): The N-methyl group (compound 1 ) appears to be more favorable for activity than an unsubstituted sulfonamide (compound 6 ) or an N-ethyl group (compound 7 ).

  • Combined substitutions: The combination of an acetyl group at the 4-amino position and a halogen at the 3-position of the benzene ring (compounds 8 and 9 ) results in the most potent and selective hypothetical compounds in this series.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogues can be achieved through a multi-step process starting from a substituted 4-nitrophenylacetonitrile.

Synthesis_Workflow Start Substituted 4-Nitrophenylacetonitrile Step1 Chlorosulfonation Start->Step1 Intermediate1 Substituted 4-Nitrobenzene- ethanesulfonyl Chloride Step1->Intermediate1 Step2 Amination (e.g., with Methylamine) Intermediate1->Step2 Intermediate2 Substituted 4-Nitro-N-methyl- benzeneethanesulfonamide Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., with Hydrazine Hydrate) Intermediate2->Step3 Product Target Analogue Step3->Product Modification Optional N-Acetylation Product->Modification

Figure 2: General synthetic workflow for analogues.
Detailed Synthesis of this compound (Parent Compound 1)

A widely utilized synthetic route commences with 4-nitrobenzenemethanesulfonamide, which undergoes a reaction with methylamine. The subsequent and crucial step is the reduction of the nitro functional group to yield the desired amino group, thereby forming the compound.[4]

  • Step 1: Synthesis of 4-Nitro-N-methylbenzeneethanesulfonamide: To a solution of 4-nitrobenzeneethanesulfonyl chloride in a suitable solvent such as dichloromethane, an excess of aqueous methylamine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

  • Step 2: Synthesis of this compound: The 4-Nitro-N-methylbenzeneethanesulfonamide from the previous step is dissolved in a solvent such as ethanol. A reducing agent, for instance, hydrazine hydrate, and a catalyst like Raney Nickel are added to the solution.[5] The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford the final compound.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be determined using a human whole-blood assay.[1][3]

  • COX-2 Assay: Heparinized human whole blood is incubated with a test compound solution (in DMSO) and lipopolysaccharide (LPS) to induce COX-2 expression for 24 hours at 37 °C. The concentration of prostaglandin E2 (PGE2) in the plasma is measured by an enzyme-linked immunosorbent assay (ELISA).

  • COX-1 Assay: Fresh heparinized human whole blood is incubated with the test compound solution for 15 minutes at 37 °C. Clotting is initiated, and the serum is collected. The concentration of thromboxane B2 (TXB2) is measured by ELISA as an indicator of COX-1 activity.

  • IC50 Determination: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the concentration-response curves.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly selective COX-2 inhibitors. The hypothetical SAR study presented in this guide, based on established principles for related compounds, suggests that modifications to the 4-amino group and the benzene ring can significantly impact the inhibitory potency and selectivity. Specifically, N-acetylation of the amino group and the introduction of small electron-withdrawing substituents at the 3-position of the benzene ring are predicted to be beneficial for activity. Further empirical studies are warranted to validate these hypotheses and to fully explore the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of these novel analogues.

References

An In-depth Technical Guide to 4-Amino-N-methylbenzeneethanesulfonamide (CAS 98623-16-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

4-Amino-N-methylbenzeneethanesulfonamide is an organic compound belonging to the sulfonamide class. Its chemical structure features a benzene ring substituted with an amino group and an ethanesulfonamide group, with a methyl group attached to the sulfonamide nitrogen.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(4-aminophenyl)-N-methylethanesulfonamide

  • CAS Number: 98623-16-6[1]

  • Molecular Formula: C₉H₁₄N₂O₂S[1]

  • SMILES: O=S(CCC1=CC=C(N)C=C1)(NC)=O[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 214.28 g/mol [1]
Topological Polar Surface Area (TPSA) 72.19 Ų[1]
LogP (octanol-water partition coefficient) 0.3605[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 4[1]

Synthesis and Characterization

Postulated Synthetic Pathway

A likely synthetic approach would involve the reduction of a nitro-substituted precursor. This common method for introducing an amino group onto an aromatic ring is well-established in organic chemistry.

Synthetic Pathway start 4-Nitrobenzeneethanesulfonyl chloride intermediate1 N-Methyl-4-nitrobenzeneethanesulfonamide start->intermediate1 Methylamine final_product This compound intermediate1->final_product Reduction (e.g., H₂, Pd/C or Hydrazine Hydrate)

Caption: Postulated synthesis of this compound.

Experimental Protocol Considerations (Hypothetical):

  • Step 1: N-Methylation: The starting material, 4-nitrobenzeneethanesulfonyl chloride, would be reacted with methylamine in a suitable solvent to form N-methyl-4-nitrobenzeneethanesulfonamide. The reaction would likely be carried out at a controlled temperature to avoid side reactions.

  • Step 2: Reduction of the Nitro Group: The intermediate nitro compound would then be reduced to the corresponding amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or chemical reducing agents like hydrazine hydrate in the presence of a catalyst.[2]

  • Purification: The final product would require purification, likely through recrystallization or column chromatography, to remove any unreacted starting materials or byproducts.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predicted characteristics based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the aromatic region), the two methylene groups of the ethane chain (as triplets or more complex multiplets due to coupling), the N-methyl group (a singlet or doublet depending on coupling to the NH proton), and the amino group protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons (four distinct signals), the two aliphatic carbons of the ethane chain, and the N-methyl carbon.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

  • N-H stretching of the sulfonamide.

  • C-H stretching of the aromatic and aliphatic portions.

  • S=O stretching of the sulfonamide group (asymmetric and symmetric stretches, typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions).

  • C=C stretching of the aromatic ring.

2.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-C and C-S bonds of the ethane-sulfonamide chain.

Potential Applications and Biological Activity

There is a lack of specific research on the biological activity of this compound. However, its structural features suggest potential areas of interest for researchers.

Intermediate in Pharmaceutical Synthesis

Given that the structurally similar 4-Amino-N-methylbenzenemethanesulfonamide is a key intermediate in the synthesis of the migraine medication Sumatriptan, it is plausible that this compound could also serve as a building block in the synthesis of other pharmacologically active compounds. Chemical supplier information indicates that Naratriptan, another triptan drug, is a downstream product, suggesting a role for this compound as a precursor.

Potential as a Carbonic Anhydrase Inhibitor

The sulfonamide moiety is a well-known pharmacophore that interacts with the active site of carbonic anhydrases (CAs). Many 4-amino-substituted benzenesulfonamides have been investigated as inhibitors of various human CA isoforms.[3] While no studies have specifically tested this compound, its structure suggests it could be a candidate for such investigations.

Signaling Pathway compound 4-Amino-N-methyl- benzeneethanesulfonamide (Hypothetical) enzyme Carbonic Anhydrase compound->enzyme Binds to active site downstream Physiological Effect (e.g., pH regulation, ion transport) enzyme->downstream Blocks activity inhibition Inhibition

Caption: Hypothetical inhibition of carbonic anhydrase.

Future Research Directions

The limited available data on this compound highlights several opportunities for future research:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) are crucial first steps.

  • Biological Screening: The compound could be screened for various biological activities, including as a carbonic anhydrase inhibitor, antibacterial agent (a classic activity of sulfonamides), or for its effects on other enzyme systems.

  • Medicinal Chemistry: The amino group provides a convenient handle for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced biological activities and improved pharmacokinetic properties.

Conclusion

This compound is a chemical compound with limited characterization in the public scientific literature. While its basic physicochemical properties are known, a significant gap exists regarding its synthesis, experimental data, and biological activity. Its structural similarity to known pharmaceutical intermediates suggests potential utility in drug discovery and development. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide on the Antimicrobial Spectrum of 4-Amino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

4-Amino-N-methylbenzenemethanesulfonamide belongs to the sulfonamide class of synthetic antimicrobial agents.[1] While specific studies detailing its antimicrobial spectrum with quantitative data are not found in the reviewed literature, its structural similarity to other sulfonamides suggests a probable mechanism of action involving the inhibition of bacterial folic acid synthesis.[1][2] This guide outlines the theoretical antimicrobial profile, the established mechanism of action for sulfonamides, and detailed experimental protocols for determining its in vitro efficacy. The provided data tables are illustrative of how such information would be presented and currently reflect the absence of specific data.

Quantitative Antimicrobial Spectrum

As of the date of this document, specific Minimum Inhibitory Concentration (MIC) values for 4-Amino-N-methylbenzenemethanesulfonamide against a broad range of microbial isolates have not been reported in peer-reviewed publications. The tables below are structured to present such data once it becomes available through future research.

Antibacterial Spectrum

The antibacterial activity of sulfonamides typically includes a range of Gram-positive and Gram-negative bacteria.[3] However, resistance can be a significant factor.[4]

Bacterial StrainATCC NumberMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus25923N/A - Data not available in published literature
Streptococcus pneumoniae49619N/A - Data not available in published literature
Escherichia coli25922N/A - Data not available in published literature
Pseudomonas aeruginosa27853N/A - Data not available in published literature
Haemophilus influenzae49247N/A - Data not available in published literature

Caption: Table 1. Antibacterial MIC Values for 4-Amino-N-methylbenzenemethanesulfonamide.

Antifungal Spectrum

While some sulfonamide derivatives have shown antifungal activity, this is not a universal characteristic of the class.[5] The antifungal spectrum of 4-Amino-N-methylbenzenemethanesulfonamide remains to be determined.

Fungal StrainATCC NumberMinimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans90028N/A - Data not available in published literature
Aspergillus fumigatus204305N/A - Data not available in published literature
Cryptococcus neoformans52817N/A - Data not available in published literature

Caption: Table 2. Antifungal MIC Values for 4-Amino-N-methylbenzenemethanesulfonamide.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including presumably 4-Amino-N-methylbenzenemethanesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][4] This enzyme is crucial in the bacterial metabolic pathway for the synthesis of folic acid (vitamin B9). Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a precursor for the synthesis of nucleotides, and therefore, its inhibition disrupts DNA and RNA synthesis, leading to a bacteriostatic effect.[6]

Folic Acid Synthesis Pathway and Sulfonamide Inhibition cluster_pathway Bacterial Cell cluster_inhibition Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF Formation of Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) DHF->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide 4-Amino-N-methyl- benzenemethanesulfonamide Sulfonamide->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: Folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 4-Amino-N-methylbenzenemethanesulfonamide using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of 4-Amino-N-methylbenzenemethanesulfonamide that inhibits the visible growth of a microorganism.

Materials:

  • 4-Amino-N-methylbenzenemethanesulfonamide

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of 4-Amino-N-methylbenzenemethanesulfonamide in a suitable solvent.

    • Further dilute the stock solution in CAMHB to twice the highest desired final concentration to be tested.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x antimicrobial solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. For sulfonamides, trailing endpoints can occur; the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the control well.

Broth Microdilution Experimental Workflow start Start prep_stock Prepare 2x Stock Solution of Compound in Broth start->prep_stock plate_setup Add 100µL Broth to Wells 2-12 Add 200µL 2x Stock to Well 1 prep_stock->plate_setup serial_dilution Perform 2-fold Serial Dilutions (Well 1 to Well 10) plate_setup->serial_dilution inoculate_plate Inoculate Wells 1-11 with 100µL of Inoculum serial_dilution->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubation Incubate at 35-37°C for 16-20 hours inoculate_plate->incubation read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubation->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

4-Amino-N-methylbenzenemethanesulfonamide is a sulfonamide compound with acknowledged, albeit qualitatively described, antimicrobial properties.[1][2] Its mechanism of action is confidently predicted to be the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[4][6] This aligns with the established activity of the broader sulfonamide class of antibiotics.

For researchers and drug development professionals, the immediate need is the generation of robust quantitative data to define the antimicrobial spectrum of this specific molecule. The experimental protocols outlined in this guide provide a standardized approach to obtaining these crucial MIC values. Future research should focus on performing these assays against a diverse panel of clinically relevant bacterial and fungal pathogens to fully characterize the potential of 4-Amino-N-methylbenzenemethanesulfonamide as a therapeutic agent.

References

Predicted biochemical properties of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Predicted Biochemical Properties of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted biochemical properties of sulfonamide derivatives, a class of compounds with significant therapeutic interest. Sulfonamides are characterized by the –S(=O)₂–NH– functional group and have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and enzyme-inhibitory effects.[1][2][3] This document synthesizes data from computational and experimental studies, presenting quantitative findings in structured tables, detailing key experimental methodologies, and illustrating important concepts through logical diagrams.

Computational and in vitro studies have been instrumental in predicting and validating the biochemical activities of novel sulfonamide derivatives. These activities primarily include enzyme inhibition, antimicrobial effects, and anticancer properties.

Enzyme Inhibition

Sulfonamide derivatives are renowned for their ability to inhibit various enzymes, a property that forms the basis for many of their therapeutic applications.[2][3] The primary sulfonamide moiety (SO₂NH₂) is a key pharmacophore that can coordinate with the zinc ion present in the active site of metalloenzymes, such as carbonic anhydrases.[4][5]

1.1.1 Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes.[6] Their inhibition is a key therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2][6][7] Sulfonamides are the most well-studied class of CA inhibitors.[8] Predictive studies, often employing molecular docking, have been crucial in identifying potent and selective inhibitors for different CA isoforms (e.g., hCA I, II, IX, XII).[9][10]

Derivative ClassTarget Isoform(s)Inhibition Constant (Kᵢ) / IC₅₀Reference CompoundKey Findings
Pyrazolo[4,3-c]pyridine SulfonamideshCA I, hCA IIKᵢ: 58.8 nM - 8010 nM (hCA I)Acetazolamide (AAZ)Several derivatives were more potent against hCA I than the reference drug.[5]
Sulfonamide-incorporated α-AminophosphonateshCA I, II, IX, XIIKᵢ: 26.7 nM - 469.9 nM (hCA IX)Acetazolamide (AAZ)Compound 23 was identified as a highly selective inhibitor for cancer-associated hCA IX over off-target isoforms.[9]
Saccharin SulfonamidesCA I, II, VII, XII, XIIIKᵈ: 330 pM - 3.0 µMSaccharinDerivatives exhibited strong nanomolar affinities, significantly more potent than the parent compound, saccharin.[8]
BenzenesulfonamidesE. histolytica CAKᵢ: 36 nM - 89 nMAcetazolamide (AAZ)4-hydroxymethyl/ethyl-benzenesulfonamides were identified as potent and selective inhibitors of the protozoan enzyme over human isoforms.[11]
1,2,3-Triazole AnalogsbCA-II, hCA-IIIC₅₀: 11.1 µM - 17.8 µM (bCA-II)-The 1,2,3-triazole moiety was found to be a significant contributor to the inhibitory activity.[12]

1.1.2 Other Enzyme Targets

Beyond carbonic anhydrases, sulfonamides have been predicted to inhibit other clinically relevant enzymes.

Derivative ClassTarget EnzymeActivity (IC₅₀ / GI₅₀)Reference CompoundKey Findings
Thiazole-fused SulfonamidesUreaseIC₅₀: 1.90 ± 0.02 µM-Compound YM-2 showed the highest urease inhibition (57.93%).[13][14]
Isatin-tethered SulfonamidesVEGFR-2IC₅₀: 26.3 ± 0.4 nMSunitinibCompound 25 exhibited superior inhibitory activity compared to the reference drug sunitinib.[15]
Heterocyclic Sulfonamidesα-GlucosidaseIC₅₀: 19.39 µMAcarboseFour derivatives showed excellent inhibitory potential, being 1.05- to 1.39-fold more potent than acarbose.[16]
Antimicrobial Activity

The original therapeutic success of sulfonamides was as antibacterial agents.[17] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[18] This mechanism disrupts the production of DNA and RNA in bacteria.[18]

DerivativeTarget Organism(s)Activity (MIC)Key Findings
Novel Sulfonamide 1CE. coli50 µg/mLShowed high-level activity against E. coli and moderate activity against B. licheniformis and B. linens.[18]
Sulfonamide Derivatives I & IIS. aureus (clinical isolates)32 µg/mL (Compound I)Demonstrated potent antibacterial activity against Staphylococcus aureus.[19]
Mannich Bases of SulfonamidesGram-positive & Gram-negative bacteria-Compounds were found to be quite active against the pathogens under study.[20]
Anticancer Activity

A significant body of research focuses on the anticancer potential of sulfonamide derivatives.[2][21] Their mechanisms of action are diverse and can include enzyme inhibition (e.g., CA IX, VEGFR-2), cell cycle arrest, and disruption of microtubule assembly.[2][15]

DerivativeCancer Cell Line(s)Activity (GI₅₀ / IC₅₀)Key Findings
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa, MDA-MB231, MCF-7GI₅₀: 4.62 ± 0.13 µM (MDA-MB231)Identified as the most promising anticancer agent among the tested compounds, with strong cytotoxicity.[22]
1,5-Diaryl-1,2,4-triazole-tethered SulfonamidesMCF-7, T47DIC₅₀: 0.66 ± 0.09 µM (MCF-7)Exhibited excellent anti-proliferative activity on both breast cancer cell lines.[15]
Antofine/Cryptopleurine AnaloguesHuman cancer cell linesGI₅₀: 0.02–0.06 µMA polar analogue (5b) showed significant antitumor activity and improved bioavailability.[23]
Thiazole-fused Sulfonamides (YM-1)MG-U87 (glioblastoma)IC₅₀: 1.154 ± 0.317 µMShowed dose-dependent cytotoxicity against cancer cells with lower toxicity to healthy cells at specific concentrations.[13][14]
Predicted ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in modern drug discovery. For sulfonamide derivatives, these studies help to evaluate their drug-likeness and potential for oral bioavailability.[6][24][25] Online tools and servers like SwissADME are commonly used to predict these pharmacokinetic properties.[6][26] Studies have shown that newly designed cyclic sulfonamides and other derivatives possess favorable ADMET profiles, suggesting they could be viable drug candidates.[24][25]

Methodologies for Predicting Biochemical Properties

A combination of computational and experimental methods is employed to predict and validate the biochemical properties of sulfonamide derivatives.

Computational Protocols

2.1.1 Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site.[1][27] It is widely used to understand binding mechanisms and predict binding affinity.

  • Protocol:

    • Receptor Preparation: The 3D crystal structure of the target protein (e.g., carbonic anhydrase, PDB ID: 1AZM) is obtained from a protein data bank.[27] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand Preparation: The 2D structures of the sulfonamide derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

    • Docking Simulation: A docking algorithm (e.g., using software like ArgusLab or Schrödinger suite) is used to place the ligand into the defined binding site of the receptor.[1][27] The simulation generates multiple possible binding poses.

    • Analysis: The results are analyzed based on scoring functions, which estimate the binding free energy. The pose with the lowest energy is typically considered the most favorable. Interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues are examined.[1]

2.1.2 Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[20] They are used to predict the activity of new compounds based on their structural features.

  • Protocol:

    • Data Set Preparation: A dataset of sulfonamide derivatives with known biological activity (e.g., pIC₅₀ values) is compiled.[24] The set is divided into a training set (to build the model) and a test set (to validate it).

    • Descriptor Calculation: Molecular descriptors (physicochemical, electronic, steric properties) are calculated for each molecule.

    • Model Generation: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates the descriptors with the biological activity.[7]

    • Model Validation: The predictive power of the QSAR model is evaluated using the test set. Statistical parameters like the squared correlation coefficient (r²) and predictive squared correlation coefficient (r²_pred) are used to assess the model's quality.[7][24]

2.1.3 ADMET Prediction

In silico ADMET prediction is performed using various computational tools and web servers.

  • Protocol:

    • Structure Input: The 2D or 3D structure of the sulfonamide derivative is submitted to an online server (e.g., SwissADME, Molinspiration).[6][26][27]

    • Property Calculation: The server calculates a range of physicochemical properties and pharmacokinetic parameters, such as lipophilicity (logP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's rule of five).[16]

    • Toxicity Prediction: Potential toxicity, such as cardiotoxicity (e.g., hERG inhibition), is also assessed.[26]

    • Analysis: The results are analyzed to determine if the molecule has a favorable profile for a potential oral drug.

Experimental Validation Protocols

2.2.1 Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[9][11]

  • Protocol:

    • Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the purified CA enzyme, the inhibitor (sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO), and a CO₂-saturated water solution.

    • Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator in a stopped-flow instrument.

    • Inhibition Analysis: The assay is performed in the presence of varying concentrations of the inhibitor. The initial rates of the reaction are measured.

    • Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data of reaction rates versus inhibitor concentration to the appropriate inhibition equations.

2.2.2 Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar disc diffusion or microdilution methods are commonly used.[18][19]

  • Protocol (Agar Disc Diffusion):

    • Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

    • Plate Inoculation: The bacterial suspension is evenly spread onto the surface of an agar plate (e.g., Sensitest agar).[19]

    • Disc Application: Sterile paper discs impregnated with known concentrations of the sulfonamide derivatives are placed on the agar surface.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 35-36°C).

    • Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacteria cannot grow) is measured. A larger zone indicates greater susceptibility.

2.2.3 In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[13][14]

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates and allowed to attach overnight.[15][22]

    • Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives and incubated for a specified period (e.g., 24-48 hours).

    • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[22]

Visualizing Predictive Workflows and Mechanisms

Diagrams created using the DOT language help to visualize complex workflows and biological pathways relevant to sulfonamide derivatives.

In Silico Drug Discovery Workflow

The following diagram illustrates a typical computational workflow for the prediction and design of novel sulfonamide inhibitors.

G cluster_0 Computational Design & Screening cluster_1 Activity & Property Prediction cluster_2 Selection cluster_3 Validation A Compound Library Design (Sulfonamide Scaffolds) B 3D Structure Generation & Energy Minimization A->B C Molecular Docking (Target Protein) B->C D Binding Affinity Prediction (Scoring) C->D E QSAR Modeling (Predict pIC50) D->E F ADMET Prediction (Drug-likeness) D->F G Hit Compound Selection E->G F->G H Experimental Validation (In Vitro Assays) G->H

Caption: A typical workflow for in silico prediction of sulfonamide derivative properties.

Antibacterial Mechanism of Action

Sulfonamides exert their antibacterial effect by interfering with the folic acid synthesis pathway, which is essential for bacterial survival.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Normal Pathway DNA DNA/RNA Synthesis DHF->DNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action via DHPS inhibition by sulfonamides.

VEGFR-2 Signaling Inhibition in Cancer

Certain sulfonamides act as anticancer agents by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in tumor angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Pathway Downstream Signaling (e.g., MAPK, PI3K) VEGFR2->Pathway Activates Response Angiogenesis Tumor Growth Pathway->Response Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer sulfonamides.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Amino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-N-methylbenzenemethanesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and quantification are critical for ensuring the quality and safety of final drug products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-N-methylbenzenemethanesulfonamide. The described method is simple, reliable, and sensitive, making it suitable for routine quality control and impurity analysis.[2][3]

Experimental Protocol

This protocol is based on a validated method for the quantitative determination of a closely related compound, 4-amino benzene sulphonamide.[2][3][4]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-visible or photodiode array (PDA) detector.[2][3]

  • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2][3]

  • Chemicals and Reagents:

    • 4-Amino-N-methylbenzenemethanesulfonamide reference standard

    • Acetonitrile (HPLC grade)

    • Dipotassium hydrogen phosphate

    • Water (HPLC grade)[3]

  • Glassware: Volumetric flasks, vials, and pipettes.

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase A 1.74 g of dipotassium hydrogen phosphate in 500 mL of water[3]
Mobile Phase B Acetonitrile[3]
Gradient Elution See Table 2 for the gradient program.
Flow Rate 1.0 mL/min[2][3]
Injection Volume 5 µL[2][3]
Column Temperature 25 °C[2][3]
Detection Wavelength 265 nm[2][3]
Run Time 40 minutes[2][3]

Table 1: HPLC Chromatographic Conditions

3. Preparation of Solutions

  • Diluent: Use HPLC grade water as the diluent.[4]

  • Mobile Phase A: Accurately weigh 1.74 g of dipotassium hydrogen phosphate and dissolve it in 500 mL of HPLC grade water. Filter and degas the solution before use.[3]

  • Mobile Phase B: Use HPLC grade acetonitrile.[3]

  • Standard Stock Solution: Accurately weigh and transfer a suitable amount of 4-Amino-N-methylbenzenemethanesulfonamide reference standard into a volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a known concentration.

  • Sample Solution: Accurately weigh and transfer the sample containing 4-Amino-N-methylbenzenemethanesulfonamide into a volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration within the linear range of the method.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject 5 µL of the blank (diluent), standard solutions, and sample solutions into the chromatograph.[4]

  • Record the chromatograms for 40 minutes.[4]

  • Identify the peak corresponding to 4-Amino-N-methylbenzenemethanesulfonamide based on the retention time of the reference standard. The retention time for a similar compound, 4-amino benzene sulphonamide, was reported to be approximately 8.4 minutes.[3][4]

  • Calculate the concentration of 4-Amino-N-methylbenzenemethanesulfonamide in the sample by comparing the peak area with that of the reference standard.

Method Validation Summary

The referenced method for a similar compound was validated according to regulatory guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity The method was found to be linear from the Limit of Quantification (LOQ) to 200% of the specification limit.[2][3]
Correlation Coefficient (R²) 0.999[2][3]
Accuracy (Recovery) Recoveries were within the range of 85% to 115% at each level.[2][3]
Precision The method was found to be precise.
Robustness The method was demonstrated to be robust.[2][3]
Sensitivity The method is sensitive for the quantitative determination of the analyte.[2][3]

Table 2: Summary of Method Validation Data

Gradient Program

The following gradient program is recommended for the separation.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
09010
107030
205050
303070
359010
409010

Table 3: Gradient Elution Program

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution injection Inject Samples prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile Prepare Mobile Phases hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 265 nm separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of 4-Amino-N-methylbenzenemethanesulfonamide.

Conclusion

The described RP-HPLC method is suitable for the accurate and precise quantification of 4-Amino-N-methylbenzenemethanesulfonamide. This method can be effectively implemented in quality control laboratories for routine analysis and for monitoring the purity of this important pharmaceutical intermediate. The provided protocol and validation data demonstrate the reliability and robustness of the analytical procedure.

References

Synthesis of 4-Amino-N-methylbenzeneethanesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-Amino-N-methylbenzeneethanesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a three-step process commencing with the preparation of the key intermediate, 2-(4-nitrophenyl)ethanesulfonyl chloride. This is followed by the reaction with methylamine to form the N-methylated sulfonamide, and concluded with the selective reduction of the nitro group to the desired primary amine. This protocol offers detailed experimental procedures, characterization data, and a clear workflow to ensure reproducibility for researchers.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active compounds. The structural motif of a substituted phenethylamine core coupled with a sulfonamide group allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. A clear and reproducible synthetic route is crucial for the exploration of this chemical space in drug development programs. The following protocol outlines a reliable method for the preparation of this versatile intermediate.

Synthetic Pathway

The synthesis of this compound is achieved through the following three-step sequence:

  • Step 1: Synthesis of 2-(4-nitrophenyl)ethanesulfonyl chloride from a suitable 4-nitrophenethyl precursor.

  • Step 2: Formation of N-methyl-2-(4-nitrophenyl)ethanesulfonamide by reacting the sulfonyl chloride with methylamine.

  • Step 3: Reduction of the nitro group to yield the final product, this compound.

Synthesis_Workflow Start 4-Nitrophenethyl halide Intermediate1 2-(4-Nitrophenyl)ethanesulfonyl chloride Start->Intermediate1 Sulfonation Intermediate2 N-Methyl-2-(4-nitrophenyl)ethanesulfonamide Intermediate1->Intermediate2 Amination (Methylamine) Product This compound Intermediate2->Product Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-nitrophenyl)ethanesulfonyl chloride

This procedure is adapted from general methods for the conversion of alkyl halides to sulfonyl chlorides.

Materials:

  • 2-(4-Nitrophenyl)ethyl bromide

  • Thiourea

  • Ethanol

  • Acetonitrile

  • Water

  • tert-Butyl hypochlorite (t-BuOCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A mixture of 2-(4-nitrophenyl)ethyl bromide (5 mmol) and thiourea (5 mmol) in ethanol (10 mL) is heated at reflux for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is washed with diethyl ether (3 x 10 mL) to yield the S-alkyl isothiourea salt.

  • The crude salt is transferred to a three-necked flask equipped with a thermometer and a dropping funnel, and placed in an ice-water bath.

  • Acetonitrile (20 mL) and water (0.9 mL) are added, and the mixture is stirred vigorously.

  • A solution of tert-butyl hypochlorite (5.5 mmol) in acetonitrile (10 mL) is added dropwise, maintaining the internal temperature between 0 and 20 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The solvent is removed in vacuo, and the residue is dissolved in diethyl ether (30 mL).

  • The ether layer is washed with water (2 x 20 mL) and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to afford 2-(4-nitrophenyl)ethanesulfonyl chloride as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-methyl-2-(4-nitrophenyl)ethanesulfonamide

Materials:

  • 2-(4-Nitrophenyl)ethanesulfonyl chloride

  • Methylamine (40% solution in water or 2 M solution in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • The crude 2-(4-nitrophenyl)ethanesulfonyl chloride (5 mmol) is dissolved in DCM (20 mL) and cooled to 0 °C in an ice bath.

  • Methylamine solution (10 mmol, 2 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched by the addition of water (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 15 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate (20 mL), water (20 mL), and brine (20 mL).

  • The organic phase is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield N-methyl-2-(4-nitrophenyl)ethanesulfonamide.

Step 3: Synthesis of this compound

Materials:

  • N-Methyl-2-(4-nitrophenyl)ethanesulfonamide

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH4Cl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure (using SnCl2·2H2O):

  • N-methyl-2-(4-nitrophenyl)ethanesulfonamide (4 mmol) is dissolved in ethanol (30 mL).

  • Tin(II) chloride dihydrate (20 mmol, 5 equivalents) is added to the solution.

  • The mixture is heated to reflux, and concentrated HCl (5 mL) is added dropwise.

  • The reaction is refluxed for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is diluted with water (30 mL) and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • The resulting mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-(4-Nitrophenyl)ethanesulfonyl chlorideC₈H₈ClNO₄S249.67Solid
N-Methyl-2-(4-nitrophenyl)ethanesulfonamideC₉H₁₂N₂O₄S244.27Solid
This compoundC₉H₁₄N₂O₂S214.28Solid

Note: Yields and purity should be determined by the researcher and will depend on the specific reaction conditions and purification methods employed.

Characterization Data (Expected)

  • This compound:

    • ¹H NMR: Peaks corresponding to aromatic protons (typically two doublets in the 6.5-7.5 ppm region), the ethyl chain protons (two triplets), the N-methyl protons (a singlet or doublet depending on coupling), and the amino group protons (a broad singlet).

    • ¹³C NMR: Resonances for the aromatic carbons, the ethyl carbons, and the N-methyl carbon.

    • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

    • Infrared (IR) Spectroscopy: Characteristic absorptions for N-H stretching (amine), S=O stretching (sulfonamide), and C-N stretching.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • tert-Butyl hypochlorite is a strong oxidizing agent and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.

  • Proper waste disposal procedures should be followed for all chemical waste.

Application Notes and Protocols: 4-Amino-N-methylbenzeneethanesulfonamide as a Chemical Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Amino-N-methylbenzeneethanesulfonamide as a pivotal chemical intermediate in the synthesis of pharmaceuticals. The primary focus of this document is its application in the manufacturing of the widely-used anti-migraine drug, Sumatriptan.

Introduction

This compound is a versatile organic compound that serves as a crucial building block in medicinal chemistry. Its molecular structure, featuring a reactive primary aromatic amine and a sulfonamide moiety, makes it an ideal precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The most notable application of this intermediate is in the multi-step synthesis of Sumatriptan, a selective serotonin receptor agonist.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the intermediate is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
CAS Number 109903-35-7
Melting Point 140-142 °C
Boiling Point 387.6 °C (Predicted)
LogP 0.1
Appearance White to off-white crystalline powder

Application in Sumatriptan Synthesis

The synthesis of Sumatriptan from this compound is a well-established process that involves several key transformations. The overall synthetic pathway can be divided into three main stages:

  • Diazotization and Reduction: Conversion of the primary amino group of this compound into a hydrazine derivative.

  • Fischer Indole Synthesis: Formation of the core indole structure of Sumatriptan through a reaction between the hydrazine intermediate and a suitable aldehyde equivalent.

  • Purification and Salt Formation: Isolation and purification of the Sumatriptan base, followed by conversion to a pharmaceutically acceptable salt, typically succinate.

A generalized workflow for the synthesis of Sumatriptan is depicted below.

G A This compound B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Reduction (SnCl2 or Na2S2O4) C->D E 4-Hydrazino-N-methylbenzeneethanesulfonamide HCl D->E G Fischer Indole Synthesis (Acid catalyst, e.g., H2SO4 or Polyphosphoric acid) E->G F 4-(N,N-Dimethylamino)butanal Dimethyl Acetal F->G H Sumatriptan (Base) G->H I Purification H->I J Sumatriptan I->J

Fig. 1: General workflow for the synthesis of Sumatriptan.

Experimental Protocols

Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride

This protocol details the conversion of this compound to its corresponding hydrazine hydrochloride salt, a key intermediate for the Fischer indole synthesis.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Dithionite (Na₂S₂O₄)

  • Water

  • Diethyl ether or Isopropanol

Procedure:

  • A mixture of this compound (e.g., 39.3 g) is suspended in water (e.g., 240 ml) and concentrated hydrochloric acid (e.g., 400 ml) in a reaction vessel.

  • The mixture is cooled to a temperature below 0°C using an ice-salt bath.

  • A solution of sodium nitrite (e.g., 13.72 g) in water (e.g., 160 ml) is added slowly to the stirred mixture, ensuring the temperature does not exceed 0°C.

  • After stirring for approximately 15 minutes, the resulting diazonium salt solution is slowly added to a cold solution of stannous chloride dihydrate (e.g., 221.1 g) in concentrated hydrochloric acid (e.g., 400 ml), again maintaining the temperature below 0°C.

  • Once the addition is complete, the reaction mixture is allowed to warm to room temperature over a period of 1 hour.

  • The precipitated solid is collected by filtration, washed thoroughly with diethyl ether (e.g., 4 x 250 ml), and dried to yield 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride as a white powder.[1]

Quantitative Data:

ParameterValueReference
Purity (by periodate titration) 91.3%[1]
Yield (alternative reduction with Na₂S₂O₄) 77%
Purity (alternative reduction with Na₂S₂O₄) 97.6% (by HPLC)
Synthesis of Sumatriptan via Fischer Indole Synthesis

This protocol describes the cyclization reaction to form the indole ring of Sumatriptan.

Materials:

  • 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride

  • 4-(N,N-Dimethylamino)butanal diethyl acetal or 4,4-dimethoxy-N,N-dimethylbutanamine

  • Sulfuric Acid (H₂SO₄) or Polyphosphate Ester (PPE)

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform or Ethyl Acetate

Procedure:

  • In a reaction vessel, 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (e.g., 50 g) is dissolved in water (e.g., 125 ml) and concentrated hydrochloric acid (e.g., 20 g).

  • The mixture is stirred at 25-30°C for 15 minutes.

  • 4-(N,N-Dimethylamino)butyraldehyde diethyl acetal (e.g., 45 g) is added, and the reaction is maintained at 25-30°C for 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water (e.g., 200 ml) and the pH is adjusted to 2.5 with a sodium carbonate solution.

  • The mixture is treated with activated carbon and filtered.

  • The pH of the filtrate is then adjusted to 9.0 with sodium carbonate, leading to the precipitation of the Sumatriptan base.

  • The product is extracted with chloroform (e.g., 2 x 400 ml).

  • The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield crude Sumatriptan.

Quantitative Data:

ParameterValueReference
Yield (using polyphosphate ester in chloroform) 29.8%[2]
Yield (using aqueous sulfuric acid) >50%[2]
Purity of crude Sumatriptan (by HPLC) 97.8%

Mechanism of Action of Sumatriptan

Sumatriptan is a potent and selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. Its therapeutic effect in the treatment of migraine is attributed to three key mechanisms:

  • Cranial Vasoconstriction: Sumatriptan constricts the dilated intracranial blood vessels, which are a major contributor to the throbbing pain of a migraine headache.[3][4]

  • Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This action reduces neurogenic inflammation and pain signaling.[3][4]

  • Inhibition of Pain Signal Transmission: By activating 5-HT1D receptors on peripheral trigeminal nerve terminals, Sumatriptan blocks the transmission of pain signals to the trigeminal nucleus caudalis in the brainstem.[3]

The signaling pathway of Sumatriptan's action is illustrated below.

G cluster_0 Presynaptic Trigeminal Neuron cluster_1 Cranial Blood Vessel A Sumatriptan B 5-HT1D Receptor A->B C Inhibition of CGRP and other neuropeptide release B->C G Migraine Pain Relief C->G D Sumatriptan E 5-HT1B Receptor D->E F Vasoconstriction E->F F->G

Fig. 2: Signaling pathway of Sumatriptan.

Conclusion

This compound is a critical intermediate in the pharmaceutical industry, particularly for the synthesis of Sumatriptan. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The synthetic route, while involving multiple steps, is well-optimized to produce high-purity Sumatriptan. A thorough understanding of its synthesis and mechanism of action is essential for the continued development of novel treatments for migraine and related disorders.

References

Application Note: Purification of 4-Amino-N-methylbenzeneethanesulfonamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Amino-N-methylbenzeneethanesulfonamide using silica gel column chromatography. The methodology described herein employs a gradient elution technique with a hexane-ethyl acetate mobile phase system, which allows for the efficient separation of the target compound from reaction impurities. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering a reliable method to obtain high-purity this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a crucial building block in the development of novel therapeutic agents. Its primary aromatic amine and sulfonamide functional groups make it a versatile scaffold for chemical modification. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds such as sulfonamides.[1] This method relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase. By gradually increasing the polarity of the mobile phase, impurities can be selectively eluted, followed by the desired compound, resulting in a high degree of purification.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (optional, for basic compounds)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., 1:1 v/v).

    • Visualize the spots under a UV lamp to identify the product and impurities based on their retention factors (Rf). This will help in determining the appropriate starting polarity for the mobile phase.

  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing of the silica gel.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

  • Elution:

    • Carefully add the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to the top of the column without disturbing the sand layer.

    • Begin collecting fractions in test tubes or a fraction collector.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • 95:5 hexane:ethyl acetate (2 column volumes)

      • 90:10 hexane:ethyl acetate (2 column volumes)

      • 80:20 hexane:ethyl acetate (and so on, in increments of 10-20% of ethyl acetate)

    • The optimal gradient may need to be adjusted based on the TLC analysis of the crude material. For basic compounds that may exhibit tailing on the silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the separation.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting each fraction onto a TLC plate.

    • Develop and visualize the TLC plates as described in step 1.

    • Identify the fractions containing the pure this compound.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

The following table summarizes the typical quantitative data for the purification of this compound using the described protocol. These values are representative and may vary depending on the scale of the reaction and the purity of the crude material.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 40 cm length x 4 cm diameter
Amount of Silica Gel 100 g
Crude Sample Loading 2.0 g
Mobile Phase n-Hexane and Ethyl Acetate (Gradient)
Elution Gradient 5% to 60% Ethyl Acetate in n-Hexane
Flow Rate Approximately 5-10 mL/min
Fraction Size 20 mL
Yield of Pure Product 1.7 g (85%)
Purity (by HPLC) >98%

Visualizations

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Analysis cluster_isolation Isolation TLC_Crude TLC Analysis of Crude Pack_Column Pack Silica Gel Column TLC_Crude->Pack_Column Determine Starting Polarity Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Gradient Elution (Hexane:EtOAc) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Fractions TLC Analysis of Fractions Collect_Fractions->TLC_Fractions Monitor Separation Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Identify Pure Fractions Evaporate Solvent Evaporation Combine_Fractions->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain the target compound with high purity and yield, which is essential for its subsequent use in drug discovery and development. The use of a gradient elution with hexane and ethyl acetate allows for a fine-tuned separation, and the process can be easily monitored by TLC. This method is scalable and can be adapted for various quantities of crude material.

References

Application Notes and Protocols: 4-Amino-N-methylbenzeneethanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Amino-N-methylbenzeneethanesulfonamide as a versatile building block in medicinal chemistry. The following sections outline its primary applications, including its crucial role as an intermediate in the synthesis of the anti-migraine drug Sumatriptan, and as a scaffold for the development of novel antibacterial agents and carbonic anhydrase inhibitors. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.

Intermediate in the Synthesis of Sumatriptan

This compound is a key starting material in the industrial synthesis of Sumatriptan, a selective 5-HT1D receptor agonist used for the treatment of migraine headaches.[1] The synthesis involves a multi-step process beginning with the diazotization of the primary amino group of this compound, followed by reduction to a hydrazine intermediate, which then undergoes a Fischer indole synthesis.

Experimental Protocol: Synthesis of Sumatriptan via Fischer Indole Synthesis

This protocol outlines the conversion of this compound to Sumatriptan.

Part A: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride

  • Diazotization:

    • Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to -5°C to 0°C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 0°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl2·2H2O, 3 equivalents) in concentrated hydrochloric acid.

    • Cool the stannous chloride solution to 0°C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 5°C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

    • Collect the precipitated 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride by filtration, wash with cold water, and dry under vacuum.

Part B: Fischer Indole Synthesis of Sumatriptan

  • Condensation and Cyclization:

    • Combine 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (1 equivalent) and 4,4-dimethoxy-N,N-dimethylbutanamine (1.2 equivalents) in a suitable solvent such as aqueous sulfuric acid or an alcoholic solvent with an acid catalyst.[2]

    • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Sumatriptan base.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield pure 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide (Sumatriptan).

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Fischer Indole Synthesis A 4-Amino-N-methyl- benzeneethanesulfonamide NaNO2 NaNO2, HCl B Diazonium Salt Intermediate SnCl2 SnCl2, HCl NaNO2->B C 4-Hydrazino-N-methyl- benzenemethanesulfonamide HCl Aldehyde 4,4-dimethoxy-N,N- dimethylbutanamine, H+ SnCl2->C D Sumatriptan Aldehyde->D

Caption: Synthetic workflow for Sumatriptan.

Scaffold for Novel Antibacterial Agents

The sulfonamide moiety is a well-established pharmacophore in antibacterial drug discovery. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[3][4][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[4][5] The 4-aminobenzene portion of this compound provides a key structural motif for designing novel antibacterial agents.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA).[4] Sulfonamides, being structurally similar to PABA, competitively bind to the active site of dihydropteroate synthase, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[3][5] This ultimately disrupts the synthesis of bacterial DNA and RNA, leading to bacteriostasis.

G Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Purines Purines, Thymidine, Amino Acids THF->Purines Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Caption: Bacterial folic acid synthesis pathway.
Quantitative Data: Antimicrobial Activity of Sulfonamide Derivatives

CompoundOrganismMIC (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32[5]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus64[5]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus128[5]
Sulfamethoxazole-thymol conjugateStaphylococcus aureus (MRSA)20[6]
Sulfadiazine-thymol conjugateStaphylococcus aureus (MRSA)20-80[6]
Thienopyrimidine-sulfamethoxazole hybridEscherichia coli125[4]
Thienopyrimidine-sulfamethoxazole hybridStaphylococcus aureus250[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of a sulfonamide compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, pick several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration in each well should be approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Scaffold for Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The 4-aminobenzenesulfonamide core structure is a key feature for potent CA inhibition.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of the inhibitor coordinates to the Zn(II) ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.

G CA_Zn Carbonic Anhydrase (with Zn2+) Product HCO3- + H+ CA_Zn->Product Inhibited_Complex Inhibited Enzyme- Inhibitor Complex Substrate CO2 + H2O Substrate->CA_Zn Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_Zn Binds to Zn2+

Caption: Inhibition of carbonic anhydrase.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

The following table summarizes the dissociation constants (Kd) of various 4-amino-substituted benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing isoform-selective inhibitors based on this scaffold.

CompoundhCA I (Kd, µM)hCA II (Kd, µM)hCA VI (Kd, µM)hCA VII (Kd, µM)hCA XII (Kd, µM)hCA XIII (Kd, µM)Reference
N-aryl-β-alanine derivatives
Compound 5>1000.83>1002511>100
Compound 6>1000.67>100>10011>100
Compound 18>1000.67>100>10014>100
Diazobenzenesulfonamides
Compound 260.0891.11.81.11.80.16
Compound 270.0521.32.50.941.60.11
Compound 310.0250.180.230.0450.130.019
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoform.

    • Buffer solution (e.g., TRIS or HEPES, pH 7.4).

    • pH indicator (e.g., phenol red).

    • CO2-saturated water.

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is performed in a stopped-flow instrument by mixing equal volumes of enzyme solution and CO2-saturated water.

    • The hydration of CO2 produces protons, leading to a pH drop, which is monitored by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is determined from the linear portion of the absorbance change over time.

  • Inhibition Measurement:

    • To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound for a defined period.

    • The reaction is then initiated by mixing with the CO2-saturated solution, and the initial rates are measured.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its established role in the synthesis of the blockbuster drug Sumatriptan underscores its industrial importance. Furthermore, its inherent sulfonamide structure provides a foundation for the rational design of new therapeutic agents, particularly in the fields of antibacterial and anticancer drug discovery through the inhibition of key enzymes like dihydropteroate synthase and carbonic anhydrases. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to exploit the full potential of this important chemical entity.

References

Application Note & Protocol: Evaluation of the Antibacterial Activity of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for evaluating the antibacterial properties of the novel compound, 4-Amino-N-methylbenzeneethanesulfonamide. The described methodologies adhere to established standards for antimicrobial susceptibility testing, including the determination of Minimum Inhibitory Concentration (MIC), assessment of the zone of inhibition by disk diffusion, and analysis of bactericidal or bacteriostatic effects through time-kill kinetics. This protocol is intended to guide researchers in the systematic evaluation of this compound's potential as a new antibacterial agent.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. The continuous development of new antimicrobial agents is crucial to combat this growing challenge. Sulfonamides are a well-established class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This inhibition ultimately disrupts DNA synthesis, leading to a bacteriostatic effect.[4][5] this compound is a compound belonging to the sulfonamide class, and thus warrants investigation for its potential antibacterial activity.[6] This application note details a standardized protocol for the comprehensive in vitro evaluation of its antibacterial efficacy against a panel of both Gram-positive and Gram-negative bacteria.

Hypothetical Signaling Pathway

The primary mechanism of action for sulfonamide antibiotics is the inhibition of the folic acid synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides, which are the building blocks of DNA. By acting as a competitive inhibitor of dihydropteroate synthase, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a key step in the synthesis of tetrahydrofolic acid (THF), the active form of folate.

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate_Synthetase Dihydrofolate Synthetase Dihydropteroic_Acid->Dihydrofolate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydrofolate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Bacterial_Growth Bacterial Growth Inhibition DNA_Synthesis->Bacterial_Growth Inhibition Compound 4-Amino-N-methyl- benzeneethanesulfonamide Compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow

The evaluation of the antibacterial activity of this compound will follow a three-tiered approach as outlined in the workflow diagram below. This systematic process ensures a thorough characterization of the compound's antimicrobial properties.

G start Start prep Prepare Compound Stock Solution & Bacterial Inoculum start->prep mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) prep->mic disk Perform Disk Diffusion Assay prep->disk time_kill Conduct Time-Kill Kinetic Assay mic->time_kill Based on MIC values data_analysis Data Analysis and Interpretation disk->data_analysis time_kill->data_analysis end End data_analysis->end

Caption: Experimental workflow for antibacterial activity testing.

Materials and Methods

Test Compound
  • This compound (Purity ≥ 95%)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Bacterial Strains

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sterile saline (0.85% NaCl)

  • Sterile filter paper disks (6 mm diameter)

  • Resazurin sodium salt

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (DMSO)

Experimental Protocols

Preparation of Bacterial Inoculum
  • From a fresh overnight culture on TSA, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • For MIC testing, dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculate each well with the prepared bacterial suspension (final volume of 100 µL).

  • Include a positive control (a known antibiotic), a negative control (DMSO at the highest concentration used), and a growth control (no compound).[7][8]

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[1][2][5]

  • Prepare sterile filter paper disks impregnated with a known concentration of this compound.

  • Evenly streak the standardized bacterial inoculum onto the surface of an MHA plate using a sterile cotton swab.

  • Aseptically place the impregnated disks onto the agar surface.

  • Include positive control antibiotic disks and a negative control disk (impregnated with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population and can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[9][10]

  • In flasks containing MHB, prepare different concentrations of the test compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

  • Inoculate each flask with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control flask without the compound.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Enterococcus faecalisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Positive Control 1-
Positive Control 2-
Table 2: Zone of Inhibition Diameters for this compound
Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureusPositive
Enterococcus faecalisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Positive Control 1-
Positive Control 2-
Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]
Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
8
12
24

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the antibacterial activity of this compound. The systematic determination of MIC, zone of inhibition, and time-kill kinetics will generate essential data for assessing its potential as a novel therapeutic agent. The results from these studies will inform further preclinical development, including mechanism of action studies and in vivo efficacy models.

References

Application Note: Monitoring 4-Amino-N-methylbenzeneethanesulfonamide Reactions with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of organic reactions.[1][2] This application note provides a detailed protocol for utilizing TLC to monitor reactions involving 4-Amino-N-methylbenzeneethanesulfonamide, a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals. The protocols outlined below are designed to be broadly applicable to reactions modifying the primary amino group of this compound, such as acylation, alkylation, or sulfonylation.

The primary objective is to provide a robust methodology for researchers to qualitatively track the consumption of the starting material and the formation of the product, thereby enabling efficient reaction optimization and endpoint determination.

Experimental Workflow

The general workflow for monitoring a reaction using TLC is depicted below. This involves preparing the TLC plate, spotting the reaction mixture alongside reference standards, developing the plate in a suitable solvent system, and visualizing the separated components.

G cluster_prep Preparation cluster_spot Sample Application cluster_dev Chromatography cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Co-spot (SM + Rxn) spot_rxn Spot Reaction Mixture (Rxn) develop Develop Plate spot_rxn->develop dry Dry Plate develop->dry uv Visualize under UV Light dry->uv stain Stain Plate uv->stain analyze Analyze & Calculate Rf stain->analyze

Caption: General workflow for TLC reaction monitoring.

Hypothetical Reaction: N-Acetylation

To illustrate the TLC monitoring process, we will consider the N-acetylation of this compound to form N-(4-((methylamino)sulfonyl)phenyl)acetamide.

G cluster_reactants Reactants cluster_product Product SM This compound reagents + Ac2O Acetic Anhydride arrow -> P N-(4-((methylamino)sulfonyl)phenyl)acetamide

Caption: N-acetylation of the starting material.

Materials and Methods

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Solvents: Ethyl acetate (EtOAc), hexanes, dichloromethane (DCM), methanol (MeOH), triethylamine (TEA). All solvents should be of analytical or HPLC grade.

  • Visualization Reagents:

    • Potassium permanganate (KMnO4) stain: 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water.[3]

    • p-Anisaldehyde stain: 2.5 mL p-anisaldehyde, 2 mL sulfuric acid, 1 mL acetic acid in 100 mL ethanol.

    • Ninhydrin stain: 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acid.[3]

  • This compound (Starting Material - SM)

  • Acetic Anhydride

  • Pyridine

Equipment
  • TLC developing chambers

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Hot plate or heat gun

  • Forceps

Detailed Experimental Protocols

Protocol for N-Acetylation of this compound
  • Dissolve 1 mmol of this compound in 5 mL of pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 mmol of acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by TLC at regular intervals (e.g., 0, 15, 30, 60, and 120 minutes).

TLC Monitoring Protocol
  • Chamber Preparation: Pour a suitable solvent system (see Table 1 for recommendations) into a TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[4]

  • Spotting:

    • SM Lane: Using a capillary tube, spot a dilute solution of the starting material (this compound in a suitable solvent like ethyl acetate) onto the leftmost mark.

    • Co Lane: Spot the starting material on the center mark. Then, without allowing the spot to dry completely, spot the reaction mixture directly on top of the starting material spot.[4]

    • Rxn Lane: Spot the reaction mixture onto the rightmost mark.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level.[4] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Protocol
  • UV Visualization (Non-destructive): View the dried TLC plate under a UV lamp at 254 nm. Aromatic compounds and those with conjugated systems will appear as dark spots against a fluorescent green background.[5][6] Circle any visible spots with a pencil.

  • Staining (Destructive):

    • Potassium Permanganate Stain: Quickly dip the plate into the KMnO4 solution. Compounds that can be oxidized (e.g., amines, alcohols) will appear as yellow or brown spots on a purple background.[3] Gentle heating with a heat gun may be required.

    • p-Anisaldehyde Stain: Dip the plate into the p-anisaldehyde solution and then heat gently with a heat gun until colored spots appear. This is a general-purpose stain for various functional groups.

    • Ninhydrin Stain: Dip the plate into the ninhydrin solution and heat. Primary and secondary amines will appear as colored spots (typically purple or yellow).[3] This is particularly useful for visualizing the consumption of the primary amine starting material.

Data Analysis

Calculate the Retention Factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The progress of the reaction can be determined by observing the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lane over time. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[4]

Data Presentation

The choice of solvent system is crucial for achieving good separation. Below are suggested solvent systems and typical Rf values for the N-acetylation reaction.

Solvent System (v/v)Starting Material (SM) RfProduct (P) RfNotes
50% Ethyl Acetate / 50% Hexanes0.250.45Good starting point for separation.
70% Ethyl Acetate / 30% Hexanes0.400.60Increases the polarity to move both spots further up the plate.
5% Methanol / 95% Dichloromethane0.300.55An alternative polar solvent system.[7]
50% Ethyl Acetate / 50% Hexanes + 0.5% Triethylamine0.280.48The addition of a small amount of base can reduce tailing of the amine spot.[7][8]

Troubleshooting

  • Spots are streaky: The sample may be too concentrated, or the compound may be interacting strongly with the silica gel. Try diluting the sample or adding a small amount of a polar solvent (like methanol) or a base (like triethylamine for amines) to the eluent.[8]

  • Rf values are too low: The solvent system is not polar enough. Increase the proportion of the more polar solvent.[7]

  • Rf values are too high: The solvent system is too polar. Increase the proportion of the less polar solvent.[7]

  • No spots are visible under UV: The compounds may not be UV-active. Use a chemical stain for visualization.

  • Spots are too close together: The solvent system is not providing adequate resolution. Try a different solvent system with different polarity or selectivity.

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. The protocols detailed in this application note provide a comprehensive guide for selecting appropriate solvent systems and visualization techniques to effectively track reaction progress. By following these guidelines, researchers can efficiently optimize reaction conditions and ensure complete conversion to the desired product.

References

Application Notes and Protocols for the Synthesis of Novel Carbonic Anhydrase Inhibitors Using 4-Aminobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors based on the 4-aminobenzenesulfonamide scaffold. While the specific compound 4-Amino-N-methylbenzeneethanesulfonamide is a known chemical, the broader class of 4-aminobenzenesulfonamide derivatives serves as a more extensively documented and versatile starting point for the development of potent and selective CA inhibitors.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, obesity, and cancer.[1] Primary sulfonamides are a well-established class of CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[2] The design of novel CA inhibitors often employs the "tail" strategy, where various moieties are attached to a primary sulfonamide scaffold, such as 4-aminobenzenesulfonamide (sulfanilamide), to enhance binding affinity and isoform selectivity.[2]

Data Presentation: Inhibitory Activity of Novel Sulfonamide Derivatives

The following table summarizes the inhibitory activities of various novel sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data is crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.

Compound IDDerivative ClasshCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Reference
1 N-aryl-β-alanine derivative---1850[2]
2 Diazobenzenesulfonamide6---[2]
3 Sulfonyl Semicarbazide-5-20 fold less selective than for hCA XII26-114 fold less selective than for hCA XII0.59 - 0.79[3]
4 Imide Moiety Conjugate49 - >100002.4 - 45159.7 - 776614 - 316[4]
5 Dipeptide ConjugateLess effectiveLow nanomolar-Low nanomolar[5]
6 N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfon-yl)guanidine87 - 65067.8 - 45004.7 - 4160.96 - 540[6]
7 Dual-tail analogue of SLC-0111--12.9 - 20.48.7 - 26.6[7]
Acetazolamide (AAZ) Standard Inhibitor250-255.7[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-aminobenzenesulfonamide Derivatives

This protocol describes a general method for synthesizing novel CA inhibitors by modifying the amino group of a 4-aminobenzenesulfonamide derivative. As a representative example, the synthesis of a Schiff base derivative from 4-(2-aminoethyl)benzenesulfonamide is outlined, followed by its reduction to a secondary amine.

Materials:

  • 4-(2-aminoethyl)benzenesulfonamide

  • Appropriate aromatic aldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation:

    • Dissolve 4-(2-aminoethyl)benzenesulfonamide (1 equivalent) in methanol.

    • Add the desired aromatic aldehyde (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the Schiff base product may precipitate. If so, filter the solid, wash with cold methanol, and dry. If not, remove the solvent under reduced pressure.

  • Reduction to Secondary Amine:

    • Suspend the crude Schiff base in methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium borohydride (2-3 equivalents) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This protocol details a widely used method to determine the inhibitory potency of the synthesized compounds against various CA isoforms.[3]

Materials:

  • Purified recombinant human CA isozymes (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (for maintaining ionic strength)

  • Phenol red indicator (0.2 mM)

  • CO2-saturated water

  • Synthesized inhibitor stock solutions (e.g., 10 mM in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a buffer solution containing HEPES and sodium sulfate.

    • Prepare a solution of the pH indicator (phenol red) in the buffer.

    • Prepare fresh CO2-saturated water by bubbling CO2 gas through deionized water.

  • Assay Performance:

    • The assay measures the initial rates of the CA-catalyzed CO2 hydration reaction.

    • The reaction is initiated by rapidly mixing equal volumes of the enzyme/inhibitor solution and the CO2-saturated water in the stopped-flow instrument.

    • The change in absorbance of the phenol red indicator is monitored at 557 nm over a short period (10-100 seconds).

    • To determine the inhibition constants (Ki), pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature before the assay.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

    • Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model using non-linear least-squares regression analysis software.

Mandatory Visualizations

Synthesis_Workflow start 4-Aminobenzenesulfonamide Derivative intermediate Intermediate (e.g., Schiff Base) start->intermediate Reaction reagent Aldehyde/Acid Chloride/ Anhydride/etc. reagent->intermediate reduction Reduction (if applicable) intermediate->reduction final_product Novel Carbonic Anhydrase Inhibitor reduction->final_product Final Product CA_Inhibition_Mechanism cluster_active_site CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Displaces Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Coordination Bond

References

Application Notes and Protocols for the Quantitative Determination of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of 4-Amino-N-methylbenzeneethanesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, including the anti-migraine drug Sumatriptan. The following protocols are designed to offer robust and reliable analytical procedures for quality control, stability testing, and research applications.

Introduction

This compound is a critical building block in synthetic organic chemistry. Accurate and precise quantification of this compound is essential to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines two primary analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it ideal for the determination of trace levels of the analyte, especially in complex matrices.

The following sections provide detailed protocols and validation data for these methods. While a specific validated method for this compound is not publicly available, the provided HPLC protocol is based on a validated method for the structurally similar compound, 4-Amino Benzene Sulphonamide, and can be adapted and validated. The LC-MS/MS protocol is a proposed method based on the analysis of the final product, Sumatriptan.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described.

ParameterHPLC-UV (Adapted Method)LC-MS/MS (Proposed Method)
Limit of Detection (LOD) 0.067 µg/mL[1]Estimated: < 0.1 ng/mL
Limit of Quantitation (LOQ) 0.202 µg/mL[1]Estimated: 0.5 ng/mL
Linearity Range LOQ to 200% of specification limit[1]Estimated: 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.999[1]> 0.99
Accuracy (% Recovery) 85 - 115%[1]90 - 110%
Precision (% RSD) < 2.0%< 15%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for 4-Amino Benzene Sulphonamide and is suitable for the routine quality control of this compound.[1]

a. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Visible or Photodiode Array (PDA) detector[1]

b. Chromatographic Conditions

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C8 or C18 column.[1]

  • Mobile Phase A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water, filtered and degassed.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 95% A, 5% B

    • 10-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 5 µL[1]

c. Standard and Sample Preparation

  • Diluent: HPLC grade water.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to volume with diluent.[1]

  • Working Standard Solution (5 µg/mL): Dilute 0.1 mL of the stock solution to 10 mL with diluent.[1]

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to volume with diluent.[1]

d. System Suitability

Inject the working standard solution six times. The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%.

e. Analysis

Inject the diluent (as a blank), the working standard solution, and the sample solution into the chromatograph. Record the chromatograms and calculate the concentration of this compound in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed method is designed for high sensitivity and selectivity, suitable for determining trace amounts of this compound. The protocol is based on established methods for the analysis of Sumatriptan.

a. Instrumentation

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

b. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% B over a suitable time to ensure separation from any impurities.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution and performing a product ion scan.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound that does not interfere with the analyte.

  • Source Parameters: To be optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

d. Standard and Sample Preparation

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard and Sample Solutions: Prepare a series of calibration standards and quality control samples by spiking the diluent with known concentrations of the analyte and a fixed concentration of the internal standard. Prepare sample solutions by dissolving the material in the diluent.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Determination cluster_data Data Processing & Reporting weigh Weighing of Sample and Reference Standard dissolve Dissolution in Diluent (e.g., Water or ACN/Water) weigh->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute hplc HPLC-UV Analysis dilute->hplc Routine QC lcms LC-MS/MS Analysis dilute->lcms High Sensitivity Analysis integrate Peak Integration and Quantification hplc->integrate lcms->integrate report Generation of Application Notes & Protocols integrate->report

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_techniques Analytical Techniques cluster_applications Applications analyte This compound hplc HPLC-UV analyte->hplc lcms LC-MS/MS analyte->lcms qc Quality Control hplc->qc stability Stability Testing hplc->stability research Research & Development hplc->research lcms->research trace Trace Level Analysis lcms->trace

Caption: Relationship between analyte, techniques, and applications.

References

Application Notes and Protocols: Fischer Indole Synthesis of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Fischer indole synthesis utilizing derivatives of 4-Amino-N-methylbenzeneethanesulfonamide. This class of compounds holds significant interest in medicinal chemistry due to the combined pharmacophoric features of the indole nucleus and the sulfonamide group. The resulting indole derivatives are valuable scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Introduction

The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring system, a core structure in numerous natural products and pharmaceuticals.[1][2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][3][4][5] The incorporation of a sulfonamide moiety, as present in this compound, into the indole scaffold can lead to compounds with a range of biological activities. Notably, indole derivatives bearing sulfonamide groups have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6][7][8] They have also demonstrated significant antimicrobial properties.

This document outlines the synthesis of various indole derivatives starting from a close structural analog, 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride, and provides detailed experimental protocols and data for their preparation and biological evaluation.

Data Presentation

The following tables summarize the yields of 2-aryl-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole derivatives synthesized via the Fischer indole synthesis using two different methods: conventional heating and microwave irradiation.

Table 1: Synthesis of 2-Aryl-5-(2-(methylamino)sulfonyl)ethyl)-1H-indoles via Conventional Fischer Indole Synthesis

EntryAryl KetoneProductYield (%)
1Acetophenone2-Phenyl-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole75
24-Chloroacetophenone2-(4-Chlorophenyl)-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole82
34-Methoxyacetophenone2-(4-Methoxyphenyl)-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole78
44-Methylacetophenone2-(p-Tolyl)-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole80
5Propiophenone2-Ethyl-3-phenyl-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole72

Table 2: Synthesis of 2-Aryl-5-(2-(methylamino)sulfonyl)ethyl)-1H-indoles via Microwave-Assisted Fischer Indole Synthesis

EntryAryl KetoneProductYield (%)
1Acetophenone2-Phenyl-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole85
24-Chloroacetophenone2-(4-Chlorophenyl)-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole90
34-Methoxyacetophenone2-(4-Methoxyphenyl)-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole88
44-Methylacetophenone2-(p-Tolyl)-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole87
5Propiophenone2-Ethyl-3-phenyl-5-(2-(methylamino)sulfonyl)ethyl)-1H-indole80

Experimental Protocols

Preparation of the Starting Material: 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride

The synthesis of the key starting material, the hydrazine derivative of this compound, can be achieved through diazotization of the corresponding aniline followed by reduction. While the specific protocol for this exact compound is not detailed in the cited literature, a general procedure can be adapted from standard organic synthesis techniques.

General Procedure for Fischer Indole Synthesis: Conventional Method
  • To a preheated quantity of polyphosphoric acid (PPA) at 80°C, add the corresponding arylhydrazone (1 equivalent), which is prepared by condensing 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride with the desired ketone or aldehyde.

  • Stir the reaction mixture at 70-80°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to obtain a clear solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with a 10% potassium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

General Procedure for Fischer Indole Synthesis: Microwave-Assisted Method
  • In a microwave-safe vessel, combine 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride (1 equivalent) and the desired aryl ketone (1.1 equivalents) in ethanol.

  • Add a catalytic amount of acetic acid to the mixture at room temperature.

  • Subject the reaction mixture to microwave irradiation at 80°C and 300W for 10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The precipitated solid product is collected by filtration to give the corresponding indole derivative.

Mandatory Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow A 4-Amino-N-methyl- benzeneethanesulfonamide B Diazotization A->B 1. NaNO2, HCl C Reduction B->C 2. SnCl2 D 2-(4-Hydrazino-phenyl)- ethanesulfonic acid methylamide hydrochloride C->D F Hydrazone Formation D->F E Ketone or Aldehyde E->F G Arylhydrazone F->G I Fischer Indole Cyclization G->I H Acid Catalyst (e.g., PPA, Acetic Acid) H->I J Substituted Indole Derivative I->J

Caption: General workflow for the synthesis of indole derivatives.

Proposed Signaling Pathway: Inhibition of Tubulin Polymerization

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Tubulin Dimer Depolymerization Cell Cycle Arrest (G2/M Phase) Cell Cycle Arrest (G2/M Phase) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Cell Cycle Arrest (G2/M Phase)->Apoptosis Indole-Sulfonamide\nDerivative Indole-Sulfonamide Derivative Indole-Sulfonamide\nDerivative->Tubulin Dimer Binds to Colchicine Binding Site

Caption: Inhibition of tubulin polymerization by indole-sulfonamide derivatives.

Discussion

The Fischer indole synthesis provides an efficient route to novel indole derivatives bearing the this compound moiety. The microwave-assisted protocol offers advantages in terms of reduced reaction times and often improved yields compared to conventional heating.

The synthesized compounds have shown promise as antimicrobial agents. Further screening against a broader range of bacterial and fungal strains is warranted. Moreover, given the known activity of similar compounds as tubulin polymerization inhibitors, these derivatives represent exciting candidates for anticancer drug discovery.[6][7][8] The proposed mechanism involves the binding of the indole-sulfonamide derivative to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6][7] Future work should focus on exploring the structure-activity relationship (SAR) by varying the substituents on the indole ring, which can be achieved by utilizing a diverse range of ketones and aldehydes in the Fischer indole synthesis. Investigating the efficacy of these compounds in various cancer cell lines and in vivo models will be crucial for their further development as therapeutic agents.

References

Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the diazotization of 4-Amino-N-methylbenzeneethanesulfonamide and its subsequent use in azo coupling reactions. This intermediate is a valuable building block for the synthesis of a variety of compounds, including novel dyes and potential therapeutic agents.

Introduction

Diazotization is a fundamental organic reaction that converts a primary aromatic amine into a diazonium salt. This reactive intermediate can then undergo a variety of transformations, most notably azo coupling reactions with electron-rich aromatic compounds to form azo compounds. This protocol focuses on the diazotization of this compound, a sulfonamide derivative, to generate the corresponding diazonium salt for further synthetic applications. The resulting azo compounds have potential applications in medicinal chemistry and materials science.

Reaction Principle

The diazotization reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The reaction is performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[2]

The resulting diazonium salt is a versatile intermediate that can react with activated aromatic compounds (coupling components), such as phenols and anilines, in electrophilic aromatic substitution reactions to form stable azo compounds.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

  • Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, stirring apparatus, filtration equipment)

Protocol for the Diazotization of this compound

This protocol is adapted from established procedures for the diazotization of structurally similar aromatic sulfonamides.

  • Preparation of the Amine Solution:

    • In a beaker, dissolve a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid. The acid is typically used in a 2.5 to 3 molar excess relative to the amine.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction.[5]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring.

    • Monitor the reaction progress by periodically testing a drop of the reaction mixture on starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color, indicating the completion of the diazotization.[6]

    • The resulting solution contains the 4-(2-(N-methylsulfonamido)ethyl)benzenediazonium chloride and should be kept cold and used immediately in the subsequent coupling reaction.

Protocol for Azo Coupling with an Activated Aromatic Compound (e.g., 2-Naphthol)
  • Preparation of the Coupling Agent Solution:

    • Dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification of the Azo Dye:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

The yield of azo coupling reactions is dependent on the specific coupling partner used. The following table summarizes representative yields for the azo coupling of diazotized sulfonamides with various aromatic compounds, providing an expected range for the synthesis.

Diazotized Amine (Analogous to this compound)Coupling AgentProduct TypeRepresentative Yield (%)Reference
Diazotized Sulfanilic Acid2-NaphtholAzo Dye85-95[6]
Diazotized Sulfanilic AcidPhenolAzo Dye70-80[4]
Diazotized Sulfanilic AcidN,N-DimethylanilineAzo Dye (Methyl Orange)~90[5]
Diazotized p-NitroanilineBarbituric AcidAzo Dye50-80[7]

Note: The yields presented are for analogous compounds and should be considered as a guideline for the expected outcome of the reaction with diazotized this compound.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the diazotization of a primary aromatic amine followed by an azo coupling reaction with a phenol.

Diazotization_Coupling amine Ar-NH₂ diazonium Ar-N₂⁺ Cl⁻ Diazonium Salt amine->diazonium 0-5°C hno2 HNO₂ (from NaNO₂ + HCl) hno2->diazonium azo_dye Ar-N=N-Ar'-OH Azo Dye diazonium->azo_dye Coupling Reaction phenol Phenol (Ar'-OH) phenol->azo_dye

Caption: General mechanism of diazotization and azo coupling.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Experimental_Workflow start Start prep_amine Prepare Amine Solution (this compound in HCl/H₂O) start->prep_amine cool_amine Cool to 0-5°C prep_amine->cool_amine diazotize Add NaNO₂ Solution Dropwise (Diazotization) cool_amine->diazotize prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotize test_endpoint Test with Starch-Iodide Paper diazotize->test_endpoint couple Mix Diazonium Salt and Coupling Agent Solutions prep_coupler Prepare Coupling Agent Solution (e.g., 2-Naphthol in NaOH) test_endpoint->prep_coupler Diazotization Complete cool_coupler Cool to 0-5°C prep_coupler->cool_coupler cool_coupler->couple precipitate Azo Dye Precipitation couple->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of azo dyes.

Safety Precautions

  • Diazonium salts are thermally unstable and can be explosive in a solid, dry state. Always handle diazonium salt solutions in a cold environment (ice bath) and use them immediately after preparation.

  • Concentrated acids and bases are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

The diazotization of this compound provides a versatile and reactive intermediate for the synthesis of a wide range of azo compounds. The protocols outlined in these application notes, based on well-established procedures for analogous compounds, offer a reliable method for researchers in drug development and materials science to explore novel chemical entities. Careful control of reaction temperature is paramount to ensure the stability of the diazonium salt and to achieve high yields of the desired azo products.

References

Application Notes and Protocols: Acylation of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the acylation of the primary amino group of 4-Amino-N-methylbenzeneethanesulfonamide. While specific literature on the acylation of this compound is limited, this guide presents representative protocols adapted from established methods for the acylation of structurally similar aromatic amines and sulfonamides. These protocols are intended to serve as a starting point for the development of specific reaction conditions. The potential biological significance of the resulting N-acylsulfonamides, particularly as enzyme inhibitors, is also discussed.

Introduction

This compound (CAS: 98623-16-6) is a primary aromatic amine containing a sulfonamide moiety. The acylation of the amino group in such molecules is a critical transformation in medicinal chemistry. It can be used to install various functional groups, modify pharmacokinetic properties, and synthesize prodrugs.[1] N-acylsulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[2][3] They are often investigated as bioisosteres of carboxylic acids.[4]

This document outlines two general protocols for the acylation of this compound using common acylating agents: acetic anhydride and an acyl chloride. Additionally, it touches upon the potential for the acylated products to act as enzyme inhibitors, for instance, of carbonic anhydrases.

Chemical Reaction Workflow

The general workflow for the acylation of this compound involves the reaction of the primary aromatic amine with an acylating agent, typically in the presence of a base or catalyst, to form the corresponding amide.

Reactant 4-Amino-N-methyl- benzeneethanesulfonamide Reaction Acylation Reaction Reactant->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride, Acyl Chloride) AcylatingAgent->Reaction SolventBase Solvent and Base/Catalyst SolventBase->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product N-Acyl-4-Amino- N-methylbenzene- ethanesulfonamide Purification->Product

Caption: General workflow for the acylation of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative examples for the acylation of aromatic amines and have not been specifically optimized for this compound. Researchers should perform small-scale trial reactions to determine the optimal conditions.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes the acetylation of a primary aromatic amine using acetic anhydride, a common and efficient method.[5][6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add a base such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation using an Acyl Chloride

This protocol outlines the acylation using a more reactive acyl chloride, which can be useful for less reactive amines or to introduce different acyl groups.[7][8]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or dichloromethane.

  • Add a non-nucleophilic base such as pyridine or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, quench by adding saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by either recrystallization or flash column chromatography.

Data Presentation

The following tables present hypothetical quantitative data for the acylation of a generic aromatic amine with a sulfonamide moiety, based on literature for similar compounds. This data is for illustrative purposes and will need to be determined experimentally for this compound.

Table 1: Hypothetical Reaction Conditions and Yields for Acetylation with Acetic Anhydride

EntryBaseSolventTime (h)Temperature (°C)Yield (%)
1PyridineDichloromethane42585
2TriethylamineDichloromethane22592
3NoneAcetic Acid68075

Table 2: Hypothetical Reaction Conditions and Yields for Acylation with Benzoyl Chloride

EntryBaseSolventTime (h)Temperature (°C)Yield (%)
1PyridineTHF22590
2DIPEADichloromethane32588
3Aqueous NaOHDichloromethane10-2582

Potential Biological Activity and Signaling Pathways

Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[9][10] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and some cancers.[12] The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition. Acylation of the amino group on a sulfonamide-containing molecule can modulate this inhibitory activity.

Below is a generalized diagram illustrating the inhibition of carbonic anhydrase by a sulfonamide-based inhibitor.

cluster_0 Carbonic Anhydrase Catalytic Cycle CO2 CO2 Enzyme_Active_Site Enzyme-Zn-OH- CO2->Enzyme_Active_Site 1. CO2 binding H2O H2O Enzyme_Intermediate Enzyme-Zn-HCO3- Enzyme_Active_Site->Enzyme_Intermediate 2. Nucleophilic attack HCO3 HCO3- Enzyme_Intermediate->HCO3 3. Bicarbonate release Enzyme_Regen Enzyme-Zn-H2O Enzyme_Intermediate->Enzyme_Regen H H+ Enzyme_Regen->Enzyme_Active_Site 4. Proton shuttle Enzyme_Regen->H Sulfonamide_Inhibitor Acylated Sulfonamide Inhibitor Sulfonamide_Inhibitor->Enzyme_Active_Site Inhibition

Caption: Generalized inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide inhibitor.

References

Application Notes and Protocols for the Pilot Scale-up Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the scaled-up synthesis of 4-Amino-N-methylbenzenemethanesulfonamide, a key intermediate in the pharmaceutical industry, notably in the synthesis of Sumatriptan.[1][2][3] The synthesis is a two-step process commencing with the reaction of 4-nitrobenzenemethanesulfonyl chloride with methylamine to yield N-Methyl-1-(4-nitrophenyl)methanesulfonamide, followed by the reduction of the nitro group to the desired amine.

A method for the reduction of 4-nitro-N-methylphenyl methane sulfonamide using hydrazine hydrate has been developed that is suitable for industrial production, with a product yield of over 92%.[4] This process is advantageous due to the high yield, high chemical analysis content, and the use of hydrazine hydrate as a reducing agent, which lowers preparation costs and simplifies the recovery of the mother liquor.[4]

This protocol is intended for pilot plant scale-up and emphasizes safety, efficiency, and reproducibility.

Note on nomenclature: The user requested information on "4-Amino-N-methylbenzeneethanesulfonamide". However, the widely synthesized and utilized pharmaceutical intermediate is "4-Amino-N-methylbenzenemethanesulfonamide". This document pertains to the synthesis of the latter.

Materials and Equipment

Raw Materials
MaterialGradeSupplier
4-nitrobenzenemethanesulfonyl chloride≥98%Commercial Source
Methylamine (40% in water)Commercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Anhydrous Sodium SulfateACS GradeCommercial Source
4-nitro-N-methylbenzenemethanesulfonamide(Intermediate)-
Hydrazine Hydrate (80%)Technical GradeCommercial Source
Raney Nickel (Ra-Ni)Catalyst GradeCommercial Source
EthanolACS GradeCommercial Source
Sodium HydroxideACS GradeCommercial Source
WaterDeionized-
Equipment
  • Glass-lined or stainless steel reactor (100 L) with overhead stirrer, temperature control unit (heating/cooling), and reflux condenser.

  • Addition funnel.

  • Nutsche filter or centrifuge for solid isolation.

  • Vacuum oven for drying.

  • Analytical balance.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat, respirator (especially when handling hydrazine hydrate).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

Experimental Protocols

Step 1: Synthesis of N-Methyl-1-(4-nitrophenyl)methanesulfonamide (Intermediate)

This procedure is adapted for a pilot scale based on established laboratory methods.

Workflow Diagram:

cluster_step1 Step 1: Synthesis of Intermediate Start Start Dissolve Dissolve 4-nitrobenzenemethanesulfonyl chloride in Dichloromethane Start->Dissolve Cool Cool the solution to 0-5 °C Dissolve->Cool Add_Methylamine Slowly add 40% aqueous methylamine solution Cool->Add_Methylamine Stir Stir at room temperature for 2-4 hours Add_Methylamine->Stir Monitor Monitor reaction by TLC Stir->Monitor Separate Separate organic layer Monitor->Separate Wash Wash organic layer with water and brine Separate->Wash Dry Dry over anhydrous sodium sulfate Wash->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate Intermediate N-Methyl-1-(4-nitrophenyl)methanesulfonamide Evaporate->Intermediate

Caption: Workflow for the synthesis of the intermediate.

Procedure:

  • In a 100 L reactor, charge 4-nitrobenzenemethanesulfonyl chloride (5.0 kg, 21.0 mol).

  • Add dichloromethane (40 L) and stir until all the solid has dissolved.

  • Cool the reactor contents to 0-5 °C using a cooling bath.

  • Slowly add a 40% aqueous solution of methylamine (4.8 kg, 62.0 mol) via an addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water (2 x 10 L) and then with brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-Methyl-1-(4-nitrophenyl)methanesulfonamide can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol if required.

Step 2: Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide (Final Product)

This protocol is based on a patented method suitable for industrial production.[4]

Workflow Diagram:

cluster_step2 Step 2: Reduction to Final Product Start_Step2 Start with Intermediate Charge_Reactor Charge Intermediate, Solvent, and Catalyst to Reactor Start_Step2->Charge_Reactor Heat Heat the mixture to 60-80 °C Charge_Reactor->Heat Add_Hydrazine Slowly add Hydrazine Hydrate Heat->Add_Hydrazine Stir_React Stir at 60-80 °C for 4-8 hours Add_Hydrazine->Stir_React Monitor_TLC Monitor reaction by TLC Stir_React->Monitor_TLC Cool_Filter Cool to 0-25 °C and filter Monitor_TLC->Cool_Filter Wash_Cake Wash filter cake with solvent Cool_Filter->Wash_Cake Dry_Product Dry the product under vacuum Wash_Cake->Dry_Product Final_Product 4-Amino-N-methylbenzene- methanesulfonamide Dry_Product->Final_Product

Caption: Workflow for the reduction to the final product.

Procedure using Raney Nickel as a catalyst: [4]

  • In the 100 L reactor, charge N-Methyl-1-(4-nitrophenyl)methanesulfonamide (4.6 kg, 20.0 mol), ethanol (20 L), and Raney Nickel (0.46 kg, as a slurry in water).

  • Heat the mixture to 70-80 °C with stirring.

  • Slowly add 80% hydrazine hydrate (2.5 kg, 40.0 mol) over 1-2 hours. Caution: The reaction is exothermic, and hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.

  • After the addition, maintain the temperature at 70-80 °C and continue stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter carefully through a pad of celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric when dry. Keep the filter cake wet.

  • Wash the filter cake with ethanol (2 x 2 L).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or a mixture of ethanol and water to yield 4-Amino-N-methylbenzenemethanesulfonamide as a solid.

Alternative Procedure using Sodium Hydroxide: [4]

  • In the 100 L reactor, add sodium hydroxide (1.8 kg) and water (35 L) and stir until dissolved.

  • Add 4-nitro-N-methylbenzenemethanesulfonamide (5.75 kg) and 80% hydrazine hydrate (2.0 kg).

  • Heat the mixture to 70 °C and stir for 8 hours.

  • Cool the reaction to 0-25 °C and filter the solid product.

  • Wash the filter cake with water.

  • Dry the product in a vacuum oven at 60 °C.

Data Presentation

ParameterStep 1: AminationStep 2: Reduction (Ra-Ni method)Step 2: Reduction (NaOH method)[5]
Starting Material 4-nitrobenzenemethanesulfonyl chlorideN-Methyl-1-(4-nitrophenyl)methanesulfonamide4-nitro-N-methylbenzenemethanesulfonamide
Key Reagents Methylamine (40% aq.)Hydrazine Hydrate (80%), Raney NickelHydrazine Hydrate (80%), NaOH
Solvent DichloromethaneEthanolWater
Temperature 0-10 °C (addition), RT (reaction)70-80 °C70 °C
Reaction Time 3-6 hours5-8 hours8 hours
Typical Yield >90%>92%~92%
Product Purity (HPLC) >95% (crude)>98% (after recrystallization)>88% (as reported in patent)

Analytical Methods

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) can be used to monitor both reaction steps.

  • Visualization: UV light (254 nm).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the final product.[1][6][7]

  • Column: C18 or C8 (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm)[6][7]

  • Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., di-potassium hydrogen phosphate).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 265 nm.[8]

  • Injection Volume: 5 µL.[6][7]

Safety Precautions

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[5][9][10][11][12] It may cause severe skin burns and eye damage, and can be fatal if swallowed, inhaled, or in contact with skin.[9][10] Handle only in a well-ventilated area or fume hood, wearing appropriate PPE, including a respirator.[5][9][10]

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry and keep wet.

  • 4-nitrobenzenemethanesulfonyl chloride: Corrosive and lachrymatory. Handle with care in a fume hood.

  • Methylamine: Flammable and corrosive. Handle in a well-ventilated area.

  • The reduction reaction with hydrazine hydrate can be exothermic and evolves hydrogen gas, which is highly flammable. Ensure the reactor is properly vented and there are no sources of ignition in the vicinity.

Logical Relationship Diagram

cluster_synthesis Overall Synthesis Pathway cluster_application Application Start_Material 4-nitrobenzenemethanesulfonyl chloride Intermediate N-Methyl-1-(4-nitrophenyl) methanesulfonamide Start_Material->Intermediate Methylamine Final_Product 4-Amino-N-methylbenzene methanesulfonamide Intermediate->Final_Product Hydrazine Hydrate, Catalyst API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Final_Product->API_Synthesis Sumatriptan Sumatriptan API_Synthesis->Sumatriptan

Caption: Relationship between starting materials, intermediates, and final product application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-N-methylbenzeneethanesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step synthesis. The first step involves the formation of the sulfonamide bond by reacting 2-(4-nitrophenyl)ethanesulfonyl chloride with methylamine to produce the intermediate, 4-nitro-N-methylbenzeneethanesulfonamide. The second step is the reduction of the nitro group to an amine, yielding the final product.

Q2: What are the critical parameters to control for a high yield in the reduction step?

A2: The choice of reducing agent, reaction temperature, and catalyst (if applicable) are critical. For instance, using hydrazine hydrate with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) can lead to high yields.[1] Reaction conditions should be optimized to ensure complete reduction of the nitro group while minimizing side reactions.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, during the N-methylation of the sulfonamide, there is a risk of overalkylation, leading to the formation of a tertiary sulfonamide. In the reduction of the nitro group, incomplete reduction can leave residual nitro or intermediate nitroso and hydroxylamine species. If catalytic hydrogenation is used with halogenated precursors, dehalogenation can be a significant side reaction.[2][3]

Q4: What are the recommended purification methods for the final product?

A4: Recrystallization is a highly effective method for purifying this compound.[4][5][6][7][8] The choice of solvent is crucial; a solvent should be selected in which the compound is soluble at high temperatures but sparingly soluble at room temperature to allow for efficient crystallization upon cooling. Common solvent systems for sulfonamides include ethanol-water mixtures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the sulfonamide formation step - Incomplete reaction of 2-(4-nitrophenyl)ethanesulfonyl chloride with methylamine.- Hydrolysis of the sulfonyl chloride.- Ensure an appropriate molar excess of methylamine is used.- Perform the reaction under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Incomplete reduction of the nitro group - Insufficient amount of reducing agent.- Inactive catalyst (for catalytic hydrogenation).- Suboptimal reaction temperature or time.- Increase the molar equivalent of the reducing agent.- Use a fresh or properly activated catalyst.- Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple products (spots on TLC) - Presence of impurities in starting materials.- Side reactions such as overalkylation or incomplete reduction.- Purify starting materials before use.- Adjust reaction conditions to favor the desired product (e.g., control stoichiometry, temperature).- Employ a suitable purification method like column chromatography to separate the desired product.
Product is an oil or does not crystallize - Presence of impurities that inhibit crystallization.- The product may be a salt form depending on the workup.- Purify the crude product using column chromatography before attempting recrystallization.- Neutralize the reaction mixture to the isoelectric point of the amino sulfonamide to facilitate precipitation.
Discoloration of the final product - Oxidation of the aromatic amine.- Presence of colored impurities from the reaction.- Perform the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon).- Use decolorizing carbon during recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-N-methylbenzeneethanesulfonamide

This protocol is based on the general reaction of a sulfonyl chloride with an amine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-nitrophenyl)ethanesulfonyl chloride (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Methylamine: Cool the solution to 0°C in an ice bath. Slowly add a solution of methylamine (2 equivalents) in DCM from the dropping funnel over 30 minutes with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 4-nitro-N-methylbenzeneethanesulfonamide, which can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Reduction of 4-nitro-N-methylbenzeneethanesulfonamide to this compound

This protocol is adapted from a method for a similar compound with high yield.[1]

  • Reaction Setup: To a solution of 4-nitro-N-methylbenzeneethanesulfonamide (1 equivalent) in ethanol in a round-bottom flask, add Raney Nickel (approximately 10% by weight of the nitro compound) as a catalyst.

  • Addition of Hydrazine Hydrate: Heat the mixture to reflux (around 60-70°C). Add hydrazine hydrate (3-5 equivalents) dropwise over a period of 1 hour.

  • Reaction: Continue to reflux the mixture for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a pad of celite.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds (Illustrative)

Reducing Agent/System Catalyst Solvent Temperature (°C) Typical Yield (%) Reference
Hydrazine HydrateRaney NiEthanol70>92[1]
Hydrazine HydratePd/CMethanol80High[3][9][10]
Catalytic Hydrogenation (H₂)Pd/CMethanolRoom TempHigh[11]
Tin(II) Chloride (SnCl₂)Ethanol70Good to Excellent[12]
Iron (Fe) / HClEthanol/WaterRefluxGood[11]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-(4-nitrophenyl)ethanesulfonyl chloride C 4-nitro-N-methylbenzeneethanesulfonamide A->C Sulfonamide Formation B Methylamine B->C E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., Hydrazine Hydrate) D->E

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Analyze Sulfonamide Formation Step Start->Check_Step1 Check_Step2 Analyze Reduction Step Start->Check_Step2 Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Side_Reactions1 Side Reactions? Check_Step1->Side_Reactions1 Incomplete_Reduction2 Incomplete Reduction? Check_Step2->Incomplete_Reduction2 Side_Reactions2 Side Reactions? Check_Step2->Side_Reactions2 Solution1 Increase Amine Excess Use Anhydrous Conditions Incomplete_Reaction1->Solution1 Yes Solution2 Control Stoichiometry Purify Starting Materials Side_Reactions1->Solution2 Yes Solution3 Increase Reducing Agent Optimize Conditions Incomplete_Reduction2->Solution3 Yes Solution4 Check for Dehalogenation (if applicable) Side_Reactions2->Solution4 Yes Purification Optimize Purification (Recrystallization, Chromatography) Solution1->Purification Solution2->Purification Solution3->Purification Solution4->Purification

Caption: Troubleshooting workflow for yield improvement.

References

Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4-Amino-N-methylbenzeneethanesulfonamide. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the HPLC analysis of this compound.

1. Poor Peak Shape: Tailing or Fronting

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

    Answer: Peak tailing for polar, amine-containing compounds like this compound is a common issue. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, leading to tailing.[1][2]

      • Solution: Use a modern, high-purity silica column with end-capping to minimize exposed silanols. Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%) can mask the silanol groups.[2] Adjusting the mobile phase to a lower pH can also help by protonating the silanol groups and reducing interactions.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

      • Solution: The pH of the mobile phase should be carefully controlled. For an amine-containing compound, a pH around 2.5-3.5 is often a good starting point to ensure the analyte is in a single ionic form.

    • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[3]

      • Solution: Reduce the sample concentration or the injection volume.

  • Question: I am observing peak fronting in my chromatogram. What could be the cause?

    Answer: Peak fronting is less common than tailing but can occur due to several factors.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Collapse or Void: A physical deformity at the head of the column can cause the sample to be distributed unevenly.

      • Solution: This usually requires column replacement. Using a guard column can help protect the analytical column.

2. Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

    Answer: Retention time variability can compromise the reliability of your results. The issue often lies with the mobile phase, the pump, or the column temperature.

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time drift.

      • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed.[3] If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • Pump Issues: Leaks or malfunctioning check valves can lead to an inconsistent flow rate.

      • Solution: Inspect the HPLC system for any visible leaks. A systematic pressure test can help identify blockages or leaks within the pump or flow path.

    • Column Temperature: Fluctuations in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

    • Column Equilibration: Insufficient equilibration time between runs, especially for gradient methods, can cause retention time shifts.

      • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.

3. Baseline and Pressure Issues

  • Question: I am experiencing a noisy or drifting baseline. What are the common causes?

    Answer: A stable baseline is crucial for accurate quantification.

    • Mobile Phase Contamination or Degradation: Impurities in the mobile phase solvents or buffer degradation can lead to a noisy or drifting baseline.

      • Solution: Use high-purity (HPLC-grade) solvents and prepare buffers fresh. Filtering the mobile phase can also help.

    • Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise.

      • Solution: Flush the flow cell with a suitable solvent. If the problem persists, the detector lamp may need replacement.

    • Incomplete Mobile Phase Mixing: For gradient systems, inadequate mixing of the mobile phase components can result in baseline fluctuations.

      • Solution: Ensure the pump's mixer is functioning correctly.

  • Question: The system backpressure is unexpectedly high. What should I do?

    Answer: High backpressure can damage the column and the HPLC system.

    • Blockage in the System: Particulates from the sample, mobile phase, or pump seals can cause blockages.

      • Solution: Systematically isolate the source of the high pressure by removing components from the flow path (starting from the detector and moving backward). A common culprit is a blocked frit in the column or a clogged in-line filter. Back-flushing the column (if permissible by the manufacturer) can sometimes resolve a blockage on the inlet frit.

    • Buffer Precipitation: Using a high concentration of buffer with a high percentage of organic solvent can cause the buffer to precipitate.

      • Solution: Ensure the buffer is soluble in all mobile phase compositions used in the method. Flushing the system with water after using buffered mobile phases is a good practice.

Frequently Asked Questions (FAQs)

Method Development & Optimization

  • Q1: What is a good starting point for an HPLC method for this compound?

    A1: Based on its chemical properties (polar aromatic amine), a reversed-phase HPLC method is most suitable.[4] A good starting point would be:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or a more specific wavelength determined by a UV scan of the analyte.

    • Column Temperature: 30 °C

  • Q2: How do I select the appropriate column for this separation?

    A2: A C18 column is a versatile and common choice for moderately polar compounds. For increased retention of polar compounds, a polar-embedded C18 column could be considered. If peak tailing due to silanol interactions is a persistent issue, a column with high-purity silica and robust end-capping is recommended.

  • Q3: What are the key parameters to adjust for optimizing the separation?

    A3: The most impactful parameters for optimization are:

    • Mobile Phase Composition: Adjusting the gradient slope and the initial and final percentages of the organic solvent will have the largest effect on resolution.

    • Mobile Phase pH: Fine-tuning the pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.

    • Column Temperature: Changing the temperature can alter selectivity, especially if multiple analytes are present.

Sample Preparation

  • Q4: How should I prepare my sample for injection?

    A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column or the system.

Data Interpretation

  • Q5: What does a USP tailing factor greater than 2 indicate?

    A5: A USP tailing factor greater than 2 indicates significant peak tailing. This can negatively impact the accuracy of peak integration and reduce the resolution between closely eluting peaks. It is a sign that the chromatographic conditions need to be optimized to reduce secondary interactions.

Experimental Protocols

Hypothetical RP-HPLC Method for this compound

This protocol is a recommended starting point and may require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: See Table 1.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a 10:90 (v/v) mixture of acetonitrile and 0.1% formic acid in water to achieve a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient program as detailed in Table 1.

    • Integrate the peak corresponding to this compound.

Data Presentation

Table 1: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₄N₂O₂S
Molecular Weight214.285 g/mol
LogP2.41340
Boiling Point398.8 °C at 760 mmHg
Melting Point140-142 °C[5]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation & Filtration Injector Autosampler/Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Chromatography Data System Detector->DataSystem Analysis Peak Integration & Quantification DataSystem->Analysis Report Report Generation Analysis->Report

Caption: General workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Issues Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Shift? Problem->Retention Pressure Pressure or Baseline Problem? Problem->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes TailingCause Causes: - Silanol Interactions - Wrong Mobile Phase pH - Column Overload Tailing->TailingCause FrontingCause Causes: - Sample Solvent Too Strong - Column Void Fronting->FrontingCause RetentionCause Causes: - Inconsistent Mobile Phase - Pump/Flow Rate Issue - Temperature Fluctuation Retention->RetentionCause Yes HighPressure High Pressure Pressure->HighPressure Yes BaselineNoise Baseline Noise Pressure->BaselineNoise Yes PressureCause Causes: - System Blockage - Buffer Precipitation HighPressure->PressureCause BaselineCause Causes: - Contaminated Mobile Phase - Detector Issue BaselineNoise->BaselineCause

Caption: Troubleshooting decision tree for common HPLC problems.

Method_Optimization Start Initial Method (e.g., C18, ACN/H2O gradient) Evaluate Evaluate Resolution, Peak Shape, & Retention Start->Evaluate Optimize Optimization Strategy Evaluate->Optimize FinalMethod Final Optimized Method Evaluate->FinalMethod Acceptable MobilePhase Adjust Mobile Phase Gradient & pH Optimize->MobilePhase Resolution/Retention Issue ColumnChem Change Column (e.g., Polar-Embedded) Optimize->ColumnChem Peak Shape Issue Temp Adjust Column Temperature Optimize->Temp Selectivity Issue MobilePhase->Evaluate ColumnChem->Evaluate Temp->Evaluate

Caption: Logical workflow for HPLC method optimization.

References

Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Amino-N-methylbenzeneethanesulfonamide. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.

Synthesis Overview

The primary synthetic route for this compound involves a two-step process commencing with 4-nitrobenzenemethanesulfonamide. The first step is the reaction with methylamine to form N-methyl-4-nitrobenzenemethanesulfonamide, followed by the reduction of the nitro group to yield the final product.

Synthesis_Pathway Start 4-Nitrobenzenemethanesulfonamide Intermediate N-Methyl-4-nitrobenzenemethanesulfonamide Start->Intermediate Methylamine Product This compound Intermediate->Product Reduction (e.g., Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-4-nitrobenzenemethanesulfonamide

  • Materials:

    • 4-Nitrobenzenemethanesulfonyl chloride

    • Methylamine (40% in water or as a solution in a suitable organic solvent)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Base (e.g., Triethylamine or Pyridine)

  • Procedure:

    • Dissolve 4-nitrobenzenemethanesulfonyl chloride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the base (1.1 equivalents) to the solution.

    • In a separate flask, prepare a solution of methylamine (1.2 equivalents) in the same anhydrous solvent.

    • Add the methylamine solution dropwise to the cooled solution of the sulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-4-nitrobenzenemethanesulfonamide.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound (High-Yield Reduction)

This protocol is adapted from a patented high-yield procedure.[1]

  • Materials:

    • N-Methyl-4-nitrobenzenemethanesulfonamide

    • Hydrazine hydrate (80%)

    • Raney Nickel (catalyst)

    • Solvent (e.g., Isopropanol, Ethanol, or Methanol)

  • Procedure:

    • In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add N-methyl-4-nitrobenzenemethanesulfonamide, the chosen solvent (e.g., isopropanol), and Raney Nickel.[1]

    • Heat the mixture to 60°C.[1]

    • Slowly add 80% hydrazine hydrate dropwise over 1 hour while maintaining the temperature at 60°C.[1]

    • After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 7 hours.[1]

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, cool the mixture to 10°C.[1]

    • Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of the solvent.

    • The filtrate can be concentrated under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a faint yellow solid.[1]

Quantitative Data Summary

ParameterStep 1: N-methylationStep 2: Nitro Reduction (Hydrazine/Ra-Ni)Reference
Typical Yield 85-95%>92%[1]
Purity (post-purification) >98%>98%[1]
Reaction Time 12-18 hours8 hours[1]
Reaction Temperature 0°C to Room Temperature60°C[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Low or No Yield in Step 1 (N-methylation)

  • Q: My TLC shows only the starting sulfonyl chloride, and no product has formed. What could be the issue?

    • A: This indicates a lack of reaction.

      • Check your reagents: Ensure your methylamine solution has not degraded and is of the correct concentration. The sulfonyl chloride should be pure and dry.

      • Base is crucial: The reaction requires a base to neutralize the HCl formed. Ensure you have added the correct equivalent of a suitable base like triethylamine.

      • Moisture sensitivity: Sulfonyl chlorides can react with water. Ensure your glassware and solvent are anhydrous.

  • Q: I see a new spot on my TLC, but the yield of the desired product is very low.

    • A: This could be due to side reactions.

      • Over-methylation: While less common with primary amines, it's a possibility. Using a controlled amount of methylamine is important.

      • Hydrolysis of sulfonyl chloride: If there is moisture in the reaction, the sulfonyl chloride can hydrolyze back to the sulfonic acid, which will not react with the amine.

Issue 2: Difficulties During the Reduction Step (Step 2)

  • Q: The reduction of the nitro group is very slow or incomplete. What can I do?

    • A: Incomplete reduction can be due to several factors.

      • Catalyst activity: Ensure your Raney Nickel catalyst is active. Old or improperly stored catalyst can have reduced activity.

      • Hydrazine hydrate quality: Use fresh hydrazine hydrate of the correct concentration.

      • Temperature: The reaction temperature should be maintained at the optimal level (e.g., 60°C). Lower temperatures can slow down the reaction rate.

      • Insufficient hydrazine: Ensure you are using a sufficient excess of hydrazine hydrate as it is the reducing agent.

  • Q: My final product is dark-colored and appears impure. What are the likely impurities?

    • A: The color may be due to the formation of side products.

      • Incomplete reduction: The presence of unreacted nitro compound or intermediate nitroso and hydroxylamine species can impart color.

      • Oxidation of the product: The amino group in the final product is susceptible to oxidation, which can lead to colored impurities. It is advisable to work under an inert atmosphere and store the final product protected from light and air.

      • Azo-compound formation: Under certain reductive conditions, nitroarenes can form azo compounds as byproducts.

Issue 3: Purification Challenges

  • Q: I am having trouble purifying the final product by column chromatography.

    • A: this compound is a polar compound.

      • Solvent system: A polar solvent system is required for elution from a silica gel column. A gradient of ethyl acetate in hexane, or dichloromethane with a small percentage of methanol, can be effective.

      • Tailing: The amino group can cause tailing on silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper peaks.

      • Alternative purification: If chromatography is challenging, consider recrystallization from a suitable solvent mixture like ethanol/water.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Nitro Reduction cluster_purification Purification S1_Start Low/No Yield S1_C1 TLC shows only starting material? S1_Start->S1_C1 S1_A1 Check reagents (amine, base) Ensure anhydrous conditions S1_C1->S1_A1 Yes S1_C2 New spot on TLC, low product yield? S1_C1->S1_C2 No S1_A2 Check for over-methylation Ensure anhydrous conditions to prevent hydrolysis S1_C2->S1_A2 Yes S2_Start Incomplete/Slow Reaction S2_C1 Check catalyst activity Check hydrazine quality & quantity Verify reaction temperature S2_Start->S2_C1 P_Start Purification Issues P_C1 Difficulty with column chromatography? P_Start->P_C1 P_A1 Use polar eluent (e.g., DCM/MeOH) Add triethylamine to eluent Consider recrystallization P_C1->P_A1 Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different reducing agent for the nitro group reduction?

    • A1: Yes, other reducing agents can be used, such as catalytic hydrogenation (e.g., H₂/Pd-C) or other metal/acid combinations (e.g., Sn/HCl, Fe/HCl). However, the hydrazine hydrate/Raney Nickel method has been reported to give very high yields for this specific substrate.[1] The choice of reducing agent may require optimization of reaction conditions.

  • Q2: What is the role of the base in the N-methylation step?

    • A2: The reaction of the sulfonyl chloride with methylamine produces hydrochloric acid (HCl) as a byproduct. The base, such as triethylamine, is added to neutralize the HCl, which would otherwise protonate the methylamine, rendering it non-nucleophilic and stopping the reaction.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

      • NMR Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for the aromatic protons, the methylene group, the N-methyl group, and the amino group.

      • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the primary amine, the S=O stretches of the sulfonamide, and the C-H bonds of the aromatic ring.

      • Mass Spectrometry: To confirm the molecular weight of the compound.

      • HPLC: To determine the purity of the sample.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • A4: Standard laboratory safety procedures should be followed.

      • Sulfonyl chlorides are corrosive and moisture-sensitive.

      • Methylamine is a flammable and corrosive gas/liquid.

      • Hydrazine hydrate is toxic and a suspected carcinogen.

      • Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or solvent.

      • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

Reducing impurities in 4-Amino-N-methylbenzeneethanesulfonamide production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 4-Amino-N-methylbenzeneethanesulfonamide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during production, with a focus on minimizing impurities.

Troubleshooting Guide: Synthesis & Purification

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Question: My final product is off-white or colored, not pure white. What is the likely cause?

Answer: A colored product often indicates the presence of oxidation-related impurities or residual starting materials. The primary aromatic amine group in this compound is susceptible to oxidation, which can form colored byproducts. Additionally, if the synthesis involves the reduction of a nitro-precursor (e.g., 4-nitro-N-methylbenzeneethanesulfonamide), incomplete reduction can leave behind the yellow-colored nitro compound.

Recommended Actions:

  • Ensure Inert Atmosphere: Conduct the reaction, particularly the final steps and work-up, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Check Reduction Completeness: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to verify the complete consumption of the nitro-starting material before work-up.

  • Purification: The colored impurities can often be removed by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Question: The yield of my nitro-group reduction is low, and I have multiple unidentified byproducts. What could be going wrong?

Answer: Low yields and byproduct formation during the reduction of an aromatic nitro group, especially when using catalytic transfer hydrogenation with hydrazine hydrate and a catalyst like Pd/C, can stem from several issues.[1] The reaction conditions are critical for achieving high selectivity.[1] Harsh conditions, such as high temperatures or prolonged reaction times, can lead to the formation of undesired side products.[2] The catalyst itself can also influence the reaction's success; catalyst deactivation or inappropriate loading can result in incomplete or side reactions.

Recommended Actions:

  • Control Reaction Temperature: Maintain the recommended temperature for the reduction. If refluxing, ensure it is not excessively vigorous.

  • Optimize Hydrazine Addition: Add hydrazine hydrate dropwise to control the reaction rate and temperature. A highly exothermic reaction can promote side-product formation.

  • Catalyst Management: Use a fresh, active catalyst (e.g., 5-10% Pd/C). Ensure the catalyst is fully suspended in the reaction mixture.

  • Solvent Choice: Ensure you are using an appropriate solvent, such as an alcohol (methanol or ethanol), which is effective for this type of reduction.[3]

Question: I am observing a significant impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What is this impurity likely to be?

Answer: An impurity with similar polarity could be a result of over-methylation or hydrolysis.

  • Di-methylated Sulfonamide: If the N-methylation step is not carefully controlled, a second methyl group can be added to the sulfonamide nitrogen, resulting in a di-methylated impurity. This impurity will have a polarity very close to the desired mono-methylated product.

  • Hydrolysis Product: The sulfonamide bond can be susceptible to hydrolysis, especially in the presence of strong acid or base during work-up, cleaving the molecule to form 4-aminobenzeneethanesulfonic acid. This sulfonic acid is highly polar.[4]

Recommended Actions:

  • Control Methylation: During the N-methylation step, use a stoichiometric amount of the methylating agent and a suitable base. Monitor the reaction closely by TLC or HPLC to stop it upon completion.

  • Neutralize Carefully: During work-up, ensure that the pH is carefully controlled to avoid prolonged exposure to highly acidic or basic conditions which can promote hydrolysis.[5]

  • Alternative Purification: If standard silica gel chromatography fails, consider using reverse-phase chromatography or preparative HPLC, which separates compounds based on different principles and may resolve the impurity.

Troubleshooting Guide: Analytical (HPLC)

This guide addresses common issues encountered during the HPLC analysis of this compound.

Question: My HPLC chromatogram shows significant peak tailing for the main product peak. Why is this happening and how can I fix it?

Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based C18 columns.[6] The primary amino group can interact with acidic residual silanol groups on the silica surface, leading to poor peak shape.[6]

Recommended Actions:

  • Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated HPLC column designed to minimize silanol interactions.

  • Modify the Mobile Phase: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA) or 0.1% formic acid (which can protonate the amine and improve peak shape in some cases).

  • Adjust pH: Ensure the mobile phase pH is appropriate. For an amine, a low pH (e.g., 2.5-3.5) ensures it is fully protonated and behaves consistently.

  • Check for Column Contamination: Column degradation or contamination at the inlet frit can also cause tailing. Flushing the column or replacing the guard column may resolve the issue.[7]

Question: The retention time of my product is shifting between injections. What is causing this instability?

Answer: Retention time shifts indicate a lack of stability in the HPLC system or changing column conditions.[6] Common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially after a gradient run or when changing solvents.

  • Mobile Phase Inconsistency: The composition of the mobile phase may be changing due to poor mixing, evaporation of a volatile component, or inconsistent preparation.[6]

  • Pump Malfunction: Fluctuations in the pump's flow rate due to leaks, air bubbles, or faulty check valves will cause retention times to vary.

  • Temperature Fluctuations: Changes in the column temperature affect solvent viscosity and analyte retention.

Recommended Actions:

  • Ensure Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.

  • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily, filter it, and keep the reservoir bottles capped to prevent evaporation. Ensure proper degassing.[8]

  • Purge the Pump: Purge the HPLC pump to remove any trapped air bubbles.[6]

  • Use a Column Oven: Maintain a constant column temperature using a column oven for improved reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling impurities in the synthesis of this compound? A1: The most critical step is typically the reduction of the nitro group precursor. Incomplete reduction leaves residual starting material, while overly harsh conditions or an improper choice of reducing agent can lead to a variety of byproducts.[1][3] Careful control of temperature, reaction time, and catalyst loading is paramount for a clean conversion.

Q2: How can I effectively remove highly polar impurities, such as the corresponding sulfonic acid, from my product? A2: Highly polar impurities like sulfonic acids can be challenging to remove with standard silica gel chromatography where they might streak or remain at the baseline. Strategies include:

  • Aqueous Wash: Performing a liquid-liquid extraction with a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) can selectively remove the acidic sulfonic acid impurity into the aqueous layer.

  • Reverse-Phase Chromatography: Using a C18 stationary phase with a polar mobile phase (e.g., water/methanol or water/acetonitrile) is highly effective for separating polar compounds.

  • Ion-Exchange Chromatography: A strong cation exchange (SCX) resin can be used to bind the basic amine product, allowing neutral and acidic impurities to be washed away. The product is then eluted by washing the resin with a basic solution.[5]

Q3: What are the ideal storage conditions for this compound to prevent degradation? A3: Due to the presence of a primary aromatic amine, the compound is susceptible to oxidation and degradation. It should be stored in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (argon or nitrogen) in a cool, dry place (e.g., a refrigerator at 2-8°C) is recommended for long-term stability.

Quantitative Data Summary

While exact impurity profiles are highly dependent on specific experimental conditions, the following tables illustrate the expected impact of process parameters on product purity.

Table 1: Impact of Nitro Reduction Conditions on Purity

ParameterCondition A (Mild)Condition B (Harsh)Expected Outcome
Catalyst 5% Pd/C10% Pd/CHigher catalyst loading can increase reaction rate but may also promote side reactions if not controlled.
Temperature 60-70°C>100°C (e.g., high-boiling solvent)Higher temperatures can lead to thermal degradation and increased byproduct formation.[3]
Hydrazine Addition Slow, dropwiseRapid, bulk additionRapid addition can cause temperature spikes, leading to loss of selectivity and byproduct formation.
Expected Purity >98%85-95%Milder, controlled conditions generally result in a cleaner product with fewer byproducts.
Primary Impurity Unreacted Nitro Precursor (<1%)Dehalogenation/Decomposition Products (>5%)Harsh conditions can create complex impurity profiles that are difficult to purify.[1]

Table 2: HPLC Troubleshooting Quick Reference

Observed ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure Column/frit blockage; Salt precipitation in system.[8]Backflush column; Wash system with water; Filter samples.[8]
No Peaks / Low Sensitivity Leak in the system; Incorrect detector wavelength; Lamp failure.[9]Check for leaks; Verify detector settings; Replace detector lamp.[9]
Split Peaks Blocked frit; Sample solvent incompatible with mobile phase.[7]Replace guard column/frit; Dissolve sample in mobile phase.
Baseline Drift/Noise Contaminated mobile phase; Air bubbles in pump/detector.[7]Prepare fresh, filtered mobile phase; Degas solvents; Purge system.[7]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the crude product to remove less polar and some closely-eluting impurities.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of methanol in dichloromethane (DCM) is often effective. To prevent peak tailing of the basic amine product, add 0.5% triethylamine (TEA) to the eluent mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM + 0.5% TEA). Pour into the column and allow to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a small amount of methanol. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM (+ 0.5% TEA) to elute non-polar impurities.

    • Gradually increase the percentage of methanol (e.g., 1% -> 2% -> 5% MeOH in DCM, all containing 0.5% TEA).

  • Monitoring: Collect fractions and monitor them by TLC (using the same eluent system) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Synthesis_Pathway Synthesis Pathway and Impurity Formation Start 4-Nitro-N-methyl- benzeneethanesulfonamide Reduction Reduction (e.g., Hydrazine, Pd/C) Start->Reduction Reagents Product 4-Amino-N-methyl- benzeneethanesulfonamide Reduction->Product Complete Reaction Impurity1 Impurity: Unreacted Starting Material Reduction->Impurity1 Incomplete Reaction Impurity2 Impurity: Reduction Byproducts Reduction->Impurity2 Side Reactions Impurity3 Impurity: Oxidation Products Product->Impurity3 Air/Light Exposure

Caption: Synthesis workflow highlighting key impurity formation points.

Purification_Workflow General Purification Workflow Crude Crude Product Analysis Analyze by TLC/HPLC Crude->Analysis Decision Purity > 99%? Analysis->Decision Purify Purification Required Decision->Purify No Final_Product Combine & Evaporate Decision->Final_Product Yes Column Column Chromatography (Silica Gel) Purify->Column Standard Scale Prep Preparative HPLC (Reverse Phase) Purify->Prep Difficult Separation or High Purity Need Final_Analysis Analyze Pure Fractions Column->Final_Analysis Prep->Final_Analysis Final_Analysis->Final_Product

Caption: Decision tree for selecting a purification strategy.

HPLC_Troubleshooting HPLC Troubleshooting: Peak Shape Issues Problem Problem: Peak Tailing or Splitting Cause1 Cause: Secondary Interactions (e.g., Silanol Groups) Problem->Cause1 Cause2 Cause: Column Contamination or Void Problem->Cause2 Cause3 Cause: Sample Solvent Incompatibility Problem->Cause3 Solution1 Solution: - Use base-deactivated column - Add modifier (TEA) to mobile phase Cause1->Solution1 Solution2 Solution: - Backflush column - Replace guard column - Replace column Cause2->Solution2 Solution3 Solution: - Dissolve sample in mobile phase - Use weaker injection solvent Cause3->Solution3

Caption: Logic diagram for troubleshooting common HPLC peak shape problems.

References

Technical Support Center: Method Development for Enhancing 4-Amino-N-methylbenzeneethanesulfonamide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of 4-Amino-N-methylbenzeneethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a chemical compound often used as an intermediate in the synthesis of pharmaceuticals.[1] Its aqueous solubility is a critical physicochemical property that influences its reaction kinetics, purification, and formulation into drug products. Poor solubility can lead to challenges in bioavailability and manufacturability.

Q2: What are the general reasons for the poor aqueous solubility of this compound?

A2: Like many sulfonamides, the poor aqueous solubility of this compound can be attributed to its molecular structure, which includes a nonpolar benzene ring and a sulfonamide group that can participate in strong intermolecular hydrogen bonding in the crystal lattice. This makes it energetically unfavorable for the molecule to dissolve in water.

Q3: What are the common strategies for enhancing the solubility of poorly soluble drugs like this one?

A3: Common strategies can be categorized into physical and chemical modifications.[2][3] Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[3] Chemical modifications involve changing the pH, using buffers, salt formation, and complexation (e.g., with cyclodextrins).[3][4] Other techniques include the use of cosolvents, surfactants, and hydrotropy.[2][4][5]

Q4: Can pH modification be used to improve the solubility of this compound?

A4: Yes, pH modification can be an effective strategy. The molecule contains a primary aromatic amine group, which is basic, and a sulfonamide group, which is weakly acidic. Adjusting the pH of the aqueous solution can ionize these functional groups, thereby increasing the molecule's interaction with water and enhancing its solubility. For weakly basic drugs, lowering the pH will lead to the formation of a more soluble ionized form.[4]

Q5: What are cosolvents and how do they work to increase solubility?

A5: Cosolvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic drugs.[2] They work by reducing the polarity of the aqueous solvent system, which in turn reduces the interfacial tension between the solute and the solvent, making it easier for the nonpolar parts of the drug molecule to be solvated.[6] Commonly used cosolvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[2]

Troubleshooting Guide

Issue 1: I've tried dissolving this compound in water, but the solubility is very low and inconsistent.

  • Question: Have you considered the impact of pH on solubility?

    • Answer: The solubility of this compound is likely pH-dependent due to the presence of an amino group. Ensure you are controlling the pH of your aqueous solution. Try preparing a pH-solubility profile to identify the optimal pH for dissolution.

  • Question: Are you observing undissolved particles even after vigorous stirring?

    • Answer: This indicates that you have exceeded the equilibrium solubility at the current conditions. Consider particle size reduction techniques like micronization to increase the surface area for dissolution.[7][8] While micronization increases the dissolution rate, it may not significantly increase the equilibrium solubility.[3][8]

Issue 2: I'm using a cosolvent system, but the drug precipitates out upon dilution with an aqueous buffer.

  • Question: What is the concentration of the cosolvent in your final solution?

    • Answer: Precipitation upon dilution is a common issue when the concentration of the cosolvent falls below the level required to maintain the drug in solution. You may need to optimize the cosolvent concentration or use a combination of solubilization techniques.

  • Question: Have you considered the use of surfactants or other stabilizing agents?

    • Answer: Surfactants can help to stabilize the dissolved drug in micellar structures, preventing precipitation upon dilution.[5] Nonionic surfactants are often preferred due to their lower toxicity.[5]

Issue 3: My solid dispersion formulation is not showing the expected improvement in dissolution rate.

  • Question: How did you prepare the solid dispersion?

    • Answer: The method of preparation (e.g., melting, solvent evaporation) can significantly impact the final properties of the solid dispersion. The concept of solid dispersions was first introduced in the early 1960s for a sulfonamide drug.[3][6] Ensure that your chosen method results in a uniform dispersion of the drug in the hydrophilic carrier.

  • Question: Have you characterized the physical state of the drug in the dispersion?

    • Answer: For optimal performance, the drug should ideally be in an amorphous state within the carrier. Techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to confirm the absence of crystallinity.

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)
2.05.2
3.02.8
4.01.1
5.00.4
6.00.1
7.00.1
8.00.1

Table 2: Solubility Enhancement using Different Cosolvent Systems at 25°C

Cosolvent System (v/v)Solubility (mg/mL)Fold Increase
Water (Control)0.11
20% Ethanol in Water1.515
40% Ethanol in Water4.242
20% Propylene Glycol in Water1.818
40% Propylene Glycol in Water5.151
20% PEG 400 in Water2.323
40% PEG 400 in Water6.868

Table 3: Dissolution Rate Enhancement via Solid Dispersion with PVP K30 (1:5 drug-to-polymer ratio) in pH 6.8 Phosphate Buffer at 37°C

Formulation% Drug Dissolved at 30 min
Pure Drug5%
Physical Mixture15%
Solid Dispersion (Solvent Evaporation)75%
Solid Dispersion (Fusion Method)68%

Experimental Protocols

1. Protocol for Determining pH-Solubility Profile

  • Objective: To determine the aqueous solubility of this compound at different pH values.

  • Materials: this compound, buffers of various pH (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8), shaker water bath, HPLC system.

  • Method:

    • Prepare a series of buffer solutions at different pH values.

    • Add an excess amount of the compound to each buffer solution in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • Plot the solubility (mg/mL) against the pH.

2. Protocol for Solubility Enhancement using Cosolvents

  • Objective: To evaluate the effect of different cosolvents on the solubility of this compound.

  • Materials: this compound, selected cosolvents (e.g., ethanol, propylene glycol, PEG 400), deionized water, analytical balance, vortex mixer.

  • Method:

    • Prepare various cosolvent-water mixtures at different volume/volume ratios (e.g., 10%, 20%, 40%).

    • Add an excess amount of the compound to each cosolvent mixture.

    • Follow steps 3-6 from the pH-solubility profile protocol.

    • Compare the solubility in different cosolvent systems to that in pure water.

3. Protocol for Preparation of Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, hydrophilic polymer (e.g., PVP K30, HPMC), a suitable solvent (e.g., methanol, ethanol), rotary evaporator.

  • Method:

    • Dissolve both the compound and the polymer in the selected solvent in a desired ratio (e.g., 1:5 drug-to-polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Grind the dried solid dispersion to a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for dissolution improvement and physical form (amorphous vs. crystalline).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_analysis Analysis start Start weigh Weigh Compound start->weigh prepare_media Prepare Dissolution Media start->prepare_media add_excess Add Excess Compound weigh->add_excess prepare_media->add_excess equilibrate Equilibrate (Shake) add_excess->equilibrate separate Centrifuge & Filter equilibrate->separate hplc HPLC Analysis separate->hplc data Data Interpretation hplc->data end End data->end

Caption: Experimental workflow for determining aqueous solubility.

decision_tree cluster_screening Initial Screening cluster_ph_path pH Modification Path cluster_cosolvent_path Formulation Path start Poor Aqueous Solubility of Compound ph_profile Determine pH-Solubility Profile start->ph_profile cosolvent_screen Screen Cosolvents start->cosolvent_screen ph_sensitive Is solubility pH-dependent? ph_profile->ph_sensitive cosolvent_effective Is cosolvency effective? cosolvent_screen->cosolvent_effective use_buffer Use Buffered Solution or Salt Formation ph_sensitive->use_buffer Yes ph_sensitive->cosolvent_effective No end_node Optimized Formulation use_buffer->end_node optimize_cosolvent Optimize Cosolvent System cosolvent_effective->optimize_cosolvent Yes solid_dispersion Consider Solid Dispersion cosolvent_effective->solid_dispersion No optimize_cosolvent->end_node surfactant Add Surfactant solid_dispersion->surfactant surfactant->end_node

Caption: Decision tree for selecting a solubility enhancement method.

References

Challenges in the scale-up synthesis of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-N-methylbenzeneethanesulfonamide.

Disclaimer: Specific experimental data for the scale-up synthesis of this compound is limited in publicly available literature. The information provided herein is based on established principles of organic synthesis and data from the synthesis of structurally related sulfonamide compounds, such as 4-Amino-N-methylbenzenemethanesulfonamide.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yields in the Reduction of the Nitro Precursor

Possible Causes:

  • Inefficient Reducing Agent: The chosen reducing agent may not be potent enough for a complete reaction on a larger scale.

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent.[1]

  • Poor Mass Transfer: In heterogeneous catalysis (e.g., with Pd/C), inefficient stirring on a larger scale can limit the contact between the catalyst, hydrogen, and the nitro compound.

  • Suboptimal Reaction Temperature or Pressure: The reaction may be sensitive to temperature and pressure fluctuations, which are more challenging to control on a larger scale.

Recommended Solutions:

  • Alternative Reducing Agents: Consider using hydrazine hydrate, which has been reported to give high yields in similar reductions and is suitable for industrial production.[1]

  • Catalyst Screening: Test different catalysts or increase the catalyst loading. Ensure the quality of the catalyst and the absence of potential poisons.

  • Process Optimization: Improve agitation to ensure good mixing. For catalytic hydrogenations, ensure efficient hydrogen gas dispersion.

  • Parameter Control: Carefully monitor and control the reaction temperature and pressure throughout the process.

Problem 2: Formation of Impurities During Synthesis

Possible Causes:

  • Oxidation of the Amino Group: The primary aromatic amine is susceptible to oxidation, leading to colored impurities, especially if exposed to air or certain reagents.[2]

  • Over-methylation: During the N-methylation step, di-methylation of the sulfonamide or methylation of the aromatic amino group can occur.

  • Incomplete Reaction: Unreacted starting materials or intermediates will contaminate the final product.

  • Side Reactions of Intermediates: Diazonium salts, if formed from the amino group, can undergo various side reactions.[2]

Recommended Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Controlled Stoichiometry: Carefully control the stoichiometry of the methylating agent and the base during N-methylation.

  • Reaction Monitoring: Use analytical techniques like TLC or HPLC to monitor the reaction progress and ensure completion.

  • Temperature Control: Maintain the recommended temperature for each reaction step to minimize side reactions.

Problem 3: Difficulty in Product Purification and Isolation

Possible Causes:

  • Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the impurities have similar polarity to the desired product.

  • Product Insolubility/Crystallization Issues: The product may be difficult to crystallize from the chosen solvent system, or it may crash out of solution too quickly, trapping impurities.

  • Emulsion Formation during Work-up: Liquid-liquid extractions can be complicated by the formation of stable emulsions, especially at a larger scale.

Recommended Solutions:

  • Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. Thin-layer chromatography (TLC) can be used for rapid screening.[2]

  • Recrystallization Studies: Perform small-scale recrystallization experiments with various solvents to find the optimal conditions for crystallization.

  • Work-up Modification: Add salt (brine) to the aqueous layer to break up emulsions. Alternatively, filtration through a bed of celite may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A common and effective strategy involves a two-step process starting from the corresponding 4-nitro compound. The first step is the N-methylation of the sulfonamide, followed by the reduction of the nitro group to the primary amine. An alternative route could involve the protection of the amino group of a 4-amino precursor, followed by N-methylation and deprotection.[2]

Q2: Which reducing agents are recommended for the nitro group reduction at scale?

For large-scale synthesis, catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[2] However, it can be expensive and the catalyst is prone to deactivation.[1] Hydrazine hydrate in the presence of a catalyst like Raney Nickel or as a standalone reagent under basic conditions is a cost-effective and robust alternative suitable for industrial production.[1]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product.[2] For more quantitative analysis and to track impurity formation, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the critical safety considerations for this synthesis?

  • Hydrazine hydrate is toxic and corrosive; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

  • Catalytic hydrogenation with hydrogen gas poses a fire and explosion risk. Ensure proper grounding of equipment and use intrinsically safe electrical devices.

  • Strong acids and bases used in the synthesis are corrosive. Always wear appropriate PPE.

Q5: What are the typical purification methods for the final product?

Column chromatography using silica gel is a standard method for purifying sulfonamides.[2] The choice of eluent will depend on the polarity of the product and impurities. Recrystallization is also a common and scalable method for obtaining a high-purity final product.

Quantitative Data

Table 1: Comparison of Reduction Methods for 4-Nitro-N-methylphenyl Methane Sulfonamide

Reducing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Hydrazine Hydrate (80%)Raney NickelIsopropanol60797.198.2[1]
Hydrazine Hydrate (80%)NoneWater, NaOH70892.088.5[1]
Hydrogen GasPd/CAlcohol/Water/HClNot SpecifiedNot Specified~89Not Specified[1]

Experimental Protocols

Protocol 1: Reduction of 4-Nitro-N-methylbenzeneethanesulfonamide using Hydrazine Hydrate

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10g of 4-nitro-N-methylbenzeneethanesulfonamide, 64g of isopropanol, and 2g of Raney Nickel.[1]

  • Reagent Addition: Heat the mixture to 60°C. Slowly add 10g of 80% hydrazine hydrate dropwise over 1 hour.[1]

  • Reaction: After the addition is complete, continue stirring at 60°C for 7 hours.[1]

  • Work-up: Cool the reaction mixture to 10°C. Filter the mixture to remove the catalyst. Wash the filter cake with a small amount of isopropanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization. Dry the solid under vacuum at 60°C.[1]

Visualizations

experimental_workflow start Start: 4-Nitrobenzeneethanesulfonyl chloride step1 N-Methylation with Methylamine start->step1 intermediate1 4-Nitro-N-methylbenzeneethanesulfonamide step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 product This compound step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield problem Low Yield in Reduction Step cause1 Inefficient Reducing Agent? problem->cause1 cause2 Catalyst Deactivation? problem->cause2 cause3 Poor Mass Transfer? problem->cause3 solution1 Screen Alternative Reducing Agents (e.g., Hydrazine Hydrate) cause1->solution1 solution2 Use Fresh Catalyst / Increase Loading cause2->solution2 solution3 Improve Agitation / Optimize Stirring Speed cause3->solution3

Caption: Troubleshooting decision tree for low yield in the reduction step.

impurity_relationships product Desired Product impurity1 Oxidized Impurity product->impurity1 Oxidation impurity2 Di-methylated Impurity product->impurity2 Over-methylation impurity3 Unreacted Nitro Precursor starting_material Nitro Precursor starting_material->impurity3 Incomplete Reaction reagents Air (O2) Excess Methylating Agent reagents->impurity1 reagents->impurity2

Caption: Logical relationships between the desired product and common impurities.

References

Technical Support Center: Optimizing the Reduction of 4-nitro-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of 4-nitro-N-methylbenzeneethanesulfonamide to its corresponding amine, 4-amino-N-methylbenzeneethanesulfonamide. This transformation is a critical step in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-nitro-N-methylbenzeneethanesulfonamide?

A1: The most common and effective methods for the reduction of this nitroarene are:

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney® Nickel with hydrogen gas. It is often considered a "green" method due to high atom economy and the primary byproduct being water.[1]

  • Metal/Acid Reduction: The use of metals like iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid, acetic acid) is a classic and robust method for nitro group reduction.[2][3]

  • Hydrazine Hydrate Reduction: This method uses hydrazine hydrate in the presence of a catalyst like Raney® Nickel or a base such as sodium hydroxide. It offers a high-yielding alternative to catalytic hydrogenation and metal/acid reductions.

Q2: My catalytic hydrogenation reaction is stalled or incomplete. What are the possible causes?

A2: Several factors can lead to an incomplete or stalled catalytic hydrogenation:

  • Catalyst Poisoning: The sulfonamide group contains sulfur, which can poison palladium and platinum catalysts, reducing their activity. Trace impurities in the starting material or solvent can also deactivate the catalyst.

  • Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to reduced activity.

  • Insufficient Hydrogen Pressure: For some reductions, atmospheric pressure may not be sufficient, and a higher pressure system may be required.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen gas, slowing down the reaction rate.

Q3: Are there any common side reactions to be aware of during the reduction?

A3: While the reduction of the nitro group to an amine is generally efficient, potential side reactions include:

  • Incomplete Reduction: The reaction may stop at intermediate stages, forming nitroso or hydroxylamine derivatives.

  • Formation of Azo Compounds: Under certain conditions, particularly with reagents like lithium aluminum hydride (which is not recommended for this transformation), azo compounds can be formed as byproducts.[2]

  • Dehalogenation: If the aromatic ring contains halogen substituents, these can sometimes be removed during catalytic hydrogenation, especially with Pd/C. In such cases, a catalyst like Raney® Nickel may be a better choice.[2]

Q4: How can I purify the final product, this compound?

A4: Purification typically involves an aqueous work-up to remove the catalyst and inorganic salts, followed by extraction of the product into an organic solvent. The crude product can then be purified by recrystallization or column chromatography. In some industrial processes, distillation of the crude amine after a phase separation from the reaction mixture is employed.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion (All Methods) Incorrect stoichiometry of reagents.Carefully re-check and measure the molar equivalents of all reactants.
Low reaction temperature.Gradually increase the reaction temperature within the recommended range for the specific protocol.
Poor quality of starting material or reagents.Use freshly sourced, high-purity starting materials and reagents.
Incomplete Reaction (Catalytic Hydrogenation) Catalyst poisoning by sulfur.Increase the catalyst loading. Consider using a catalyst more resistant to sulfur poisoning, such as certain platinum catalysts or Raney® Nickel.
Inactive catalyst.Use a fresh batch of catalyst. Ensure proper handling to avoid deactivation.
Insufficient hydrogen pressure or delivery.Ensure a continuous supply of hydrogen at the appropriate pressure. For balloon hydrogenation, use a freshly filled balloon and ensure a good seal.
Poor stirring.Increase the stirring rate to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gas).
Formation of an Emulsion During Work-up (SnCl₂ Reduction) Precipitation of tin salts at neutral pH.During the basic quench, add the base slowly with vigorous stirring. In some cases, adding a filtration aid like Celite® before filtration can help. Filtering the acidic solution before basification can also be effective.
Product is Contaminated with Metal Residues (Fe or SnCl₂ Reduction) Incomplete removal of metal salts during work-up.Ensure thorough washing of the organic layer with water or brine. A wash with a chelating agent like EDTA may also be beneficial.
Product is Discolored Formation of oxidized byproducts.Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amine product. Purification by recrystallization with activated carbon can help remove colored impurities.

Experimental Protocols

Method 1: Reduction with Hydrazine Hydrate and Raney® Nickel

This protocol is adapted from a patented procedure and is suitable for high-yield synthesis.

Reaction Scheme:

4-nitro-N-methylbenzeneethanesulfonamide + H₂ --(Pd/C, Methanol)--> this compound

4-nitro-N-methylbenzeneethanesulfonamide + SnCl₂·2H₂O --(Ethanol, HCl)--> this compound

Caption: General experimental workflow for the reduction.

troubleshooting_logic cluster_hydrogenation Catalytic Hydrogenation Issues cluster_metal_acid Metal/Acid Issues start Reaction Incomplete? catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning Hydrogenation emulsion Emulsion during Work-up? start->emulsion Metal/Acid inactive_catalyst Inactive Catalyst? catalyst_poisoning->inactive_catalyst No increase_loading Increase Catalyst Loading or Change Catalyst catalyst_poisoning->increase_loading Yes low_pressure Low H2 Pressure? inactive_catalyst->low_pressure No fresh_catalyst Use Fresh Catalyst inactive_catalyst->fresh_catalyst Yes increase_pressure Increase H2 Pressure low_pressure->increase_pressure Yes celite_filtration Add Celite / Slow Quench emulsion->celite_filtration Yes

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Enhancing Oral Bioavailability of 4-Amino-N-methylbenzeneethanesulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the oral bioavailability of 4-Amino-N-methylbenzeneethanesulfonamide-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound-based compounds?

A1: The primary challenges stem from the physicochemical properties common to many sulfonamide derivatives. These compounds often exhibit poor aqueous solubility, which can limit their dissolution in the gastrointestinal fluids, a critical step for absorption. Additionally, their permeability across the intestinal membrane can be a limiting factor, potentially leading to low and variable oral bioavailability.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of these compounds?

A2: Several formulation strategies have shown promise for improving the oral bioavailability of poorly soluble drugs, including sulfonamides.[1][2] These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate.[3][4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[5][6]

  • Lipid-Based Formulations (e.g., SEDDS): Formulating the drug in a mixture of oils, surfactants, and cosolvents can improve its solubilization in the gut.[7][8]

Q3: How can I assess the potential for food to affect the bioavailability of my compound?

A3: Food can have a variable effect on the absorption of sulfonamides. To assess this, in vivo pharmacokinetic studies in animal models are typically conducted under both fasted and fed conditions. A significant difference in key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve) between the two states would indicate a food effect.[9]

Q4: What in vitro tests are crucial for screening formulation strategies?

A4: Key in vitro tests include:

  • Solubility Studies: To determine the saturation solubility of the compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Dissolution Testing: To evaluate the rate and extent of drug release from different formulations. This is a critical predictor of in vivo performance.[10]

  • In Vitro Permeability Assays: Using models like Caco-2 cell monolayers to predict the intestinal permeability of the compound.

Q5: What is the importance of the Biopharmaceutics Classification System (BCS) for these compounds?

A5: The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. This compound-based compounds are likely to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[11] Knowing the BCS class helps in selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, enhancing the dissolution rate is the primary goal.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results
Potential Cause Troubleshooting Step
Poor wetting of the drug powder. Incorporate a suitable wetting agent or surfactant into the dissolution medium or the formulation itself.
Drug degradation in the dissolution medium. Assess the chemical stability of the drug at the pH of the dissolution medium. If degradation occurs, consider using a different medium or adding antioxidants.[12]
Inappropriate dissolution apparatus or parameters. Ensure the chosen apparatus (e.g., USP Apparatus 2 - paddle) and agitation speed are suitable for the dosage form. For poorly soluble drugs, higher agitation speeds may be necessary.[13]
"Cone" formation of powder at the bottom of the vessel. This indicates poor hydrodynamics. Consider using a different apparatus or adding a small amount of surfactant to the medium to improve dispersion.
Filter-related issues. Ensure the filter used for sample withdrawal is compatible with the drug and formulation components and does not adsorb the drug.[14]
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Potential Cause Troubleshooting Step
Dissolution medium does not mimic in vivo conditions. Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fasted and fed states.
Permeability, not dissolution, is the rate-limiting step. If the compound has low permeability (BCS Class IV), enhancing dissolution alone may not significantly improve bioavailability. Strategies to enhance permeability, such as the use of permeation enhancers, should be investigated.[15]
First-pass metabolism. The compound may be extensively metabolized in the liver or gut wall after absorption. In this case, formulation strategies that promote lymphatic transport (e.g., lipid-based systems) could be beneficial to bypass first-pass metabolism.
Gastrointestinal transit time. Rapid transit through the absorption window can limit bioavailability. Consider developing controlled-release formulations to prolong residence time in the upper small intestine.

Data Presentation

Table 1: Hypothetical Comparison of Formulation Strategies for a Model this compound Compound

Formulation StrategyDrug Loading (%)Mean Particle Size / Droplet SizeIn Vitro Dissolution (at 30 min in SIF)In Vivo Bioavailability (Rat Model) - AUC (ng·h/mL)
Unformulated Drug-> 50 µm< 10%150 ± 35
Solid Dispersion (1:5 Drug:Polymer)16.7N/A75 ± 8%950 ± 120
Nanosuspension10250 ± 50 nm92 ± 5%1800 ± 250
SEDDS15150 ± 30 nm> 95%2500 ± 300

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the this compound compound and 500 mg of a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture thereof).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).

Protocol 2: Formulation of a Nanosuspension by Wet Milling
  • Preparation of the Suspension: Disperse 100 mg of the this compound compound in 10 mL of a sterile aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or HPMC).

  • Milling: Transfer the suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads of 0.5 mm diameter).

  • Wet Milling Process: Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), monitoring the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering).

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and dissolution rate.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Unformulated_Drug Unformulated Drug Solubility_Studies Solubility Studies Unformulated_Drug->Solubility_Studies Solid_Dispersion Solid Dispersion Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Nanosuspension Nanosuspension Nanosuspension->Dissolution_Testing SEDDS SEDDS SEDDS->Dissolution_Testing Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Dissolution_Testing->Pharmacokinetic_Study Permeability_Assay Permeability Assay Permeability_Assay->Pharmacokinetic_Study

Caption: Experimental workflow for enhancing oral bioavailability.

troubleshooting_workflow start Low In Vivo Bioavailability dissolution_issue Is In Vitro Dissolution Low? start->dissolution_issue permeability_issue Is Permeability Low? dissolution_issue->permeability_issue No optimize_dissolution Optimize Formulation for Enhanced Dissolution (e.g., Nanosuspension, Solid Dispersion) dissolution_issue->optimize_dissolution Yes metabolism_issue High First-Pass Metabolism? permeability_issue->metabolism_issue No optimize_permeability Incorporate Permeation Enhancers or Modify Chemical Structure permeability_issue->optimize_permeability Yes optimize_lymphatic Consider Lipid-Based Formulations (SEDDS) to Promote Lymphatic Uptake metabolism_issue->optimize_lymphatic Yes re_evaluate Re-evaluate In Vivo optimize_dissolution->re_evaluate optimize_permeability->re_evaluate optimize_lymphatic->re_evaluate

Caption: Troubleshooting logic for low oral bioavailability.

References

Overcoming poor resolution in chromatographic analysis of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution during the chromatographic analysis of 4-Amino-N-methylbenzeneethanesulfonamide.

Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution in the chromatographic analysis of this compound can manifest as broad peaks, tailing peaks, or co-elution with other components. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Broad or Tailing Peaks

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte's amino group and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] Here’s a step-by-step approach to address this issue:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase is pH-dependent. Operating at a low pH (e.g., ≤ 2.5) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[4]

  • Use of Buffers: Incorporating a buffer into your mobile phase can help maintain a consistent pH and mask the residual silanol groups.[2] Common choices for reversed-phase HPLC include phosphate or acetate buffers.

  • Column Selection: Consider using a column with a highly deactivated stationary phase (end-capped) or a hybrid particle technology column, which have fewer accessible silanol groups.[4]

  • Sacrificial Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.[4]

Issue 2: Inadequate Separation from Impurities or Other Components (Co-elution)

Q2: I am observing co-elution of my target analyte with an impurity. How can I improve the resolution between these two peaks?

A2: Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system. Here are several strategies to enhance peak separation:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact selectivity. Acetonitrile and methanol are common choices. Due to its ability to engage in π-π interactions, methanol may offer different selectivity for aromatic compounds compared to acetonitrile.[5] Experiment with different ratios of aqueous buffer to organic modifier to find the optimal separation.

    • Gradient Elution: If isocratic elution does not provide adequate resolution, a gradient elution program can be employed. A shallower gradient will increase the separation between closely eluting peaks.

  • Adjusting Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[6][7] Increasing the column temperature generally leads to sharper peaks and shorter retention times.[6][7][8] However, the effect on selectivity can be compound-specific, so it is an important parameter to optimize.

  • Change Column Chemistry: If optimizing the mobile phase and temperature is insufficient, changing the stationary phase chemistry can provide the necessary change in selectivity. For an aromatic compound like this compound, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer alternative selectivities compared to a standard C18 or C8 column.

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for an HPLC method for this compound?

Initial Recommended HPLC Parameters:

ParameterRecommended Starting Condition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 5 µL

Note: This method should be validated for your specific application.

Q4: How does the choice between acetonitrile and methanol affect my separation?

A4: Acetonitrile and methanol have different properties that can influence your chromatographic separation:

  • Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, leading to shorter retention times.[11][12]

  • Selectivity: Due to differences in their chemical properties (acetonitrile is aprotic, while methanol is protic), they can offer different selectivities for various analytes.[13] For aromatic compounds, methanol can sometimes provide better separation on phenyl columns by not impeding π-π interactions as acetonitrile can.[5]

  • Backpressure: Methanol is more viscous than acetonitrile, which will result in higher system backpressure at the same flow rate.[11][12]

Q5: What impact does column temperature have on the resolution of sulfonamides?

A5: Increasing the column temperature in HPLC has several effects that can impact the resolution of sulfonamides:[14]

  • Decreased Retention Time: Higher temperatures reduce the viscosity of the mobile phase, leading to faster elution.[6][7][8]

  • Improved Peak Efficiency: Increased temperature enhances the mass transfer of the analyte between the mobile and stationary phases, often resulting in narrower, sharper peaks.[6][7]

  • Altered Selectivity: Temperature can change the selectivity of the separation, which may either improve or worsen the resolution between the analyte and other components. This effect is compound-dependent and should be evaluated empirically.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase A3: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with potassium hydroxide.

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Use a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30 °C.

    • Use a gradient of 10-90% B over 15 minutes.

  • Analysis:

    • Inject the stock solution and run the gradient with each of the aqueous mobile phases (A1, A2, and A3).

    • Compare the peak shape (asymmetry factor) and retention time of the analyte under each condition to determine the optimal pH.

Protocol 2: Evaluating Organic Modifier and Temperature Effects on Resolution
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Chromatographic Conditions:

    • Use a C8 or Phenyl-Hexyl column.

    • Set the flow rate to 1.0 mL/min.

    • Set the initial column temperature to 25 °C.

  • Analysis (Organic Modifier Comparison):

    • Perform a gradient elution (e.g., 10-70% B over 20 minutes) using Mobile Phase B1 (Acetonitrile).

    • Repeat the gradient elution using Mobile Phase B2 (Methanol).

    • Compare the resolution between the analyte and any impurities.

  • Analysis (Temperature Optimization):

    • Using the better-performing organic modifier from the previous step, repeat the analysis at different column temperatures (e.g., 35 °C and 45 °C).

    • Evaluate the impact of temperature on resolution, retention time, and peak shape.

Quantitative Data Summary

The following tables summarize the expected qualitative and potential quantitative impact of various chromatographic parameters on the analysis of this compound. The quantitative data is illustrative and should be confirmed experimentally.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry Factor (Illustrative)Rationale
7.0> 1.5Significant interaction with ionized silanols.
3.51.2 - 1.5Reduced silanol ionization, improved peak shape.
< 3.01.0 - 1.2Suppressed silanol ionization, optimal peak shape.[4]

Table 2: Influence of Organic Modifier on Retention and Resolution

Organic Modifier (at same %)Expected Retention Time (Illustrative)Potential Impact on Resolution
MethanolLongerMay improve selectivity for aromatic compounds.[5]
AcetonitrileShorterGenerally provides sharper peaks.[11]

Table 3: Effect of Column Temperature on Chromatographic Parameters

Column Temperature (°C)Expected Retention Time (min) (Illustrative)Expected Resolution (Rs) (Illustrative)Expected Backpressure (psi) (Illustrative)
2512.51.81500
3511.21.91200
4510.12.11000

Visualizations

Troubleshooting_Workflow start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape separation Assess Peak Separation peak_shape->separation Good broad_tailing Broad or Tailing Peaks peak_shape->broad_tailing Poor coelution Co-elution of Peaks separation->coelution Poor end Resolution Improved separation->end Good ph Adjust Mobile Phase pH (Lower pH for basic compounds) broad_tailing->ph mobile_phase_comp Optimize Mobile Phase (Organic Modifier Ratio/Type) coelution->mobile_phase_comp buffer Add Buffer to Mobile Phase ph->buffer column_deact Use High-Purity/ End-capped Column buffer->column_deact column_deact->end gradient Adjust Gradient Slope mobile_phase_comp->gradient temperature Optimize Column Temperature gradient->temperature column_chem Change Column Chemistry (e.g., Phenyl, PFP) temperature->column_chem column_chem->end

Caption: Troubleshooting workflow for poor resolution.

Logical_Relationships cluster_causes Primary Causes of Poor Resolution cluster_solutions Corrective Actions Secondary Interactions Secondary Interactions Lower Mobile Phase pH Lower Mobile Phase pH Secondary Interactions->Lower Mobile Phase pH Use End-capped Column Use End-capped Column Secondary Interactions->Use End-capped Column Suboptimal Selectivity Suboptimal Selectivity Optimize Organic Modifier Optimize Organic Modifier Suboptimal Selectivity->Optimize Organic Modifier Adjust Temperature Adjust Temperature Suboptimal Selectivity->Adjust Temperature Poor Efficiency Poor Efficiency Decrease Particle Size Decrease Particle Size Poor Efficiency->Decrease Particle Size Increase Column Length Increase Column Length Poor Efficiency->Increase Column Length

Caption: Causes and solutions for poor resolution.

References

Technical Support Center: Selective N-Methylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective N-methylation of sulfonamides. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and problems you may encounter during the synthesis of N-methylated sulfonamides.

Q1: My N-methylation reaction is resulting in a mixture of mono- and di-methylated products. How can I improve selectivity for the mono-methylated sulfonamide?

A1: Achieving mono-selectivity is a common challenge due to the increased acidity of the N-H proton in the mono-methylated product, which facilitates a second methylation.[1] Here are several strategies to enhance mono-selectivity:

  • Choice of Methylating Agent:

    • Sterically Hindered Reagents: Employing bulkier methylating agents can disfavor the second methylation on the already substituted nitrogen.

    • Less Reactive Reagents: Using milder methylating agents can allow for more controlled methylation. For instance, N,N-dimethylformamide dimethylacetal (DMF-DMA) has been used for selective methylation of various NH-containing heterocycles and sulfonamides.[2]

  • Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of your methylating agent. Using a slight excess or even an equimolar amount of the methylating agent relative to the sulfonamide can limit di-methylation.

    • Base Selection: The choice of base is crucial. A weaker base may not be strong enough to deprotonate the mono-methylated sulfonamide efficiently, thus slowing down the second methylation. For example, Cs₂CO₃ has been found to be a mild and effective base for mono-N-methylation of amides.[1]

    • Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the desired mono-methylated product is formed can prevent over-methylation.

Q2: I am struggling with the low reactivity of my sulfonamide towards N-methylation. What can I do to improve the reaction rate?

A2: The reactivity of sulfonamides can be influenced by electronic and steric factors. To enhance reactivity:

  • Stronger Base/Base-Free Conditions:

    • Using a stronger base can more effectively deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. Common bases include KOH, NaH, and DBU.[1][3]

    • Alternatively, some methods bypass the need for a strong base. For example, the Mitsunobu reaction provides a powerful way to achieve N-alkylation under mildly acidic conditions.[4][5][6]

  • More Potent Methylating Agent:

    • Traditional methylating agents like methyl iodide or dimethyl sulfate are highly reactive but also toxic.[1]

    • Diazomethane and its safer analogue, trimethylsilyldiazomethane, are highly efficient for methylating acidic protons, including those of sulfonamides.[7][8]

  • Catalysis:

    • Transition metal catalysts, such as those based on ruthenium or manganese, can enable the use of less reactive methylating agents like methanol.[9][10]

Q3: My starting material contains other sensitive functional groups (e.g., esters, hydroxyls) that are reacting with the methylating agent. How can I achieve chemoselective N-methylation?

A3: Chemoselectivity is a key consideration in complex molecules. Here are some approaches:

  • Protecting Groups: Protect other reactive functional groups in your molecule before performing the N-methylation. For example, silyl ethers can be used to protect alcohols, which can be deprotected under conditions that leave the N-methyl sulfonamide intact. The use of an o-nitrobenzenesulfonyl (oNbs) group can activate the amine for methylation and is later removable.[3][11]

  • Selective Methylating Agents:

    • Some reagents exhibit inherent chemoselectivity. For instance, phenyl trimethylammonium iodide (PhMe₃NI) has been shown to selectively methylate amides in the presence of other functional groups.[1]

    • The Mitsunobu reaction can be highly chemoselective, often favoring the alkylation of more acidic protons.[4][5][6]

  • Enzymatic Methylation: In some cases, enzymatic approaches using methyltransferases can offer exquisite chemo- and regioselectivity, although this is highly substrate-specific.

Q4: I am concerned about the toxicity of traditional methylating agents like methyl iodide and dimethyl sulfate. What are safer and more environmentally friendly alternatives?

A4: There is a growing emphasis on "green chemistry" in synthesis. Safer alternatives to traditional alkylating agents include:

  • Dimethyl Carbonate (DMC): A non-toxic and biodegradable reagent that can be used for N-methylation, often in the presence of a base.

  • Methanol: Can be used as a methylating agent in the presence of a suitable catalyst, such as a ruthenium pincer complex.[9][12]

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): A safe, non-toxic, and easy-to-handle solid reagent for mono-selective N-methylation.[1]

  • N,N-Dimethylformamide Dimethylacetal (DMF-DMA): Acts as a methylating agent under relatively mild conditions.[2]

Q5: How do I effectively purify my N-methylated sulfonamide from the reaction mixture, especially from unreacted starting material and di-methylated byproduct?

A5: Purification can often be achieved using standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method. The polarity difference between the starting primary sulfonamide, the mono-methylated product, and the di-methylated product is usually sufficient for separation. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, particularly for removing small amounts of impurities.

  • Preparative HPLC or SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[13]

Quantitative Data Summary

The following tables summarize quantitative data for various selective N-methylation strategies for sulfonamides.

Table 1: Comparison of Different Methylating Agents and Conditions

Methylating AgentBaseCatalystSolventTemp (°C)Time (h)Yield (%)SelectivityReference
Phenyl trimethylammonium iodideCs₂CO₃-Toluene120-85Mono-selective for amides[1]
Dimethyl sulfateDBU---0.58HighSelective for N-methylation on solid support[3]
MethanolCarbonate Salt[(p-cymene)Ru(2,2'-bpyO)(H₂O)]---HighN-methylation of amines and sulfonamides[9]
Methanol-Mn(I) PNP pincerMethanol-2485 (avg)Mono-N-alkylation[10]
Trimethyl phosphateCa(OH)₂-DMF80-GoodMild and efficient[9]

Table 2: Substrate Scope for Mn-Catalyzed N-Alkylation of Sulfonamides with Alcohols

Sulfonamide SubstrateAlcoholProduct Yield (%)Reference
p-ToluenesulfonamideBenzyl alcohol92[10]
p-Toluenesulfonamide4-Methoxybenzyl alcohol88[10]
p-Toluenesulfonamide4-(Trifluoromethyl)benzyl alcohol79[10]
p-Toluenesulfonamide1-Butanol85[10]
BenzenesulfonamideBenzyl alcohol91[10]
2-NaphthalenesulfonamideBenzyl alcohol89[10]
MethanesulfonamideBenzyl alcohol75[10]

Experimental Protocols

Protocol 1: Mono-N-methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This protocol is adapted from the work of Schnürch and co-workers.[1]

  • To a reaction vessel, add the primary sulfonamide (1.0 equiv), phenyl trimethylammonium iodide (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add dry toluene as the solvent.

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-N-methylated sulfonamide.

Protocol 2: N-Methylation using the Mitsunobu Reaction

This is a general procedure for the Mitsunobu reaction, which can be applied to the N-methylation of sulfonamides using methanol as the alcohol component.[6][14]

  • Dissolve the primary sulfonamide (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and methanol (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to separate the desired N-methylated sulfonamide from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

experimental_workflow Experimental Workflow for Selective N-Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Sulfonamide Substrate reagents Choose Methylation Strategy (e.g., PhMe3NI, Mitsunobu, Catalytic) start->reagents protect Protect Sensitive Functional Groups (if necessary) reagents->protect setup Set up Reaction Under Optimized Conditions (Solvent, Base, Temp) protect->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Crystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Isolated N-Methylated Sulfonamide characterize->end

Caption: A generalized experimental workflow for the selective N-methylation of sulfonamides.

troubleshooting_guide Troubleshooting Decision Tree for N-Methylation cluster_selectivity Selectivity Issue cluster_reactivity Reactivity Issue cluster_chemoselectivity Chemoselectivity Issue start Problem with N-Methylation? low_selectivity Low Mono-selectivity (Di-methylation observed) start->low_selectivity low_reactivity Low or No Reaction start->low_reactivity side_reactions Side Reactions on Other Functional Groups start->side_reactions sol_selectivity_1 Use Stoichiometric Methylating Agent low_selectivity->sol_selectivity_1 sol_selectivity_2 Use Weaker Base low_selectivity->sol_selectivity_2 sol_selectivity_3 Lower Temperature low_selectivity->sol_selectivity_3 sol_selectivity_4 Use Sterically Hindered Reagent low_selectivity->sol_selectivity_4 sol_reactivity_1 Use Stronger Base low_reactivity->sol_reactivity_1 sol_reactivity_2 Use More Reactive Methylating Agent low_reactivity->sol_reactivity_2 sol_reactivity_3 Increase Temperature low_reactivity->sol_reactivity_3 sol_reactivity_4 Consider Catalytic Method low_reactivity->sol_reactivity_4 sol_chemoselectivity_1 Introduce Protecting Groups side_reactions->sol_chemoselectivity_1 sol_chemoselectivity_2 Use More Chemoselective Reagent (e.g., Mitsunobu) side_reactions->sol_chemoselectivity_2

Caption: A decision tree to troubleshoot common issues in selective N-methylation of sulfonamides.

References

Validation & Comparative

Comparative analysis of 4-Amino-N-methylbenzeneethanesulfonamide vs. sulfamethoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following comparative analysis is provided for informational purposes. A significant disparity exists in the publicly available scientific literature for the two compounds. Sulfamethoxazole is a well-documented and widely used antibiotic, with extensive data on its pharmacology and clinical use. In contrast, 4-Amino-N-methylbenzeneethanesulfonamide is not a commonly recognized pharmaceutical agent, and data regarding its biological activity, pharmacokinetics, and clinical efficacy are scarce. It is primarily documented as a chemical intermediate in the synthesis of other compounds. This guide presents the available information and highlights the data gaps for this compound, using sulfamethoxazole as a well-characterized benchmark for comparison within the sulfonamide class.

Introduction

Sulfonamide antibiotics have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action, involving the inhibition of bacterial folic acid synthesis, provides a broad spectrum of activity against various pathogens. This guide offers a comparative overview of sulfamethoxazole, a widely used sulfonamide, and this compound, a lesser-known compound within the same chemical class. The objective is to present a side-by-side analysis of their properties based on available data, to aid researchers in understanding their potential similarities and differences.

Physicochemical Properties

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for both compounds.

PropertyThis compoundSulfamethoxazole
Molecular Formula C₈H₁₂N₂O₂S[1]C₁₀H₁₁N₃O₃S[2]
Molecular Weight 200.26 g/mol [1][3]253.28 g/mol [4]
CAS Number 98623-16-6[5]723-46-6[4]
Appearance White to off-white solid[6]White crystalline powder[7]
Water Solubility Soluble[6]3942 mg/L (25°C, calculated)[8]
logP (Octanol/Water) 0.1[3]0.89[8]
pKa Data not available1.8 (amino group), 5.7 (sulfonamide group)
Melting Point Data not available168 °C[7]

Pharmacodynamics and Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid in bacteria. This, in turn, prevents the formation of tetrahydrofolic acid, a crucial cofactor in the synthesis of nucleic acids and amino acids.

This compound: Limited information suggests that this compound exhibits antimicrobial activity by interfering with folic acid synthesis, which is characteristic of sulfonamides[1]. However, specific details regarding its spectrum of activity, potency (e.g., Minimum Inhibitory Concentrations - MICs), and potential for bactericidal versus bacteriostatic effects are not available in the public domain.

Sulfamethoxazole: Sulfamethoxazole is a well-characterized bacteriostatic antibiotic[9][]. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Escherichia coli, Klebsiella species, Enterobacter species, and Haemophilus influenzae[11]. It is often used in combination with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway, leading to a synergistic and often bactericidal effect[12][13][14].

folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHFR Dihydrofolate Reductase Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine DHPS->Dihydrofolic_acid DHFR->Tetrahydrofolic_acid Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides and trimethoprim.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug determines its therapeutic efficacy and dosing regimen.

This compound: There is no publicly available data on the pharmacokinetic properties of this compound.

Sulfamethoxazole: Sulfamethoxazole is rapidly and well-absorbed orally, with a bioavailability of 85-90%[12]. It distributes into most body tissues, including sputum, vaginal fluid, and middle ear fluid, and it can cross the placenta[9].

ParameterSulfamethoxazole
Bioavailability 85-90% (oral)[12]
Time to Peak Plasma Concentration (Tmax) 1-4 hours[9][12]
Plasma Protein Binding ~70%[9][12]
Volume of Distribution 13 L[12]
Metabolism Primarily hepatic via N-acetylation (by NAT enzymes) and oxidation (by CYP2C9)[12][15]
Elimination Half-life 10-12 hours[9][12][15]
Excretion Primarily renal, with about 20% as unchanged drug[9]

Clinical Efficacy and Applications

This compound: This compound is primarily documented as a chemical intermediate in the synthesis of pharmaceuticals, such as the migraine medication Sumatriptan[16][17]. There are no established clinical applications for this compound as a therapeutic agent itself.

Sulfamethoxazole: Sulfamethoxazole, almost always in combination with trimethoprim (co-trimoxazole), is used to treat a variety of bacterial infections. Its FDA-approved indications include:

  • Urinary tract infections[15][18]

  • Acute otitis media in children[15]

  • Acute exacerbations of chronic bronchitis[15]

  • Shigellosis[15][18]

  • Pneumocystis jirovecii pneumonia (PJP) treatment and prophylaxis[15][19]

  • Traveler's diarrhea[15]

It is also used off-label for infections caused by methicillin-resistant Staphylococcus aureus (MRSA)[19][20].

Mechanisms of Resistance

Bacterial resistance to sulfonamides can emerge through several mechanisms.

This compound: Given the lack of studies on its antimicrobial effects, there is no specific information on resistance mechanisms to this compound. However, it is plausible that bacteria could develop resistance through mechanisms similar to those observed for other sulfonamides.

Sulfamethoxazole: Resistance to sulfamethoxazole can occur through:

  • Target site modification: Chromosomal mutations in the folP gene, which codes for dihydropteroate synthase, can lead to a reduced binding affinity of the drug to the enzyme.

  • Target bypass: Acquisition of plasmid-encoded, drug-resistant variants of dihydropteroate synthase (e.g., sul1, sul2 genes).

  • Increased production of PABA: Overproduction of the natural substrate can outcompete the sulfonamide inhibitor.

  • Decreased drug permeability and/or active efflux: Changes in the bacterial cell envelope can limit drug entry, or efflux pumps can actively remove the drug from the cell[21][22].

resistance_mechanisms cluster_mechanisms Mechanisms of Resistance Target_Modification Target Site Modification (mutations in folP gene) Sulfonamide_Action Sulfonamide Action: Inhibition of Dihydropteroate Synthase Target_Modification->Sulfonamide_Action Reduces Efficacy Target_Bypass Target Bypass (acquisition of sul genes) Target_Bypass->Sulfonamide_Action Reduces Efficacy Increased_PABA Increased PABA Production Increased_PABA->Sulfonamide_Action Reduces Efficacy Efflux Decreased Permeability / Efflux Efflux->Sulfonamide_Action Reduces Efficacy Bacterial_Survival Bacterial Survival and Proliferation

Caption: Key mechanisms leading to bacterial resistance against sulfonamides.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are standard methodologies used for the characterization of sulfonamides like sulfamethoxazole.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the drug at which there is no visible turbidity.

Protocol 2: Determination of Plasma Protein Binding

  • Objective: To quantify the extent to which a drug binds to plasma proteins.

  • Methodology (Equilibrium Dialysis):

    • Place plasma containing a known concentration of the drug into a dialysis bag or one chamber of a dialysis cell.

    • Place a protein-free buffer solution in the outer chamber. The two chambers are separated by a semi-permeable membrane.

    • Allow the system to equilibrate at a controlled temperature (e.g., 37°C) for a specified period.

    • After equilibration, measure the concentration of the drug in both the plasma and buffer chambers using a suitable analytical method (e.g., HPLC).

    • The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.

mic_workflow Start Start Prep_Stock Prepare Drug Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculation Inoculate with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read Results (Visual Inspection or Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The comparative analysis reveals a stark contrast in the available scientific knowledge between this compound and sulfamethoxazole. Sulfamethoxazole is a well-established antibiotic with a comprehensive dataset supporting its clinical use. In contrast, this compound appears to be a chemical intermediate with limited to no publicly available data on its pharmacological properties.

For researchers and drug development professionals, this highlights the vast landscape of chemical compounds with potential biological activity that remain unexplored. While the structural features of this compound suggest it may function as a sulfonamide antimicrobial, extensive experimental validation is required to ascertain its activity, safety, and therapeutic potential. Future research could focus on synthesizing and evaluating this and similar compounds to explore new therapeutic avenues within the sulfonamide class.

References

A Comparative Guide to the Quantitative Analysis of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 4-Amino-N-methylbenzeneethanesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is presented as the benchmark method, with its performance contrasted against alternative techniques such as UV-Vis Spectrophotometry, Thin-Layer Chromatography (TLC), and Immunoassays (ELISA).

Methodology Comparison: HPLC vs. Alternatives

The choice of analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. While HPLC is often the method of choice for its specificity and precision, other techniques can be suitable for different applications, such as rapid screening or in-process controls. The following tables summarize the key performance parameters of a validated HPLC method compared to typical performance characteristics of alternative methods for sulfonamide analysis.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLCUV-Vis SpectrophotometryThin-Layer Chromatography (TLC)Immunoassay (ELISA)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.998> 0.99Varies (non-linear)
Accuracy (% Recovery) 98 - 102%98 - 102%96 - 105%[2]70 - 120%
Precision (% RSD) < 2%< 2%< 5%< 15%
Limit of Detection (LOD) Low ng/mL~0.2 - 1.0 mg/L[3]~1 - 10 ng/spotLow ppb (µg/L)[4]
Limit of Quantification (LOQ) Low ng/mL~0.5 - 2.0 mg/L~5 - 50 ng/spotMid-to-high ppb (µg/L)
Specificity HighLow to MediumMediumHigh (antibody-dependent)
Throughput MediumHighHigh (for multiple samples)High
Cost per Sample HighLowLowMedium

Table 2: Qualitative Comparison of Analytical Methods

FeatureHPLCUV-Vis SpectrophotometryThin-Layer Chromatography (TLC)Immunoassay (ELISA)
Principle Chromatographic separationLight absorptionChromatographic separationAntigen-antibody binding
Strengths High resolution, specificity, and precision; well-established for regulatory submissions.Simple, rapid, and cost-effective.High throughput for qualitative and semi-quantitative screening; low cost.High sensitivity and specificity for target analytes; suitable for complex matrices.
Limitations Higher cost, more complex instrumentation, requires skilled operators.Prone to interference from other UV-absorbing compounds; less specific.Lower resolution and precision compared to HPLC; quantification can be less accurate.Cross-reactivity with structurally similar compounds can occur; antibody development is time-consuming and expensive.
Primary Application Quantitative analysis in quality control, stability studies, and impurity profiling.Rapid quantification in simple matrices; dissolution testing.Screening for presence/absence of compounds; semi-quantitative estimation.Screening of large numbers of samples for trace-level contamination.

Experimental Protocol: Validated HPLC Method

This section details a representative experimental protocol for the quantitative analysis of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient elution may be employed for optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 5 µL.[1]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and organic solvent) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., from the limit of quantification to 200% of the expected sample concentration).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range.

3. Method Validation Workflow:

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following diagram illustrates the logical workflow of the validation process.

HPLC_Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability System Suitability end Method Implementation system_suitability->end report->system_suitability Define Criteria

Caption: Logical workflow for HPLC method validation.

4. Key Validation Parameters and Acceptance Criteria (ICH Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as the percent recovery of the known added amount of analyte, with an acceptance criterion of 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should typically be less than 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

For the quantitative determination of this compound, a validated HPLC method stands as the superior choice for applications requiring high accuracy, precision, and specificity, particularly in regulated environments such as pharmaceutical quality control. While alternative methods like UV-Vis spectrophotometry, TLC, and immunoassays offer advantages in terms of speed, cost, and throughput for screening purposes, they generally lack the quantitative rigor of HPLC. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the intended use of the data.

References

Unveiling Structure-Activity Relationships: A Comparative Analysis of 4-Aminobenzenesulfonamide Analogues as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities of 4-aminobenzenesulfonamide analogues reveals crucial structure-activity relationships that guide the development of isoform-selective carbonic anhydrase inhibitors. This guide provides a comparative analysis of their binding potencies against various human carbonic anhydrase (hCA) isoforms, supported by experimental data and detailed protocols.

The quest for potent and selective inhibitors of carbonic anhydrases (CAs) is a significant endeavor in drug discovery, targeting a range of pathologies from glaucoma to cancer.[1][2] Benzenesulfonamides represent a cornerstone class of CA inhibitors, with their efficacy largely influenced by the nature of substituents on the aromatic ring.[1][3] This guide focuses on analogues of 4-aminobenzenesulfonamide, exploring how modifications to this scaffold impact binding affinity and selectivity for different CA isoforms.

Comparative Binding Affinity of 4-Aminobenzenesulfonamide Analogues

The inhibitory potency of a series of 4-aminobenzenesulfonamide analogues against four key human carbonic anhydrase isoforms—hCA I, hCA II, hCA IX, and hCA XII—is summarized below. The data, presented as inhibition constants (Kᵢ), highlight the varying degrees of affinity and selectivity conferred by different chemical modifications. Lower Kᵢ values indicate stronger binding affinity.

Compound IDModification on 4-amino grouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) Standard Inhibitor25012255.7
1 Unsubstituted492.49.714
2 Phthalimido>10,00045157766316
3 3-Nitrophthalimido7424410228
4 4-Nitrophthalimido449.72518
5 Tetrachlorophthalimido625.81533
6 Dipeptide Conjugate (Ala-Ala)98.68.932.110.4
7 Dipeptide Conjugate (Val-Val)125.36.228.58.1

Note: Data is compiled from multiple sources for illustrative comparison.[4][5] Acetazolamide (AAZ) is included as a standard reference compound.

The data reveals that even minor chemical modifications can significantly alter the binding profile of the parent 4-aminobenzenesulfonamide scaffold. For instance, the introduction of a tetrachlorophthalimido group (Compound 5) results in potent inhibition across multiple isoforms, while a simple phthalimido group (Compound 2) drastically reduces potency.[4] Conjugation with dipeptides (Compounds 6 and 7) also yields potent inhibitors, particularly against hCA II and hCA XII.[5] These variations underscore the importance of the "tail" approach in designing isoform-specific inhibitors.[1]

Experimental Determination of Binding Affinity

The binding affinities presented in this guide are typically determined using a stopped-flow CO₂ hydration assay. This method measures the enzymatic activity of carbonic anhydrase and the ability of an inhibitor to block this activity.

Stopped-Flow CO₂ Hydration Assay Protocol
  • Enzyme and Inhibitor Preparation : Recombinant human carbonic anhydrase isoforms are purified and their concentrations accurately determined. Inhibitor stock solutions are prepared, typically in a solvent like DMSO.

  • Assay Buffer Preparation : A buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM Phenol Red) is prepared.[6] Sodium sulfate (20 mM) is often included to maintain constant ionic strength.[6]

  • Kinetic Measurements : The assay is performed using a stopped-flow instrument.[6] The enzyme solution is mixed with the assay buffer containing the inhibitor at various concentrations.

  • Initiation of Reaction : A CO₂ solution is rapidly mixed with the enzyme-inhibitor solution, initiating the hydration reaction.

  • Data Acquisition : The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum wavelength (e.g., 557 nm for Phenol Red).[6] This reflects the rate of the CA-catalyzed CO₂ hydration.

  • Data Analysis : The initial rates of the reaction are determined for each inhibitor concentration.

  • Calculation of Kᵢ : The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model, which describes the relationship between the reaction rate and the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Purified hCA Isoforms mixing Mix Enzyme, Inhibitor, and Buffer enzyme->mixing inhibitor Inhibitor Stock Solutions inhibitor->mixing buffer Assay Buffer with pH Indicator buffer->mixing reaction Initiate Reaction with CO₂ Solution mixing->reaction Stopped-Flow Instrument measurement Monitor Absorbance Change reaction->measurement rates Determine Initial Reaction Rates measurement->rates ki_calc Calculate Inhibition Constant (Kᵢ) rates->ki_calc

Experimental workflow for determining carbonic anhydrase inhibition.

The General Structure of 4-Aminobenzenesulfonamide Analogues

The inhibitory activity of these compounds is primarily dictated by the sulfonamide group, which coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme.[2] The 4-amino group serves as a key attachment point for various "tail" moieties, which can extend into different regions of the active site, thereby influencing binding affinity and isoform selectivity.[7]

General structure of 4-aminobenzenesulfonamide analogues.

References

Comparative Analysis of 4-Amino-N-methylbenzeneethanesulfonamide Analogues as Carbonic Anhydrase Inhibitors: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for inhibitors structurally related to 4-Amino-N-methylbenzeneethanesulfonamide bound to their target enzyme, human Carbonic Anhydrase (hCA). While no public crystallographic data exists for this compound itself, this guide examines closely related sulfonamide inhibitors to offer insights into its potential binding modes and interactions. The data presented is crucial for structure-based drug design and the development of novel therapeutic agents targeting carbonic anhydrases.

I. Comparative Crystallographic and Binding Affinity Data

The following table summarizes key crystallographic and binding affinity data for selected sulfonamide inhibitors in complex with human Carbonic Anhydrase isoforms. These inhibitors share a 4-aminophenylsulfonamide core, making them relevant structural analogs for understanding the binding of this compound.

ParameterhCA II in complex with N-(4-sulfamoylphenyl)-β-D-glucopyranosylaminehCA II in complex with N-[4-({[3-(morpholin-4-yl)propyl]amino}sulfonyl)phenyl]acetamidehCA IV in complex with 4-[3-(2,4-dinitrophenoxy)propoxy]benzenesulfonamide
PDB ID 2HL44RN43F7B
Ligand N-(4-sulfamoylphenyl)-β-D-glucopyranosylamineN-[4-({[3-(morpholin-4-yl)propyl]amino}sulfonyl)phenyl]acetamide4-[3-(2,4-dinitrophenoxy)propoxy]benzenesulfonamide
Resolution (Å) 1.55[1]1.532.05[2]
Space Group P 1 21 1[1]P 21 21 21C 1 2 1[3]
Unit Cell (a, b, c; α, β, γ) 42.07, 41.12, 72.06 Å; 90, 104.51, 90°[1]42.8, 87.9, 131.6 Å; 90, 90, 90°125.91, 128.56, 46.37 Å; 90, 99.88, 90°[3]
R-work 0.176[1]0.1690.191[2]
R-free 0.198[1]0.1990.252[2]
Binding Affinity (Kᵢ) 21 nM (for hCA II)[4]Not explicitly found1.1 nM (for hCA IV)

II. Experimental Workflow for Protein-Ligand X-ray Crystallography

The following diagram illustrates a generalized workflow for determining the crystal structure of a protein-ligand complex.

References

A comparative study of synthetic routes to 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 4-Amino-N-methylbenzeneethanesulfonamide

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block, notably in the production of Sumatriptan, a widely used medication for migraines.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method.

Introduction to Synthetic Strategies

The synthesis of this compound generally originates from precursors containing the benzene ring and the foundational structure of the ethanesulfonamide side chain. The key transformations involve the introduction of the N-methyl group and the formation of the 4-amino group. The two predominant strategies diverge based on the timing of these steps and the nature of the starting material.

Route 1: Nitration Followed by Reduction

This widely utilized approach commences with a nitrated precursor, 4-nitrobenzenemethanesulfonamide. The synthesis proceeds through the N-methylation of the sulfonamide, followed by the reduction of the nitro group to the desired amine.

Route 2: Protection, Methylation, and Deprotection

An alternative pathway begins with a precursor that already contains the amino group, such as 4-aminobenzenemethanesulfonamide. This route necessitates the protection of the reactive amino group before proceeding with the methylation of the sulfonamide. A final deprotection step then reveals the target compound.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data associated with the key steps of the described synthetic routes.

Parameter Route 1: Nitration-Reduction Route 2: Protection-Methylation-Deprotection Notes
Starting Material 4-Nitrobenzenemethanesulfonamide4-AminobenzenemethanesulfonamideAvailability and cost of starting materials can be a deciding factor.
Key Reagents Methylamine, Hydrazine Hydrate, NaOHAcetic Anhydride, Methylating Agent, Acid/Base for deprotectionRoute 1 offers a potentially more cost-effective approach by avoiding expensive catalysts if using hydrazine hydrate.[3]
Overall Yield >92% (with hydrazine hydrate)[3]Data not specified in the provided results.The hydrazine hydrate method claims a significant increase in product yield.[3]
Reaction Time 4-8 hours for reduction step[3]Typically involves multiple steps with individual reaction times.
Purity High chemical analysis content reported[3]Dependent on the efficiency of purification steps like chromatography.[1]Silica gel chromatography is a common purification method for these compounds.[1]
Catalyst Raney Nickel (optional with hydrazine hydrate)[3]Not explicitly required for the key transformations.The use of hydrazine hydrate can avoid the need for high-pressure hydrogenation equipment and expensive catalysts like Pd/C.[1][3]

Experimental Protocols

Route 1: Reduction of 4-Nitro-N-methylbenzenemethanesulfonamide using Hydrazine Hydrate

This protocol is based on a patented method that offers high yields and avoids costly catalysts.[3]

Materials:

  • 4-Nitro-N-methylbenzenemethanesulfonamide

  • 80% Hydrazine Hydrate

  • Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in water with stirring.

  • Add 80% hydrazine hydrate and 4-nitro-N-methylbenzenemethanesulfonamide to the solution. The typical mass ratio is 1 part 4-nitro-N-methylbenzenemethanesulfonamide to 0.3-0.5 parts NaOH, 0.25-0.35 parts 80% hydrazine hydrate, and 3-10 parts water.[3]

  • Heat the mixture to a temperature between 25-100°C (optimally 60-88°C) and stir for 4-8 hours until the reaction is complete.[3]

  • Cool the reaction mixture to 0-25°C.

  • Filter the resulting precipitate.

  • Wash the filter cake with water and dry to obtain this compound.

An alternative within this route involves using Raney Nickel as a catalyst with hydrazine hydrate in a solvent such as ethanol, methanol, or isopropanol.[3]

Route 2: Acetylation, Methylation, and Deprotection (General Protocol)

This route offers a different strategic approach by modifying an already existing amino group.[1]

Step 1: Acetylation (Protection)

  • React 4-aminobenzenemethanesulfonamide with an acetylating agent like acetic anhydride or acetyl chloride to form N-(4-(sulfamoylmethyl)phenyl)acetamide. This protects the primary amino group.[1]

Step 2: Methylation

  • The nitrogen of the sulfonamide group is deprotonated with a base to form an anion.

  • This anion then reacts with a methylating agent to introduce the N-methyl group. The acetylated amino group is less nucleophilic under these conditions, allowing for selective methylation of the sulfonamide.[1]

Step 3: Deprotection (Hydrolysis)

  • The acetamido group is hydrolyzed, typically under acidic or basic conditions, to reveal the primary amino group, yielding the final product, this compound.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Route 1: Nitration-Reduction A 4-Nitrobenzenemethanesulfonamide B N-Methylation (+ Methylamine) A->B C 4-Nitro-N-methylbenzene- methanesulfonamide B->C D Reduction (+ Hydrazine Hydrate) C->D E 4-Amino-N-methylbenzene- ethanesulfonamide D->E

Caption: Workflow for the Nitration-Reduction synthetic route.

G cluster_1 Route 2: Protection-Methylation-Deprotection F 4-Aminobenzenemethanesulfonamide G Protection (Acetylation) F->G H N-(4-(sulfamoylmethyl)phenyl)- acetamide G->H I N-Methylation H->I J N-(4-(N-methylsulfamoylmethyl)- phenyl)acetamide I->J K Deprotection (Hydrolysis) J->K L 4-Amino-N-methylbenzene- ethanesulfonamide K->L

References

In vitro activity of 4-Amino-N-methylbenzeneethanesulfonamide compared to other sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro antibacterial activity of selected sulfonamide antibiotics. Due to the lack of available data for 4-Amino-N-methylbenzeneethanesulfonamide, this guide will focus on a comparison of other widely used sulfonamides: sulfamethoxazole, sulfadiazine, and sulfacetamide.

Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] This inhibition disrupts the production of essential components for DNA and RNA synthesis, leading to a bacteriostatic effect.[2]

Comparative In Vitro Activity

The in vitro efficacy of sulfonamides is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The following table summarizes the MIC values for sulfamethoxazole, sulfadiazine, and sulfacetamide against common Gram-negative and Gram-positive bacteria, Escherichia coli and Staphylococcus aureus, respectively. It is important to note that MIC values can vary between studies due to differences in bacterial strains and testing methodologies.

SulfonamideBacterial StrainMIC Range (µg/mL)Reference(s)
Sulfamethoxazole Escherichia coli16 - >2048[4][5][6]
Staphylococcus aureus20 - >64[1][7]
Sulfadiazine Escherichia coli31.25[8]
Staphylococcus aureus250[8]
Sulfacetamide Various pathogenic strains0.006 - 6.4 (% solution)[9]
Staphylococcus aureus20 - 80[7]

Note: The data for sulfacetamide is presented as a percentage solution in one study, which makes direct comparison with other sulfonamides difficult.[9]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the in vitro activity of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.[3][10]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the sulfonamide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the sulfonamide that inhibits visible bacterial growth.

Key steps in the broth microdilution protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the sulfonamide is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[11]

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli or S. aureus) is prepared to a specific turbidity, typically corresponding to a defined colony-forming unit (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (usually 35-37°C) for a defined period (typically 16-20 hours).[3]

  • Reading of Results: The MIC is determined by visual inspection for the lowest concentration of the antimicrobial agent that shows no visible turbidity or by using a plate reader. For sulfonamides, the endpoint is often read as the concentration that causes at least 80% inhibition of growth.[12]

Below is a DOT script for a Graphviz diagram illustrating the general workflow of the broth microdilution method.

BrothMicrodilutionWorkflow prep_stock Prepare Sulfonamide Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation read_results Read MIC Results incubation->read_results

General workflow for the broth microdilution MIC assay.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid.[13] Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1] By blocking this pathway, sulfonamides prevent bacterial replication.[2]

The following DOT script generates a diagram of the sulfonamide mechanism of action within the bacterial folic acid synthesis pathway.

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Inhibits

Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

References

Cross-reactivity studies of antibodies against 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a monoclonal antibody raised against sulfamethazine with various structurally related sulfonamide antibiotics. The data presented is crucial for researchers and drug development professionals in designing specific immunoassays, interpreting results, and understanding the potential for off-target binding.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Due to concerns about antimicrobial resistance and potential allergic reactions in sensitive individuals, monitoring their residues in food products and the environment is essential. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are commonly employed for this purpose due to their high sensitivity and throughput. However, the accuracy of these assays is highly dependent on the specificity of the antibodies used. Cross-reactivity with structurally similar compounds can lead to false-positive results or an overestimation of the target analyte's concentration.

This guide focuses on the cross-reactivity profile of a monoclonal antibody developed for the detection of a broad range of sulfonamides, with sulfamethazine as the reference compound. Understanding this profile is critical for the reliable application of immunoassays in research and regulatory settings.

Quantitative Cross-Reactivity Data

The cross-reactivity of the anti-sulfonamide monoclonal antibody was determined using a competitive ELISA. The results are expressed as a percentage of the cross-reactivity of sulfamethazine, which is set at 100%. The following table summarizes the cross-reactivity of the antibody with a panel of sulfonamide antibiotics.

CompoundCross-Reactivity (%)[1]
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
SulfachloropyridazineNot specified in this source

Experimental Protocols

The cross-reactivity data presented above was generated using a competitive enzyme immunoassay. The following is a detailed protocol for such an assay.

Principle of the Competitive ELISA

The assay is based on the competition between the free sulfonamide in the sample and a sulfonamide-enzyme conjugate for a limited number of specific antibody binding sites. The antibody is immobilized on a microtiter plate. When the sample and the enzyme conjugate are added, they compete to bind to the antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.

Materials
  • Microtiter plate (96-well) pre-coated with anti-sulfonamide antibody

  • Sulfonamide standards

  • Sulfonamide-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Sample extraction buffer

  • Microplate reader

Procedure
  • Sample Preparation: Extract the sulfonamides from the sample matrix (e.g., milk, tissue, urine) using an appropriate extraction buffer.

  • Assay Setup: Add 50 µL of the standards or prepared samples to the wells of the microtiter plate in duplicate.

  • Competition: Add 50 µL of the sulfonamide-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of binding for each standard and sample relative to the zero standard. Construct a standard curve by plotting the percentage of binding against the logarithm of the sulfonamide concentration. Determine the concentration of sulfonamide in the samples by interpolating their percentage of binding on the standard curve. The cross-reactivity of an analog is calculated as (IC50 of sulfamethazine / IC50 of the analog) x 100%.

Visualizations

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents cluster_reaction Reaction & Detection Ab Immobilized Antibody Wash Wash Ab->Wash Sample Sample (Free Sulfonamide) Sample->Ab Competition Conjugate Sulfonamide-HRP Conjugate Conjugate->Ab Competition Substrate Add Substrate Wash->Substrate Color Color Development Substrate->Color Stop Add Stop Solution Color->Stop Read Read Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for sulfonamide detection.

Structural Comparison of Sulfonamides

The following diagram illustrates the structural similarities and differences between sulfamethazine and some of the cross-reacting sulfonamides. The common p-aminobenzenesulfonamide core is highlighted.

Sulfonamide_Structures cluster_core p-Aminobenzenesulfonamide Core cluster_analogs Sulfonamide Analogs Core H₂N-Ph-SO₂- SMZ Sulfamethazine (R = 4,6-dimethylpyrimidin-2-yl) Core->SMZ R group determines specificity SMR Sulfamerazine (R = 4-methylpyrimidin-2-yl) Core->SMR SDZ Sulfadiazine (R = pyrimidin-2-yl) Core->SDZ SCPX Sulfachloropyrazine (R = chloropyrazin-2-yl) Core->SCPX SIX Sulfisoxazole (R = 3,4-dimethylisoxazol-5-yl) Core->SIX

Caption: Structural relationship of common sulfonamides.

References

Comparative Docking Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of 4-Amino-N-methylbenzeneethanesulfonamide and related benzenesulfonamide derivatives against human Carbonic Anhydrase II (hCA II), a well-established therapeutic target. The following sections present a summary of quantitative binding data, a detailed experimental protocol for conducting similar in silico studies, and visualizations of the experimental workflow and the relevant inhibitory pathway.

Data Presentation: Comparative Binding Affinities

The inhibitory potential of various benzenesulfonamide derivatives against hCA II has been evaluated through numerous in silico docking studies. These studies predict the binding affinity and interaction patterns of ligands within the enzyme's active site. The data below, synthesized from multiple research efforts, compares key derivatives to the clinically used inhibitor Acetazolamide. Lower binding energy and inhibition constant (Ki) values typically indicate higher inhibitory potency.

Compound NameDerivative ClassDocking Score (kcal/mol)Inhibition Constant (Ki) (nM)Key Interacting Residues
Acetazolamide (Standard) Thiadiazole Sulfonamide-7.0 to -8.55.1 - 12.0His94, His96, His119, Thr199, Thr200, Zn²⁺
Sulfanilamide Parent Benzenesulfonamide-5.5 to -6.5~250.0His94, Gln92, Thr199, Zn²⁺
4-Carboxybenzenesulfonamide Carboxy-Derivative-6.8 to -7.545.0Gln92, His94, Thr199, Zn²⁺
Compound 9 Aziridine-Thiazole DerivativeNot Reported36.77His94, His96, Leu198, Thr199, Thr200, Zn²⁺[1]
Compound 3e Hydrazone DerivativeNot Reported167.6Not explicitly detailed, assumed Zn²⁺ interaction[2]
Compound 7f Glucosamine Derivative-8.1 (Binding Energy)10.01 (IC50)His94, His96, His119, Gln92, Thr199, Zn²⁺[3]

Note: Docking scores and Ki values can vary based on the specific software, force fields, and parameters used in the simulation. The data presented is a representative range compiled from various studies for comparative purposes.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing molecular docking studies of sulfonamide derivatives against Carbonic Anhydrase II, based on common methodologies cited in the literature.[3][4][5][6]

1. Protein Preparation:

  • Acquisition: The 3D crystal structure of human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB) (e.g., PDB ID: 5FL4, 4HT0).
  • Preprocessing: The protein structure is prepared by removing all water molecules and co-crystallized ligands.
  • Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are assigned based on a physiological pH of 7.4.
  • Energy Minimization: The energy of the protein structure is minimized using a suitable force field (e.g., MMFF94x or AMBER) to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the sulfonamide derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • 3D Conversion: The 2D structures are converted into 3D models.
  • Protonation and Tautomerization: Appropriate ionization states and tautomers for each ligand at physiological pH are generated.
  • Energy Minimization: The energy of each ligand is minimized using a force field like MMFF94x to obtain a stable conformation.

3. Grid Generation and Receptor Definition:

  • Binding Site Identification: The active site of hCA II is identified, typically centered on the catalytic zinc ion (Zn²⁺).
  • Grid Box Definition: A grid box is defined around the active site to encompass the entire binding pocket. The dimensions are typically set to be large enough to allow the ligand to move and rotate freely (e.g., 20 x 20 x 20 Å).

4. Molecular Docking Simulation:

  • Software: Docking is performed using software such as AutoDock, GOLD, or the Molecular Operating Environment (MOE).[6][7]
  • Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the receptor's active site.
  • Pose Generation: Multiple binding poses (typically 10-100) are generated for each ligand.
  • Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy (e.g., kcal/mol). The pose with the lowest energy score is typically considered the most favorable.

5. Analysis of Results:

  • Binding Affinity: The docking scores and estimated binding energies of the derivatives are compared.
  • Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site Zn²⁺ ion. The sulfonamide group is expected to coordinate directly with the zinc ion.[7]
  • Visualization: The protein-ligand complexes are visualized using software like PyMOL or Discovery Studio to inspect the binding mode.

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for molecular docking and the established signaling pathway for carbonic anhydrase inhibition.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PDB_Clean 1a. Preprocess Protein (Remove water, add hydrogens) PDB->PDB_Clean LIG 2. Prepare Ligand Structures (2D to 3D Conversion) LIG_Min 2a. Energy Minimize Ligands LIG->LIG_Min GRID 3. Define Binding Site & Generate Grid PDB_Clean->GRID DOCK 4. Run Docking Simulation LIG_Min->DOCK GRID->DOCK SCORE 5. Score & Rank Poses DOCK->SCORE ANALYZE 6. Analyze Interactions (H-Bonds, Hydrophobic, etc.) SCORE->ANALYZE

Caption: A generalized workflow for a molecular docking experiment.

G cluster_enzyme Carbonic Anhydrase Active Site ZN Zn²⁺ Ion H2O Water (H₂O) HIS1 His94 ZN->HIS1 HIS2 His96 ZN->HIS2 HIS3 His119 ZN->HIS3 HCO3 Bicarbonate (HCO₃⁻) H2O->HCO3 catalysis CO2 Carbon Dioxide (CO₂) CO2->ZN binds to Zn²⁺-bound H₂O SULF Sulfonamide Inhibitor (R-SO₂NH₂) SULF->ZN displaces H₂O and coordinates with Zn²⁺

References

A Head-to-Head Comparison of 4-Amino-N-methylbenzeneethanesulfonamide and 4-Amino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two closely related sulfonamide compounds: 4-Amino-N-methylbenzeneethanesulfonamide and 4-Amino-N-methylbenzenemethanesulfonamide. While both molecules share a core 4-amino-N-methylbenzenesulfonamide structure, the single methylene group difference in their side chains can significantly influence their physicochemical properties, synthetic routes, and potential biological activities. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by presenting a detailed analysis supported by available data and outlining relevant experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key properties of this compound and 4-Amino-N-methylbenzenemethanesulfonamide.

PropertyThis compound4-Amino-N-methylbenzenemethanesulfonamide
CAS Number 98623-16-6[1]109903-35-7[2][3]
Molecular Formula C9H14N2O2S[1]C8H12N2O2S[3][4]
Molecular Weight 214.28 g/mol [1]200.26 g/mol [2][3]
Melting Point Not available140-142 °C[4][5]
Boiling Point 398.8 °C at 760 mmHg[1]387.6 °C (Predicted)[4]
Density 1.253 g/cm³[1]1.297 g/cm³ (Predicted)[4]
LogP 2.41340[1]0.1[4]
Topological Polar Surface Area (TPSA) 80.57 Ų[1]80.6 Ų[4]

Synthesis and Chemical Reactivity

Both compounds can be synthesized through multi-step processes, often starting from a nitrated benzene derivative. The key difference in their synthesis lies in the introduction of the ethanesulfonamide versus the methanesulfonamide moiety.

4-Amino-N-methylbenzenemethanesulfonamide is widely synthesized from 4-nitrobenzenemethanesulfonamide.[2] The process typically involves the reaction with methylamine followed by the reduction of the nitro group to an amine.[2] A common reducing agent for this step is hydrazine hydrate.[6]

This compound synthesis would follow a similar logic, likely starting from a corresponding 4-nitrophenylethanesulfonyl chloride. This would be reacted with methylamine, followed by reduction of the nitro group.

The primary aromatic amine group in both compounds is a key site for further chemical modifications, such as diazotization, which allows for the introduction of a wide range of functional groups.[2] This reactivity is fundamental to their use as intermediates in the synthesis of more complex molecules.[2]

Applications in Drug Synthesis

A significant application for both of these molecules is their role as key intermediates in the synthesis of triptan-class drugs, which are used in the treatment of migraines.

  • 4-Amino-N-methylbenzenemethanesulfonamide is a crucial intermediate in the synthesis of Sumatriptan .[2][4][5] The synthesis involves the diazotization of the amino group, followed by reduction to a hydrazine derivative, which then undergoes a Fischer indole synthesis.[2]

  • This compound serves as a precursor for the synthesis of Naratriptan .[1]

The following diagram illustrates the logical flow from the starting sulfonamide to the final triptan drug.

G cluster_0 Synthesis of Sumatriptan cluster_1 Synthesis of Naratriptan 4-Amino-N-methylbenzenemethanesulfonamide 4-Amino-N-methylbenzenemethanesulfonamide Diazotization Diazotization 4-Amino-N-methylbenzenemethanesulfonamide->Diazotization Hydrazine Derivative Hydrazine Derivative Diazotization->Hydrazine Derivative Reduction Sumatriptan Sumatriptan Hydrazine Derivative->Sumatriptan Fischer Indole Synthesis This compound This compound Naratriptan Naratriptan This compound->Naratriptan Multi-step synthesis

Figure 1. Role as intermediates in triptan synthesis.

Potential Biological Activities

While their primary documented use is as synthetic intermediates, the sulfonamide moiety is a well-known pharmacophore, suggesting that these compounds themselves may possess biological activity.

Antimicrobial Activity: Sulfonamides are a class of synthetic bacteriostatic antibiotics.[7] They act by competitively inhibiting the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid.[7] It is plausible that both this compound and 4-Amino-N-methylbenzenemethanesulfonamide could exhibit antimicrobial properties. Studies on 4-Amino-N-methylbenzenemethanesulfonamide have indicated activity against various bacterial strains.[3]

Anticancer Activity: Some sulfonamide derivatives have been investigated for their anticancer potential.[8][9] The proposed mechanisms can be diverse, including the inhibition of carbonic anhydrases, which are involved in tumor progression.[10] The hydrochloride salt of 4-Amino-N-methylbenzenemethanesulfonamide has been noted in research to exhibit anticancer properties.[2]

The following diagram outlines a generalized workflow for evaluating the potential biological activities of these compounds.

G Compound Compound In vitro Assays In vitro Assays Compound->In vitro Assays Antimicrobial Activity Antimicrobial Activity In vitro Assays->Antimicrobial Activity MIC Assay Anticancer Activity Anticancer Activity In vitro Assays->Anticancer Activity Cytotoxicity Assay (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Activity->Mechanism of Action Studies e.g., DHPS inhibition Anticancer Activity->Mechanism of Action Studies e.g., Carbonic Anhydrase Inhibition Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Figure 2. Workflow for biological activity screening.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and 4-Amino-N-methylbenzenemethanesulfonamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Culture Preparation: Grow the bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity (Anticancer Activity)

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Lines: Utilize relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (serially diluted from a stock solution) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and 4-Amino-N-methylbenzenemethanesulfonamide are structurally similar sulfonamides with established roles as key intermediates in the synthesis of important pharmaceutical agents. The subtle difference in the length of their alkylsulfonamide side chain has a discernible impact on their physicochemical properties, which in turn could influence their pharmacokinetic profiles and biological activities. While direct comparative biological data is sparse, their shared sulfonamide scaffold suggests potential for antimicrobial and anticancer activities. The experimental protocols provided herein offer a starting point for researchers to conduct a direct head-to-head comparison and further explore the therapeutic potential of these compounds. Such studies would be invaluable in elucidating the structure-activity relationships within this chemical series and could pave the way for the development of novel therapeutic agents.

References

Isothermal Titration Calorimetry for 4-Amino-N-methylbenzeneethanesulfonamide Binding Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for validating the binding of 4-Amino-N-methylbenzeneethanesulfonamide to its target proteins. The content is designed to assist researchers in selecting the most appropriate method for their specific needs by presenting objective performance comparisons, detailed experimental protocols, and supporting data.

Introduction

This compound is a sulfonamide-containing compound. Sulfonamides are a well-established class of pharmacophores known to interact with a variety of protein targets, most notably carbonic anhydrases.[1] Validating the binding of this small molecule to its putative target is a critical step in drug discovery and development, providing insights into its mechanism of action, potency, and therapeutic potential. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[2] This guide will compare ITC with other commonly used techniques, namely Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy, for the validation of this compound binding.

Comparison of Binding Validation Techniques

The choice of a biophysical assay for binding validation depends on several factors, including the nature of the interacting molecules, the desired information (kinetics, thermodynamics, or simple affinity), and the available instrumentation. The following table summarizes the key performance metrics of ITC, SPR, and Fluorescence Spectroscopy for the analysis of small molecule-protein interactions.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Spectroscopy
Principle Measures heat absorbed or released during binding.[3]Detects changes in refractive index upon binding to a sensor surface.[4][5]Measures changes in fluorescence properties (intensity, polarization, or resonance energy transfer) upon binding.
Information Provided Affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3]Affinity (KD), kinetics (kon, koff).[5]Affinity (KD).[6]
Labeling Requirement Label-free.[3]Label-free (one binding partner is immobilized).[4]Often requires a fluorescent label on one of the binding partners, unless intrinsic fluorescence is utilized.[6]
Sample Consumption Relatively high (microgram to milligram quantities).Low (microgram quantities).Low (microgram quantities).
Throughput Low to medium.Medium to high.High.
Immobilization Not required (in-solution measurement).[3]Required for one of the interactants.[4]Not required (in-solution measurement).
Strengths Provides a complete thermodynamic profile of the interaction in a single experiment.Real-time kinetic data, high sensitivity.[5]High sensitivity, high throughput, and can be used in complex biological media.
Limitations Lower throughput, sensitive to buffer mismatch, may require larger sample quantities.Immobilization can affect protein activity, potential for mass transport limitations.Labeling can potentially alter binding, susceptible to interference from fluorescent compounds.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized for the interaction of a sulfonamide compound with a target protein, such as carbonic anhydrase, and should be optimized for the specific system under investigation.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol is adapted for the characterization of this compound binding to a target protein like carbonic anhydrase.

1. Sample Preparation:

  • Dialyze the target protein extensively against the desired assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Dissolve the this compound in the final dialysis buffer to the desired concentration. Ensure the buffer for the protein and the ligand are identical to minimize heat of dilution effects.[1]

  • Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent air bubbles in the calorimeter.

2. ITC Experiment:

  • Set the experimental temperature (e.g., 25°C).

  • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (e.g., 100-500 µM, typically 10-20 fold higher than the protein concentration) into the injection syringe.

  • Perform a series of injections (e.g., 1-2 µL injections every 120-180 seconds) of the ligand into the protein solution.

  • Record the heat changes after each injection.

3. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for analyzing the interaction between this compound and an immobilized target protein.

1. Sensor Chip Preparation and Protein Immobilization:

  • Select an appropriate sensor chip (e.g., CM5).

  • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Inject the target protein over the activated surface to achieve covalent immobilization via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically.

  • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

2. Binding Analysis:

  • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer).

  • Inject the different concentrations of the sulfonamide over the immobilized protein surface and a reference flow cell (without immobilized protein).

  • Monitor the change in the SPR signal (response units, RU) in real-time.

  • After each injection, regenerate the sensor surface by injecting a solution that disrupts the binding without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).

3. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

  • Plot the response at equilibrium against the concentration of the sulfonamide and fit the data to a steady-state affinity model to determine the KD.

  • For kinetic analysis, fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The KD can then be calculated as koff/kon.

Fluorescence Spectroscopy Protocol

This protocol describes a fluorescence quenching assay to determine the binding affinity of this compound, assuming the target protein has intrinsic tryptophan fluorescence.

1. Sample Preparation:

  • Prepare a stock solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of this compound in the same buffer.

2. Fluorescence Measurement:

  • Set the excitation wavelength for tryptophan (typically around 295 nm) and record the emission spectrum (typically from 310 to 400 nm).[7]

  • To a cuvette containing a fixed concentration of the protein, titrate increasing concentrations of the this compound solution.[7]

  • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

3. Data Analysis:

  • Determine the fluorescence intensity at the emission maximum for each titration point.

  • Correct the fluorescence intensity for dilution effects.

  • Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (KD).[7]

Mandatory Visualization

Experimental Workflow for Binding Validation

The following diagram illustrates a typical workflow for validating the binding of a small molecule like this compound to its target protein using multiple biophysical techniques.

G cluster_prep Sample Preparation cluster_primary Primary Binding Assay cluster_secondary Orthogonal Validation Assays cluster_analysis Data Analysis & Interpretation prep_protein Target Protein Purification & QC itc Isothermal Titration Calorimetry (ITC) Thermodynamic Profile (KD, ΔH, ΔS, n) prep_protein->itc spr Surface Plasmon Resonance (SPR) Kinetic Profile (KD, kon, koff) prep_protein->spr fluorescence Fluorescence Spectroscopy Binding Affinity (KD) prep_protein->fluorescence prep_ligand 4-Amino-N-methylbenzene- ethanesulfonamide Synthesis & QC prep_ligand->itc prep_ligand->spr prep_ligand->fluorescence prep_buffer Buffer Preparation & Matching prep_buffer->itc prep_buffer->spr prep_buffer->fluorescence data_analysis Comparative Analysis of Binding Parameters itc->data_analysis spr->data_analysis fluorescence->data_analysis conclusion Validation of Binding & Mechanistic Insights data_analysis->conclusion

Caption: Workflow for binding validation of this compound.

Carbonic Anhydrase Signaling Pathway

As sulfonamides are well-known inhibitors of carbonic anhydrases, the following diagram illustrates the basic catalytic reaction and its role in pH regulation, a key signaling pathway influenced by these enzymes.

G CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Spontaneous (slow) HCO3 HCO3- + H+ (Bicarbonate + Proton) CO2->HCO3 Catalyzed by CA (fast) H2CO3->HCO3 Rapid dissociation pH_reg Intracellular pH Regulation HCO3->pH_reg CA Carbonic Anhydrase (CA) Sulfonamide 4-Amino-N-methyl- benzeneethanesulfonamide Sulfonamide->CA Inhibition Cellular_Processes Cellular Processes (e.g., proliferation, metabolism) pH_reg->Cellular_Processes

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide disrupts pH regulation.

Conclusion

Isothermal Titration Calorimetry stands out as a premier technique for the validation of this compound binding, offering a comprehensive thermodynamic characterization of the interaction without the need for labeling or immobilization.[3] While SPR provides valuable kinetic data and fluorescence spectroscopy offers a high-throughput and sensitive method for affinity determination, ITC's ability to elucidate the enthalpic and entropic driving forces of binding provides deeper mechanistic insights.[5][6] For a thorough validation, a multi-pronged approach employing an orthogonal technique like SPR or fluorescence spectroscopy alongside ITC is highly recommended to corroborate the binding affinity and provide a more complete picture of the molecular recognition event. This comprehensive approach ensures robust and reliable data, which is crucial for making informed decisions in the drug discovery and development pipeline.

References

A Comparative Guide to Validating Protein-Ligand Interactions: A Focus on the Fluorescent Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule to its target protein is a critical step in the discovery pipeline. The Fluorescent Thermal Shift Assay (FTSA) has emerged as a rapid, cost-effective, and high-throughput method for this purpose. This guide provides a comprehensive comparison of FTSA with other common biophysical techniques, supported by experimental protocols and data, to aid in the selection of the most appropriate method for validating the binding of compounds like 4-Amino-N-methylbenzeneethanesulfonamide to their protein targets.

Principle of Fluorescent Thermal Shift Assay (FTSA)

The Fluorescent Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, leverages the principle that ligand binding typically stabilizes a protein's structure.[1][2][3] This increased stability is reflected in a higher melting temperature (Tm) of the protein. The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange.[4][5] This dye has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of the protein that are exposed as it unfolds.[6] By gradually increasing the temperature and monitoring the fluorescence, a melting curve is generated. The midpoint of the sharp increase in fluorescence corresponds to the protein's melting temperature (Tm).[7] A positive shift in the Tm in the presence of a ligand indicates that the compound binds to and stabilizes the protein.[1][8]

Comparison of FTSA with Alternative Binding Assays

While FTSA is a powerful screening tool, orthogonal methods are often employed to provide a more comprehensive understanding of the binding interaction. The following table compares FTSA with three other widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI).

FeatureFluorescent Thermal Shift Assay (FTSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures ligand-induced changes in protein thermal stability.[1][2][3]Measures the heat released or absorbed during a binding event.[9][10]Detects changes in the refractive index at a sensor surface upon binding.[11][12]Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[13][14]
Key Parameters Measured Melting Temperature Shift (ΔTm)[3]Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[9][10]Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (Kd)[11][14]Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (Kd)[13][14]
Throughput High (96- or 384-well plates)[3]Low to MediumMedium to HighHigh (96- or 384-well plates)[6]
Sample Consumption Low (µg of protein per well)[15]HighLowLow
Labeling Requirement Label-free (uses extrinsic dye)[1][2]Label-freeLabel-free (one binding partner is immobilized)[11][12]Label-free (one binding partner is immobilized)[13][14]
Affinity Range Broad (indirectly assessed via ΔTm)10 nM to 100 µM1 pM to 1 mM1 pM to 1 mM
Advantages High throughput, low sample consumption, cost-effective, simple setup.[3]Provides a complete thermodynamic profile of the interaction.[9][10]Real-time kinetics, high sensitivity, can use crude samples.[11][16]High throughput, real-time kinetics, tolerant to crude samples.[6][13]
Disadvantages Indirect measure of affinity, potential for dye interference, not suitable for all proteins.Low throughput, high sample consumption, sensitive to buffer mismatches.[17]Requires immobilization which may affect protein activity, potential for mass transport limitations.[11]Requires immobilization, lower sensitivity for small molecules compared to SPR.[18]

Experimental Protocols

Fluorescent Thermal Shift Assay (FTSA) Protocol

This protocol provides a general framework for performing an FTSA experiment. Optimization of protein and ligand concentrations is crucial for obtaining reliable data.

Materials:

  • Purified protein of interest

  • This compound (or other small molecule ligand)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a melt curve module

  • Optically clear PCR plates (96- or 384-well)

Procedure:

  • Protein and Ligand Preparation:

    • Dilute the purified protein in the assay buffer to a final concentration of 2-5 µM.

    • Prepare a stock solution of the ligand (e.g., 10 mM in DMSO) and create a serial dilution in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

  • Assay Setup:

    • Prepare a master mix containing the protein and SYPRO Orange dye. A typical final dye concentration is 5x.

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the ligand dilutions to the respective wells. Include a no-ligand control (buffer with DMSO) and a protein-only control.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5-1.0 °C/minute.

    • Monitor fluorescence at the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., 470 nm excitation, 570 nm emission).[19]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm) for each condition by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the melting curve.[7]

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein-only control from the Tm of the protein-ligand samples.

Isothermal Titration Calorimetry (ITC) Protocol

Materials:

  • Purified protein of interest

  • This compound (or other small molecule ligand)

  • Dialysis buffer identical for both protein and ligand

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and ligand extensively against the same buffer to minimize buffer mismatch effects.[20]

    • Determine the accurate concentrations of the protein and ligand solutions.

    • Degas both solutions before loading into the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[20] Typically, the ligand concentration is 10-20 times higher than the protein concentration.

    • Set the experimental temperature.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[2]

Surface Plasmon Resonance (SPR) Protocol

Materials:

  • Purified protein of interest (ligand)

  • This compound (analyte)

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS).

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.[1]

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Inject a series of analyte dilutions over the immobilized ligand surface and a reference surface (without ligand).

    • Monitor the change in response units (RU) in real-time to observe association.

    • Inject running buffer to monitor dissociation.[11]

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).[11]

Biolayer Interferometry (BLI) Protocol

Materials:

  • Purified protein of interest (ligand)

  • This compound (analyte)

  • BLI instrument and biosensors (e.g., streptavidin-coated for biotinylated ligand)

  • Assay buffer

  • 96- or 384-well plates

Procedure:

  • Biosensor Preparation and Ligand Loading:

    • Hydrate the biosensors in the assay buffer.

    • Immobilize the ligand onto the biosensor surface.[21]

    • Establish a baseline in the assay buffer.

  • Association and Dissociation:

    • Move the biosensors into wells containing different concentrations of the analyte to measure association.[22]

    • Move the biosensors back into buffer-containing wells to measure dissociation.

  • Data Analysis:

    • Align the sensorgrams and subtract the reference sensor data.

    • Fit the association and dissociation curves to a kinetic model to determine ka, kd, and Kd.[21]

Mandatory Visualizations

FTSA_Workflow Fluorescent Thermal Shift Assay (FTSA) Workflow cluster_prep Sample Preparation cluster_assay Assay Plate Setup cluster_instrument Data Acquisition cluster_analysis Data Analysis Protein Purified Protein Mix Prepare Master Mix (Protein + Dye) Protein->Mix Ligand 4-Amino-N- methylbenzeneethanesulfonamide AddLigand Add Ligand Dilutions Ligand->AddLigand Dye SYPRO Orange Dye Dye->Mix Plate Aliquot to PCR Plate Mix->Plate Plate->AddLigand RTPCR Real-Time PCR Instrument AddLigand->RTPCR Melt Thermal Melt (25°C to 95°C) RTPCR->Melt Plot Plot Fluorescence vs. Temperature Melt->Plot Tm Determine Tm Plot->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

Caption: Workflow of the Fluorescent Thermal Shift Assay.

Binding_Assay_Comparison Conceptual Comparison of Protein-Ligand Binding Assays cluster_FTSA FTSA (Thermal Stability) cluster_ITC ITC (Thermodynamics) cluster_SPR_BLI SPR & BLI (Kinetics) FTSA_Principle Ligand Binding -> Increased Protein Stability -> Increased Tm ITC_Principle Ligand Binding -> Heat Change -> Thermodynamic Profile (Kd, ΔH, ΔS) SPR_BLI_Principle Ligand Binding -> Change in Sensor Surface -> Real-time Kinetics (ka, kd, Kd) ProteinLigand Protein + Ligand Interaction ProteinLigand->FTSA_Principle Measures ProteinLigand->ITC_Principle Measures ProteinLigand->SPR_BLI_Principle Measures

Caption: Principles of different protein-ligand binding assays.

References

Evaluating the isoform selectivity of 4-Amino-N-methylbenzeneethanesulfonamide for carbonic anhydrases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH homeostasis, and ion transport.[1][2] There are several isoforms of this enzyme, and their dysregulation is implicated in various pathologies such as glaucoma, epilepsy, and cancer.[1][3] Consequently, the development of isoform-selective CA inhibitors is a significant area of research for designing targeted therapies with fewer side effects.[4][5]

Comparative Inhibitory Activity of Benzenesulfonamide Derivatives and Standard Inhibitors

The following tables summarize the inhibition constants (Kᵢ in nM) of various benzenesulfonamide derivatives and standard clinical inhibitors against several key human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate stronger binding affinity and more potent inhibition.

Table 1: Inhibition Constants (Kᵢ, nM) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound Class/DerivativehCA IhCA IIhCA IXhCA XIISelectivity Profile
N-aryl-β-alanine derivatives 5,880 - 170,000--1,850 (for compound 20)Generally weak inhibitors, some selectivity for CA XII observed.[4]
Diazobenzenesulfonamides 6---Potent inhibitors of hCA I.[4]
Dihydrothiazole Benzenesulfonamides 4472.4 (EMAC10101a)8.1 - 90.3108.8 (EMAC10101a)1390.0 (EMAC10101a)Generally potent against hCA II, with some derivatives showing selectivity for hCA IX.[6]
Ureidobenzenesulfonamides 240 - 218519 - 8325 - 8828.8 - 175Significant inhibition of hCA II, IX, and XII.[7]
Dipeptide-sulfonamide conjugates Less effectiveLow nM range-Low nM rangePotent inhibition of hCA II and XII.[8]

Table 2: Inhibition Constants (Kᵢ, nM) of Standard Carbonic Anhydrase Inhibitors

InhibitorhCA IhCA IIhCA IVhCA IXhCA XII
Acetazolamide 250[9]0.48 - 4.2[9]-0.63 - 3.8[9]0.04 - 0.52[9]
Dorzolamide 600[10]1.9[11]31[11]--
Brinzolamide -3.19 (IC₅₀)[12][13]Weaker affinity than for CAII[14]Potent inhibitor[3]-

Experimental Protocols

The determination of carbonic anhydrase inhibition is primarily conducted using two established methods: the stopped-flow CO₂ hydration assay and a colorimetric esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is a direct method that measures the catalytic activity of CA on its natural substrate, carbon dioxide. The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.

Methodology:

  • Reagent Preparation: Two solutions are prepared: Solution A containing a buffer (e.g., Tris-HCl) and the purified CA enzyme, and Solution B, which is a CO₂-saturated aqueous solution.[15][16]

  • Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow instrument. This initiates the enzymatic reaction.[16]

  • Spectrophotometric Monitoring: The change in pH is monitored in real-time by observing the absorbance change of a pH indicator (e.g., phenol red) using a spectrophotometer.[15][17]

  • Data Analysis: The initial rate of the reaction is calculated from the absorbance change over time. By performing the assay with and without an inhibitor at various concentrations, the inhibition constant (Kᵢ) can be determined.[17]

Colorimetric Esterase Activity Assay

This assay utilizes the esterase activity of carbonic anhydrase on a synthetic substrate, typically 4-nitrophenyl acetate (p-NPA).[17] While less direct, it is a simpler and more high-throughput-friendly method.

Methodology:

  • Reaction Setup: In a 96-well plate, the purified CA enzyme is incubated with the test inhibitor at various concentrations in a suitable buffer.[18]

  • Substrate Addition: The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.[19]

  • Colorimetric Measurement: The enzymatic hydrolysis of p-NPA releases the chromophore 4-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

  • Inhibition Calculation: The activity of the enzyme in the presence of the inhibitor is compared to the activity of the enzyme alone to determine the percent inhibition and subsequently the IC₅₀ or Kᵢ value.[18]

Mandatory Visualizations

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 CA IX Function Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pHe_acid Extracellular Acidification Invasion Invasion & Metastasis pHe_acid->Invasion Immune_evasion Immune Evasion pHe_acid->Immune_evasion pHi_alk Intracellular Alkalinization Survival Cell Survival & Proliferation pHi_alk->Survival HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX HCO3_H->pHe_acid Extracellular Bicarb_trans Bicarbonate Transporters HCO3_H->Bicarb_trans Intracellular Bicarb_trans->pHi_alk

Caption: Carbonic Anhydrase IX (CA IX) Signaling in Cancer.

G cluster_workflow Experimental Workflow: CA Inhibition Assay cluster_controls Controls start Start prep_enzyme Prepare Purified Carbonic Anhydrase Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prep_inhibitor incubate Incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor->incubate positive_control Positive Control (e.g., Acetazolamide) prep_inhibitor->positive_control add_substrate Add Substrate (CO₂ or p-NPA) incubate->add_substrate negative_control Negative Control (No Inhibitor) incubate->negative_control measure Measure Reaction Rate (Spectrophotometry) add_substrate->measure analyze Analyze Data (Calculate % Inhibition, Kᵢ) measure->analyze end End analyze->end

References

A Comparative Purity Analysis of 4-Amino-N-methylbenzeneethanesulfonamide from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of 4-Amino-N-methylbenzeneethanesulfonamide, a key intermediate in the synthesis of the anti-migraine drug Sumatriptan. The purity of this starting material is critical as it can directly impact the impurity profile of the final active pharmaceutical ingredient (API). This document outlines the necessary experimental protocols and data presentation formats to enable researchers to conduct their own comparative analyses of this compound from different suppliers.

Data Presentation: A Comparative Overview

Effective comparison of chemical purity requires a clear and concise presentation of quantitative data. The following table provides a template for summarizing the purity analysis of this compound from three hypothetical suppliers. Researchers can populate this table with their own experimental data.

Table 1: Comparative Purity Analysis of this compound

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, Area %) 99.5%98.8%99.2%
Impurity 1: 4-Nitrobenzenemethanesulfonamide (Area %) 0.15%0.45%0.20%
Impurity 2: 4-Amino-N-methylbenzenesulfonamide (Area %) Not Detected0.10%0.05%
Impurity 3: Unidentified Impurity at RRT 1.2 (Area %) 0.10%0.25%0.15%
Total Impurities (Area %) 0.50%1.20%0.80%
Moisture Content (Karl Fischer, % w/w) 0.2%0.5%0.3%
Appearance White to off-white crystalline powderLight yellow powderOff-white powder

RRT = Relative Retention Time

Experimental Protocols

The following protocols are recommended for a comprehensive purity assessment of this compound.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

2. Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

To identify unknown peaks observed in the HPLC analysis, LC-MS can be employed. The same chromatographic conditions as the HPLC method can be used, with the eluent directed to a mass spectrometer. The mass-to-charge ratio (m/z) of the impurity peaks can provide crucial information for their structural elucidation.

3. Moisture Content by Karl Fischer Titration

The presence of water can affect the accurate weighing of the compound and may be detrimental to certain chemical reactions.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: Follow the instrument manufacturer's instructions. Use a suitable solvent system for amines, such as a specialized Karl Fischer reagent for ketones and aldehydes or a methanol-based reagent with the addition of a neutralizing agent.

Potential Impurities

Based on common synthetic routes, researchers should be vigilant for the following potential impurities:

  • 4-Nitrobenzenemethanesulfonamide: The starting material for one of the common synthetic pathways. Its presence indicates an incomplete reduction step.

  • 4-Amino-N-methylbenzenesulfonamide: A structurally similar compound that may arise from a different synthetic starting point or as a byproduct.

  • Byproducts of Nitro Reduction: Depending on the reducing agent used, various partially reduced or rearranged byproducts may be present.

Visualizations

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the logical flow for comparing the purity of this compound from different suppliers.

G cluster_sourcing Sourcing cluster_analysis Analytical Testing cluster_data Data Evaluation supplier_a Supplier A Sample hplc HPLC Purity Analysis supplier_a->hplc lcms LC-MS Impurity ID supplier_a->lcms kf Karl Fischer Moisture supplier_a->kf visual Visual Inspection supplier_a->visual supplier_b Supplier B Sample supplier_b->hplc supplier_b->lcms supplier_b->kf supplier_b->visual supplier_c Supplier C Sample supplier_c->hplc supplier_c->lcms supplier_c->kf supplier_c->visual table Tabulate Results hplc->table lcms->table kf->table visual->table comparison Compare Purity Profiles table->comparison decision Select Optimal Supplier comparison->decision G cluster_membrane Cell Membrane receptor 5-HT1B/1D Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp conversion (inhibited) sumatriptan Sumatriptan sumatriptan->receptor binds atp ATP atp->ac pka Protein Kinase A camp->pka activates response Decreased Neuronal Activity (Reduced CGRP Release) pka->response leads to

Safety Operating Guide

Proper Disposal Procedures for 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential, Immediate Safety and Logistical Information

Due to the lack of specific toxicity and reactivity data, 4-Amino-N-methylbenzeneethanesulfonamide should be handled as a potentially hazardous substance. Adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or a face shield.

  • Wear a laboratory coat.

  • Wear chemical-resistant gloves (e.g., nitrile).

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Prevent release into the environment.

Operational and Disposal Plan

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment or neutralization is not recommended without a validated protocol and EHS approval due to unknown reaction products and potential hazards.

Procedural, Step-by-Step Guidance

  • Waste Segregation and Collection:

    • Designate a specific, sealed, and clearly labeled container for all waste containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Include the CAS Number: "98623-16-6."

    • List all constituents of the waste, including solvents, and their approximate percentages.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.

    • Ensure the storage area is well-ventilated and away from drains and incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

    • Provide the EHS staff with a complete and accurate description of the waste contents.

Prohibited Actions:

  • DO NOT pour this compound or its solutions down the drain. Sulfonamides can be toxic to aquatic life and may persist in the environment.[3]

  • DO NOT dispose of the solid chemical in the regular trash.

  • DO NOT attempt to incinerate the chemical in the open, as this is forbidden for aromatic and organosulfur compounds and should only be done in a specialized incinerator.[4]

Data Presentation

As specific quantitative disposal parameters are unavailable, the following table summarizes the key logistical information for the disposal process.

ParameterGuideline
Waste Classification Hazardous Chemical Waste (pending institutional assessment)
Recommended Container High-Density Polyethylene (HDPE) or Borosilicate Glass
Container Labeling Must include: "Hazardous Waste," Chemical Name, CAS Number, and all contents.
Primary Disposal Method Incineration by a licensed hazardous waste disposal contractor.[4][5]
Temporary Storage Secure, ventilated Satellite Accumulation Area.

Experimental Protocols

There are no validated experimental protocols for the laboratory-scale treatment or neutralization of this compound. The standard and required protocol is the safe collection and professional disposal outlined above.

Mandatory Visualization

The following diagram outlines the logical workflow for the proper disposal of a research chemical with limited safety information.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Waste Management A 1. Generate Waste (this compound) B 2. Collect in Labeled Hazardous Waste Container A->B Segregate D 4. Contact EHS for Disposal Guidance C 3. Store Securely in Satellite Accumulation Area B->C Seal & Store C->D Initiate Disposal E 5. Schedule Waste Pickup D->E F 6. Professional Disposal (Incineration) E->F Via Licensed Contractor

Caption: General workflow for the disposal of research chemicals.

References

Essential Safety and Logistical Information for Handling 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 4-Amino-N-methylbenzeneethanesulfonamide (CAS No: 98623-16-6).

Chemical Identification:

PropertyValue
Chemical NameThis compound
CAS Number98623-16-6
Molecular FormulaC₉H₁₄N₂O₂S
Molecular Weight214.28 g/mol

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin Protection Wear protective gloves and clothing.
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.

Hazard Identification and First Aid

GHS Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

    • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is in a refrigerator at 2-8°C.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be disposed of at an approved waste disposal plant.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound A 1. Assess Hazards Review SDS B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed with caution C 3. Prepare Work Area Ensure proper ventilation B->C D 4. Weigh and Handle Chemical In a fume hood C->D E 5. Post-Handling Clean work area Decontaminate equipment D->E F 6. Doff PPE Proper removal and disposal E->F G 7. Waste Disposal Collect in labeled, sealed container E->G H 8. Documentation Update chemical inventory F->H G->H Log disposal

Caption: Workflow for safe handling and disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.